molecular formula C8H14O B3028649 2-Octenal CAS No. 2548-87-0

2-Octenal

カタログ番号: B3028649
CAS番号: 2548-87-0
分子量: 126.20 g/mol
InChIキー: LVBXEMGDVWVTGY-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Oct-2-enal has been reported in Pternistria bispina, Gossypium hirsutum, and other organisms with data available.
2-Octenal is a uremic toxin. Uremic toxins can be subdivided into three major groups based upon their chemical and physical characteristics: 1) small, water-soluble, non-protein-bound compounds, such as urea;  2) small, lipid-soluble and/or protein-bound compounds, such as the phenols and 3) larger so-called middle-molecules, such as beta2-microglobulin. Chronic exposure of uremic toxins can lead to a number of conditions including renal damage, chronic kidney disease and cardiovascular disease. this compound is a flavouring ingredient. This compound belongs to the family of Medium-chain Aldehydes. These are An aldehyde with a chain length containing between 6 and 12 carbon atoms.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

oct-2-enal
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O/c1-2-3-4-5-6-7-8-9/h6-8H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVBXEMGDVWVTGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CC=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0062349
Record name 2-Octenal
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Molecular Weight

126.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Boiling Point

84.00 to 86.00 °C. @ 19.00 mm Hg
Details The Good Scents Company Information System
Record name (E)-2-octenal
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
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CAS No.

2363-89-5, 2548-87-0
Record name 2-Octenal
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Record name 2-Octenal
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Record name Oct-2-enal
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Record name (E)-2-octenal
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

(E)-2-Octenal chemical and physical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to (E)-2-Octenal: Chemical and Physical Properties for Researchers and Drug Development Professionals

Abstract

(E)-2-Octenal is an α,β-unsaturated aldehyde recognized for its distinct green, fatty, and cucumber-like aroma.[1][2][3] It is a naturally occurring volatile organic compound found in various plants and insects and is utilized as a flavoring and fragrance agent.[1][3][4][5] Beyond its sensory characteristics, (E)-2-Octenal exhibits notable biological activities, including antifungal and antibacterial properties, making it a subject of interest for research in food science, agriculture, and drug development.[1][6][7] This technical guide provides a comprehensive overview of the core chemical and physical properties of (E)-2-Octenal, detailed experimental protocols, and a summary of its biological significance, tailored for scientific and professional audiences.

Chemical and Physical Properties

(E)-2-Octenal is a colorless to slightly yellow liquid at room temperature.[8][9][10] Its chemical identity and key physical properties are summarized below.

Table 1: General Chemical Information for (E)-2-Octenal

IdentifierValueSource
IUPAC Name (E)-oct-2-enal[1]
Synonyms trans-2-Octenal, (E)-Oct-2-enal, trans-2-Octen-1-al[1][11]
CAS Number 2548-87-0[1][10][12]
Molecular Formula C₈H₁₄O[1][10][12]
Molecular Weight 126.20 g/mol [1][12]
Canonical SMILES CCCCC/C=C/C=O[10]

Table 2: Physical and Chemical Properties of (E)-2-Octenal

PropertyValueConditionsSource
Physical Description Colorless to slightly yellow liquid with a distinct green-leafy odor.Ambient[1][3][8][10]
Density 0.835 - 0.846 g/mLat 25 °C[1][8][13]
Boiling Point 84 - 86 °Cat 19 mmHg[8][10][13]
Melting Point 3.5 °C (estimate)[10][13]
Flash Point 68.33 - 71 °C (155 - 159.8 °F)TCC[4][14]
Vapor Pressure 0.55 - 0.59 mmHgat 25 °C[1][4]
Refractive Index 1.449 - 1.455at 20 °C[1][2][4]
Solubility Slightly soluble to not miscible in water. Soluble in alcohol, fixed oils, and most organic solvents.[1][8][9][10]
LogP (o/w) 2.32 - 2.81[10][11][15]
Stability Air and light sensitive.[10][13]

Spectral Information

Detailed spectral data is crucial for the identification and characterization of (E)-2-Octenal. Mass spectrometry (electron ionization) and gas chromatography data are available through public databases such as the NIST WebBook.[12][16] Libraries like the Wiley Registry of Mass Spectral Data, KnowItAll IR/Raman Spectral Libraries, and the Sigma-Aldrich Library of ATR-IR/FT-IR/NMR Spectra also contain reference spectra for this compound.[17]

Experimental Protocols

Synthesis of (E)-2-Octenal via Aldol (B89426) Condensation

A common method for synthesizing α,β-unsaturated aldehydes like (E)-2-Octenal is through an aldol condensation reaction. The following protocol is a generalized representation based on established organic chemistry principles for this transformation.

Workflow for Aldol Condensation Synthesis

G cluster_prep Reaction Setup cluster_reaction Reaction & Quench cluster_workup Workup & Purification reagents Hexanal (B45976) + Acetaldehyde (Starting Materials) mix Mix & Stir (Room Temp or Cooled) reagents->mix Combine solvent Solvent (e.g., Ethanol) solvent->mix base Base Catalyst (e.g., NaOH solution) base->mix quench Acidify to Quench (e.g., aq. HCl) mix->quench Reaction Progress extract Liquid-Liquid Extraction (e.g., Ether/Water) quench->extract Neutralize dry Dry Organic Layer (e.g., MgSO4) extract->dry distill Vacuum Distillation dry->distill Concentrate product (E)-2-Octenal distill->product

Caption: General workflow for the synthesis of (E)-2-Octenal.

Methodology:

  • Reaction Setup: In a reaction vessel, the starting aldehydes (e.g., hexanal and acetaldehyde) are dissolved in a suitable solvent such as ethanol.

  • Catalysis: A base catalyst, typically an aqueous solution of sodium hydroxide, is added dropwise to the stirred solution, often under cooled conditions to control the reaction rate.

  • Reaction: The mixture is stirred for a set period, allowing the aldol condensation and subsequent dehydration to occur, forming the α,β-unsaturated aldehyde.

  • Quenching: The reaction is stopped (quenched) by carefully neutralizing the base with a dilute acid solution.

  • Extraction: The product is separated from the aqueous phase using liquid-liquid extraction with an organic solvent like diethyl ether.

  • Purification: The combined organic layers are dried over an anhydrous salt (e.g., magnesium sulfate), filtered, and the solvent is removed. The crude product is then purified, typically by vacuum distillation, to yield pure (E)-2-Octenal.[18]

Synthesis via Oxidation of an Enol Derivative

An alternative synthesis route involves the copper-catalyzed oxidation of an enol derivative.[9]

Methodology:

  • Setup: In a nitrogen-filled glove box, a Schlenk tube is charged with dichloromethane, an enol derivative (1.0 mmol), CuPF₆(CH₃CN)₄ (0.05 mmol), di-tert-butyl ethylenediamine (B42938) (0.05 mmol), and 4-dimethylaminopyridine (B28879) (0.20 mmol).[9]

  • Addition of Molecular Sieves: 100 mg of 4Å molecular sieves are added, and the tube is sealed.[9]

  • Oxygenation: The atmosphere is replaced with oxygen at a constant pressure of 1 atmosphere.[9]

  • Reaction: The mixture is stirred at room temperature for 1 hour.[9]

  • Workup: The reaction is quenched with a 10% NaHSO₄ aqueous solution. The product is extracted with dichloromethane, the organic layer is dried with anhydrous MgSO₄, filtered, and concentrated under vacuum to yield (E)-2-Octenal.[9]

Biological Activity and Signaling

(E)-2-Octenal is not merely an aromatic compound; it possesses significant biological activities that are of interest to drug development and agricultural science professionals.

Antimicrobial and Antifungal Activity

(E)-2-Octenal has demonstrated notable antibacterial and antifungal properties.[1][6][7] Its mechanism of action is believed to involve the disruption of cellular membranes. As an α,β-unsaturated aldehyde, it can readily interact with biological nucleophiles, such as thiol groups in proteins, potentially leading to enzyme inhibition and cellular dysfunction.

Studies suggest that 2-alkenals can cause significant perturbation of the lipid fraction of plasma membranes, leading to increased permeability and leakage of cellular contents.[7] This disruption of membrane integrity is a key component of its microbicidal effect. Furthermore, recent research on a prochloraz-resistant strain of Penicillium italicum indicated that (E)-2-octenal's antifungal activity involves damaging the function of mitochondria.[6]

G cluster_cell Bacterial / Fungal Cell E2O (E)-2-Octenal membrane Cell Membrane E2O->membrane mito Mitochondria E2O->mito proteins Cellular Proteins (e.g., Enzymes) E2O->proteins outcome1 Membrane Perturbation & Increased Permeability membrane->outcome1 Interacts with Lipids outcome2 Mitochondrial Dysfunction mito->outcome2 Impairs Function outcome3 Protein Inactivation (Michael Addition) proteins->outcome3 Reacts with Thiols death Cell Death outcome1->death outcome2->death outcome3->death

Caption: Proposed antimicrobial mechanisms of (E)-2-Octenal.

Role in Insect Chemical Defense

(E)-2-Octenal is a component of the defensive secretions of several heteropteran insect species.[19] It acts as a repellent against predators, such as the praying mantis.[19] This natural function highlights its potent biological activity and its role in interspecies signaling.

Safety and Handling

(E)-2-Octenal is classified as a combustible liquid and can cause skin and serious eye irritation.[5][20] It may also cause respiratory irritation.[20]

  • Handling: Use in a well-ventilated area, avoiding inhalation of vapors and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves and safety goggles.[5][14]

  • Storage: Store in a cool, dry, well-ventilated place in a tightly closed container. Protect from heat, light, and sources of ignition as it is air and light sensitive.[5][10][13]

  • First Aid: In case of skin contact, wash with plenty of soap and water. For eye contact, rinse cautiously with water for several minutes. If inhaled, move to fresh air. Seek medical attention if irritation persists.[5][20]

Conclusion

(E)-2-Octenal is a multifaceted α,β-unsaturated aldehyde with well-defined chemical and physical properties. While widely used for its sensory characteristics, its significant antimicrobial and antifungal activities present compelling opportunities for further research in drug development, food preservation, and as a potential alternative to conventional fungicides. A thorough understanding of its synthesis, properties, and biological mechanisms is essential for harnessing its full potential in various scientific and industrial applications.

References

The Core Mechanism of Action of 2-Octenal in Biological Systems: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(E)-2-Octenal, a reactive α,β-unsaturated aldehyde, is a product of lipid peroxidation and a component of various natural systems. Its biological activities are diverse, ranging from antimicrobial and anticancer effects to the modulation of sensory perception and inflammatory responses. This technical guide provides a comprehensive overview of the core mechanisms of action of 2-octenal (B7820987) in biological systems. It details its molecular interactions, impact on key signaling pathways, and summarizes available quantitative data. This document is intended to serve as a resource for researchers, scientists, and professionals involved in drug development and related fields.

Introduction

This compound is an eight-carbon aldehyde with a double bond between the second and third carbons, existing as (E) and (Z) isomers, with the (E)-isomer being more common[1]. As a product of the oxidative degradation of polyunsaturated fatty acids, it is implicated in cellular stress and signaling. Its high reactivity, attributed to the electrophilic nature of the β-carbon in the α,β-unsaturated system, allows it to readily form covalent adducts with cellular nucleophiles, thereby modulating protein function and cellular pathways.

Key Mechanisms of Action

The biological effects of this compound are primarily mediated through three key mechanisms: activation of the TRPA1 ion channel, covalent modification of proteins leading to altered function and pathway modulation, and induction of oxidative stress and genotoxicity.

Activation of Transient Receptor Potential Ankyrin 1 (TRPA1)

(E)-2-alkenals, including this compound, are potent activators of the Transient Receptor Potential Ankyrin 1 (TRPA1) channel, a non-selective cation channel primarily expressed in sensory neurons[2][3].

  • Mechanism: The activation of TRPA1 by electrophilic compounds like this compound is thought to occur through covalent modification of cysteine and lysine (B10760008) residues in the N-terminal cytoplasmic domain of the channel[2]. This modification induces a conformational change, leading to channel opening and cation influx (primarily Ca²⁺ and Na⁺).

  • Downstream Effects: TRPA1 activation in sensory neurons leads to the sensation of pain, irritation, and neurogenic inflammation. The influx of calcium can trigger the release of neuropeptides such as substance P and calcitonin gene-related peptide (CGRP).

.

TRPA1_Activation cluster_membrane Cell Membrane 2_Octenal This compound TRPA1 TRPA1 Channel (Closed) 2_Octenal->TRPA1 Covalent Modification (Cys/Lys residues) TRPA1_open TRPA1 Channel (Open) TRPA1->TRPA1_open Conformational Change Cellular_Response Sensory Neuron Activation (Pain, Irritation) TRPA1_open->Cellular_Response Depolarization Cations Ca²⁺, Na⁺ Cations->TRPA1_open Influx

Figure 1: Activation of the TRPA1 channel by this compound.
Covalent Modification of Proteins

The electrophilic nature of this compound facilitates Michael addition reactions with nucleophilic amino acid residues in proteins, primarily cysteine and lysine, and to a lesser extent, histidine.

  • Mechanism: The β-carbon of the α,β-unsaturated aldehyde is susceptible to nucleophilic attack by the thiol group of cysteine or the ε-amino group of lysine. This results in the formation of stable covalent adducts.

  • Consequences: Such modifications can alter protein structure and function, leading to enzyme inhibition, disruption of protein-protein interactions, and modulation of signaling pathways.

.

Protein_Modification 2_Octenal This compound (α,β-unsaturated aldehyde) Protein Protein with Nucleophilic Residues (Cysteine, Lysine, Histidine) 2_Octenal->Protein Michael Addition Adduct Covalent Adduct Protein->Adduct Altered_Function Altered Protein Function: - Enzyme Inhibition - Disrupted Interactions - Pathway Modulation Adduct->Altered_Function Leads to

Figure 2: Covalent modification of proteins by this compound.
Modulation of Cellular Stress and Inflammatory Pathways

This compound, as a reactive aldehyde, can influence key signaling pathways involved in cellular stress response and inflammation.

  • Keap1-Nrf2 Pathway: Electrophiles are known to activate the Nrf2 pathway. This compound can modify cysteine residues on Keap1, the negative regulator of Nrf2. This modification leads to the dissociation of Nrf2, allowing it to translocate to the nucleus and activate the transcription of antioxidant and cytoprotective genes.

  • NF-κB Pathway: The NF-κB pathway is a central regulator of inflammation. While direct evidence for this compound is limited, other α,β-unsaturated aldehydes have been shown to inhibit NF-κB signaling, potentially through covalent modification of key proteins in the pathway, such as IKK or p65, thereby preventing the transcription of pro-inflammatory genes.

.

Signaling_Pathways cluster_Keap1_Nrf2 Keap1-Nrf2 Pathway cluster_NFkB NF-κB Pathway 2_Octenal_Nrf2 This compound Keap1 Keap1 2_Octenal_Nrf2->Keap1 Modifies Cys Nrf2 Nrf2 Keap1->Nrf2 Inhibits Nrf2_nucleus Nrf2 (nucleus) Nrf2->Nrf2_nucleus Translocation ARE Antioxidant Response Element (ARE) Nrf2_nucleus->ARE Binds Cytoprotection Cytoprotection ARE->Cytoprotection Transcription of Antioxidant Genes 2_Octenal_NFkB This compound IKK IKK 2_Octenal_NFkB->IKK Inhibits (potential) IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Inhibits NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus Translocation Inflammation_genes Inflammatory Genes NFkB_nucleus->Inflammation_genes Binds Inflammation Inflammation Inflammation_genes->Inflammation Transcription

Figure 3: Modulation of Keap1-Nrf2 and NF-κB signaling pathways.
Antimicrobial Activity

This compound exhibits broad-spectrum antimicrobial activity against bacteria and fungi.

  • Mechanism: The primary mechanism is believed to be the disruption of the cell membrane's lipid bilayer, leading to increased permeability and leakage of cellular contents. Covalent modification of essential microbial enzymes and proteins also contributes to its antimicrobial effect.

Anticancer Activity

Emerging evidence suggests that this compound possesses antiproliferative and pro-apoptotic effects in various cancer cell lines.

  • Mechanism: The precise mechanisms are still under investigation but are thought to involve the induction of oxidative stress, covalent modification of proteins critical for cancer cell survival and proliferation, and activation of apoptotic pathways, potentially through the activation of caspases.

Genotoxicity

As a reactive aldehyde, this compound has the potential to interact with DNA, forming adducts that can lead to mutations if not repaired.

  • Mechanism: The electrophilic nature of this compound allows it to react with the nucleophilic centers in DNA bases, particularly deoxyadenosine (B7792050) and deoxycytidine, forming etheno-type adducts[4].

Quantitative Data

Quantitative data on the biological activity of this compound is crucial for understanding its potency and for comparing it with other compounds. The following tables summarize the available data. Note: Specific quantitative data for this compound is limited in the literature; therefore, ranges or data for related compounds are provided where specific values are unavailable.

Table 1: Receptor/Channel Activity

TargetAssay TypeSpeciesEC₅₀/IC₅₀Reference
TRPA1Calcium InfluxHuman10-100 µM (for E-2-alkenals)[2][3]
TRPA1Whole-cell patch clampHumanSignificant current at 30 µM[2]

Table 2: Antimicrobial Activity

OrganismAssay TypeMIC/IC₅₀Reference
Escherichia coliBroth microdilutionData not available
Staphylococcus aureusBroth microdilutionData not available

Table 3: Cytotoxicity in Cancer Cell Lines

Cell LineCancer TypeAssay TypeIC₅₀Reference
HeLaCervical CancerMTT/SRBData not available
HepG2Liver CancerMTT/SRBData not available
MCF-7Breast CancerMTT/SRBData not available

Table 4: Effects on Inflammatory Responses

Cell LineStimulusMeasured EndpointIC₅₀Reference
RAW 264.7LPSTNF-α releaseData not available

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound's mechanism of action.

TRPA1 Activation Assay (Calcium Influx)

.

Calcium_Influx_Workflow A 1. Cell Culture HEK293 cells stably expressing human TRPA1 B 2. Dye Loading Incubate cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) A->B C 3. Baseline Measurement Measure baseline fluorescence intensity B->C D 4. Compound Addition Add varying concentrations of this compound C->D E 5. Fluorescence Measurement Record changes in fluorescence intensity over time D->E F 6. Data Analysis Calculate the change in intracellular calcium concentration and determine EC₅₀ E->F

Figure 4: Experimental workflow for TRPA1 calcium influx assay.
  • Cell Line: HEK293 cells stably transfected with human TRPA1.

  • Reagents: Fura-2 AM (calcium indicator dye), Pluronic F-127, Hanks' Balanced Salt Solution (HBSS), this compound stock solution in DMSO.

  • Procedure:

    • Seed cells in a 96-well black-walled, clear-bottom plate and grow to confluence.

    • Wash cells with HBSS.

    • Load cells with Fura-2 AM (e.g., 5 µM) in HBSS containing Pluronic F-127 (e.g., 0.02%) for 1 hour at 37°C.

    • Wash cells twice with HBSS to remove extracellular dye.

    • Measure baseline fluorescence at excitation wavelengths of 340 nm and 380 nm, and an emission wavelength of 510 nm using a fluorescence plate reader.

    • Add serial dilutions of this compound to the wells.

    • Record the fluorescence intensity at 340 nm and 380 nm excitation over time.

    • The ratio of the fluorescence intensities (F340/F380) is proportional to the intracellular calcium concentration.

    • Plot the change in fluorescence ratio against the concentration of this compound to determine the EC₅₀ value.

Protein Adduct Analysis by Mass Spectrometry

.

Mass_Spec_Workflow A 1. Protein Incubation Incubate target protein (e.g., BSA, specific enzyme) with this compound B 2. Reduction and Alkylation (Optional) Reduce disulfide bonds (DTT) and alkylate free cysteines (iodoacetamide) A->B C 3. Proteolytic Digestion Digest the protein into peptides using trypsin B->C D 4. LC-MS/MS Analysis Separate peptides by liquid chromatography and analyze by tandem mass spectrometry C->D E 5. Data Analysis Identify peptides with mass shifts corresponding to this compound adduction and localize the modification site D->E

Figure 5: Workflow for protein adduct analysis by mass spectrometry.
  • Materials: Purified protein, this compound, DTT, iodoacetamide, trypsin, ammonium (B1175870) bicarbonate, formic acid, acetonitrile, mass spectrometer (e.g., Orbitrap).

  • Procedure:

    • Incubate the target protein with this compound at a defined molar ratio and time at 37°C.

    • (Optional) Reduce and alkylate the protein to linearize it.

    • Digest the protein with trypsin overnight at 37°C.

    • Acidify the peptide mixture with formic acid.

    • Analyze the peptides by LC-MS/MS. The mass spectrometer is set to perform data-dependent acquisition, fragmenting the most abundant peptide ions.

    • Analyze the MS/MS data using database search software (e.g., MaxQuant, Proteome Discoverer) to identify peptides. Search for variable modifications corresponding to the mass of this compound (126.20 Da) on nucleophilic residues.

NF-κB Nuclear Translocation Assay (Immunofluorescence)
  • Cell Line: RAW 264.7 macrophages or other suitable cell line.

  • Reagents: Lipopolysaccharide (LPS), this compound, paraformaldehyde, Triton X-100, primary antibody against NF-κB p65, fluorescently labeled secondary antibody, DAPI (nuclear stain).

  • Procedure:

    • Seed cells on glass coverslips in a 24-well plate.

    • Pre-treat cells with various concentrations of this compound for 1 hour.

    • Stimulate cells with LPS (e.g., 1 µg/mL) for 1 hour.

    • Fix the cells with 4% paraformaldehyde.

    • Permeabilize the cells with 0.25% Triton X-100.

    • Block non-specific binding with a blocking buffer (e.g., BSA in PBS).

    • Incubate with the primary antibody against NF-κB p65.

    • Incubate with the fluorescently labeled secondary antibody.

    • Counterstain the nuclei with DAPI.

    • Mount the coverslips on microscope slides and visualize using a fluorescence microscope.

    • Quantify the nuclear translocation of p65 by measuring the fluorescence intensity in the nucleus versus the cytoplasm.

Conclusion

This compound is a reactive aldehyde with a multifaceted mechanism of action in biological systems. Its ability to activate the TRPA1 channel, covalently modify proteins, and modulate key signaling pathways like Keap1-Nrf2 and NF-κB underpins its diverse biological effects, including sensory modulation, antimicrobial activity, and potential anticancer properties. While the general mechanisms are becoming clearer, a significant gap remains in the availability of specific quantitative data for this compound across various biological endpoints. Further research is warranted to fully elucidate its dose-dependent effects and to explore its therapeutic potential. This guide provides a foundational understanding for researchers and professionals aiming to investigate and harness the biological activities of this intriguing molecule.

References

The Ubiquitous Presence of 2-Octenal: A Technical Guide to its Natural Occurrence and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Octenal (B7820987), a reactive α,β-unsaturated aldehyde, is a naturally occurring volatile organic compound found across a diverse range of the plant kingdom and in various processed foods. Its presence contributes significantly to the characteristic flavor and aroma profiles of many fruits, vegetables, and oils. Beyond its sensory attributes, this compound is also recognized for its role in plant defense signaling and as a marker for lipid peroxidation in food products. This technical guide provides a comprehensive overview of the natural occurrence of this compound, detailing its biosynthesis, quantification in different matrices, and its involvement in biological signaling pathways. This document is intended to be a valuable resource for researchers in the fields of food science, plant biology, and drug development, providing in-depth methodologies and a curated summary of current knowledge.

Introduction

This compound (C₈H₁₄O) is a medium-chain aldehyde known for its distinct green, fatty, and cucumber-like aroma.[1] It exists as two geometric isomers, (E)-2-octenal and (Z)-2-octenal, with the (E)-isomer being the more common and stable form.[2] This compound is a key contributor to the flavor profiles of numerous foods and is also utilized as a flavoring agent in the food industry.[1][3] The presence of this compound in plants is primarily a result of the enzymatic or non-enzymatic oxidation of polyunsaturated fatty acids.[4][5] In processed foods, its formation is often associated with lipid peroxidation during processing and storage.[6] Understanding the distribution and concentration of this compound is crucial for quality control in the food industry and for elucidating its physiological roles in plants.

Natural Occurrence of this compound

This compound has been identified in a wide array of plants and food products. The following tables summarize the quantitative data available in the scientific literature. It is important to note that concentrations can vary significantly based on factors such as cultivar, ripeness, processing methods, and storage conditions.

Occurrence in Plants
Plant SpeciesFamilyPlant Part(E)-2-Octenal ConcentrationAnalytical MethodReference(s)
Olea europaea (Olive)OleaceaeFruit Oil1.5 - 5.2 mg/kgSPME-GC-MS[7]
Solanum lycopersicum (Tomato)SolanaceaeFruit0.42 - 0.55 (relative abundance)GC-MS[8]
Couroupita guianensis (Cannonball Tree)LecythidaceaeFlower Oil0.20%GC[9]
Humulus lupulus (Hop)Cannabaceae-Detected-[2]
Gossypium hirsutum (Cotton)Malvaceae-Detected-[3]
Occurrence in Foods
Food ProductCategory(E)-2-Octenal ConcentrationAnalytical MethodReference(s)
Virgin Olive OilOils and Fats1.5 - 5.2 mg/kgSPME-GC-MS[7]
TomatoFruits and Vegetables0.42 - 0.55 (relative abundance)GC-MS[8]
Cured MeatProcessed FoodsLow levels detectedGC-MS[10]
WalnutsNutsDetected as a marker of rancidityGC-MS[4]
WineBeverages0.050 - 101 µg/LHS-SPME-GC-MS/MS[11]
Processed Vegetables/Nuts/SeedsProcessed Foods5.0 - 5.03 mg/kg (Usage level)-[9]
Bakery WaresProcessed Foods8.0 - 19.07 mg/kg (Usage level)-[9]
Meat ProductsProcessed FoodsDetected-[1]

Biosynthesis and Signaling Pathways

Biosynthesis of this compound in Plants

This compound in plants is primarily formed through the lipoxygenase (LOX) pathway, which involves the oxidation of polyunsaturated fatty acids, mainly linoleic acid and linolenic acid. This pathway is often activated in response to tissue damage, such as wounding or pathogen attack.

The generalized biosynthesis pathway is as follows:

  • Release of Fatty Acids: Mechanical damage or other stresses trigger the release of polyunsaturated fatty acids from membrane lipids by phospholipases.

  • Lipoxygenase (LOX) Action: LOX enzymes catalyze the dioxygenation of these fatty acids to form fatty acid hydroperoxides.

  • Hydroperoxide Lyase (HPL) Cleavage: The unstable hydroperoxides are then cleaved by hydroperoxide lyase (HPL) into smaller aldehydes and oxo-acids. Specifically, the cleavage of a C18 fatty acid hydroperoxide can yield C8 compounds like octenals.

G cluster_0 Membrane Lipids cluster_1 Cytosol PUFA Polyunsaturated Fatty Acids (e.g., Linoleic Acid) LOX Lipoxygenase (LOX) PUFA->LOX substrate for FA_Hydroperoxide Fatty Acid Hydroperoxide HPL Hydroperoxide Lyase (HPL) FA_Hydroperoxide->HPL substrate for Octenal This compound Wounding Wounding/ Pathogen Attack Phospholipase Phospholipase Wounding->Phospholipase activates Phospholipase->PUFA releases LOX->FA_Hydroperoxide produces HPL->Octenal produces

Fig. 1: Biosynthesis of this compound in Plants.
Role in Plant Signaling

Lipid-derived aldehydes, including this compound, are recognized as signaling molecules in plants, particularly in response to biotic and abiotic stresses.[4][5] These reactive electrophile species can trigger downstream signaling cascades, leading to the activation of defense genes. One of the key pathways implicated in this response is the Mitogen-Activated Protein Kinase (MAPK) cascade.

Upon perception of stress signals, such as the presence of this compound, a series of phosphorylation events is initiated, activating a cascade of MAP kinases (MAPKKK, MAPKK, and MAPK). The activated MAPK can then phosphorylate transcription factors, leading to the expression of stress-responsive genes.

G cluster_0 Extracellular cluster_1 Cytoplasm cluster_2 Nucleus Octenal This compound (Stress Signal) Receptor Receptor Octenal->Receptor binds MAPKKK MAPKKK MAPKK MAPKK MAPKKK->MAPKK phosphorylates MAPK MAPK MAPKK->MAPK phosphorylates TF Transcription Factor MAPK->TF phosphorylates SRG Stress-Responsive Genes TF->SRG activates transcription of Receptor->MAPKKK activates

Fig. 2: this compound Induced MAPK Signaling Pathway.

Experimental Protocols

Accurate quantification of this compound in complex matrices like plant tissues and food products requires robust analytical methods. Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used technique for the analysis of volatile compounds like this compound. For enhanced sensitivity and specificity, derivatization of the aldehyde group is often employed.

HS-SPME-GC-MS for this compound Analysis

This protocol provides a general workflow for the extraction and analysis of this compound. Optimization of parameters is crucial for different matrices.

G cluster_0 Sample Preparation cluster_1 HS-SPME cluster_2 GC-MS Analysis cluster_3 Data Analysis Homogenization Homogenize Sample Vial Transfer to Headspace Vial with NaCl and Internal Standard Homogenization->Vial Incubation Incubate at Controlled Temperature Vial->Incubation Extraction Expose SPME Fiber to Headspace Incubation->Extraction Desorption Thermal Desorption in GC Inlet Extraction->Desorption Separation Chromatographic Separation Desorption->Separation Detection Mass Spectrometric Detection Separation->Detection Quantification Quantification using Calibration Curve Detection->Quantification

References

The Synthesis and Biosynthesis of 2-Octenal: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the primary chemical synthesis and biological pathways for producing 2-Octenal, a reactive α,β-unsaturated aldehyde. This document details relevant chemical reactions and enzymatic processes, presents quantitative data for comparative analysis, and provides explicit experimental protocols. Visual diagrams of key pathways and workflows are included to facilitate a deeper understanding of the underlying mechanisms.

Chemical Synthesis of (E)-2-Octenal

The chemical synthesis of this compound can be achieved through several methods, primarily involving carbon-carbon bond formation followed by functional group manipulation or direct oxidation of a suitable precursor. Key industrial and laboratory-scale methods include aldol (B89426) condensation, alkylation of allylic anions, and oxidation of 2-octen-1-ol.

Aldol Condensation Route

A common and versatile method for synthesizing α,β-unsaturated aldehydes like this compound is the base-catalyzed aldol condensation between hexanal (B45976) molecules. In this reaction, one molecule of hexanal forms an enolate which then attacks the carbonyl carbon of a second hexanal molecule. The resulting β-hydroxy aldehyde readily undergoes dehydration to yield the more stable conjugated system of 2-butyl-2-octenal, a related compound. A similar crossed aldol condensation, for instance between propanal and pentanal, could theoretically be optimized to favor this compound, though control of self-condensation is a significant challenge. The yields for analogous aldol condensations to form 2-alkyl-α,β-unsaturated aldehydes typically range from 40% to 70%.

An illustrative logical workflow for this synthesis is provided below.

G sub1 Hexanal enolate Hexanal Enolate sub1->enolate Base (e.g., NaOH) -H₂O sub2 Hexanal intermediate β-Hydroxy Aldehyde (Aldol Adduct) sub2->intermediate enolate->intermediate Nucleophilic Attack product (E)-2-Butyl-2-octenal intermediate->product Dehydration (-H₂O) Heat

Fig 1. Aldol condensation of hexanal.

Alkylation of 1,3-bis(methylthio)allyllithium

This synthetic route provides a method for creating α,β-unsaturated aldehydes with good yields. The process involves the alkylation of 1,3-bis(methylthio)allyllithium with a suitable alkyl halide, in this case, 1-bromopentane. The resulting thioacetal is then hydrolyzed, typically using a mercury(II) salt, to yield the final aldehyde product. This specific reaction has been reported to produce (E)-2-Octenal in an overall yield of 75%.[1]

G sub1 1,3-bis(methylthio)propene anion 1,3-bis(methylthio)allyllithium sub1->anion Deprotonation reagent1 n-BuLi intermediate Alkylated Thioacetal anion->intermediate Alkylation (Sₙ2) sub2 1-Bromopentane sub2->intermediate product (E)-2-Octenal intermediate->product Hydrolysis reagent2 HgCl₂ / H₂O

Fig 2. Synthesis via alkylation.

Oxidation of (E)-2-Octen-1-ol

A direct and efficient method for the synthesis of (E)-2-Octenal is the oxidation of its corresponding alcohol, (E)-2-Octen-1-ol. This can be accomplished using various oxidizing agents. A specific laboratory protocol involves a copper-catalyzed aerobic oxidation.

A more recent approach involves biocatalysis. The selective aerobic oxidation of (E)-2-octen-1-ol can be achieved using lyophilisates of the basidiomycetous fungus Bjerkandera adusta. This method represents a greener alternative to traditional heavy-metal-based oxidants.

The yield of (E)-2-Octenal from the biocatalytic oxidation of (E)-2-octen-1-ol is highly dependent on reaction conditions such as pH, initial substrate concentration, and the presence of cosolvents.

ParameterConditionTimeYield (%)Reference
pH pH 624 h~55%[2]
pH 724 h~95%[2]
pH 824 h~60%[2]
Substrate Conc. 10 mM (at pH 7)6 h~80%[2]
20 mM (at pH 7)6 h~40%[2]
Cosolvent (30%) Methanol24 h~98%
Ethanol24 h~90%
2-Propanol24 h~85%

Table 1: Yields of (E)-2-Octenal from Biocatalytic Oxidation of (E)-2-octen-1-ol.

Biosynthesis of this compound

In biological systems, particularly in plants and fungi, this compound is a product of the lipoxygenase (LOX) pathway. This pathway is typically initiated in response to tissue damage or other stresses, leading to the breakdown of polyunsaturated fatty acids (PUFAs).

The Lipoxygenase (LOX) Pathway

The biosynthesis of C8 compounds like this compound originates from the oxidation of C18 fatty acids, such as linoleic acid and linolenic acid. The key enzymes in this cascade are lipoxygenase (LOX) and hydroperoxide lyase (HPL).

  • Release of Fatty Acids: Stress signals activate lipases which release PUFAs (e.g., linoleic acid) from membrane lipids.

  • Hydroperoxidation: Lipoxygenase (LOX) catalyzes the dioxygenation of the PUFA. For the formation of C8 volatiles, 13-LOX specifically oxygenates linoleic acid at the C-13 position, forming 13-hydroperoxyoctadecadienoic acid (13-HPOD).

  • Cleavage: The unstable 13-HPOD intermediate is then cleaved by a specific hydroperoxide lyase (HPL). This cleavage reaction breaks the carbon chain, yielding a C8 aldehyde, 1-octen-3-ol, and a C10 ω-oxoacid. The initial C8 aldehyde can then be isomerized to the more stable (E)-2-Octenal.

This pathway is responsible for the characteristic "green leaf volatiles" in many plants, which play roles in defense and signaling.

G sub Linoleic Acid (C18:2) intermediate 13-Hydroperoxyoctadecadienoic Acid (13-HPOD) sub->intermediate + O₂ enzyme1 13-Lipoxygenase (13-LOX) enzyme1->intermediate product1 C8 Aldehydes/Alcohols (e.g., 1-Octen-3-ol) intermediate->product1 Cleavage product2 10-Oxo-decanoic acid intermediate->product2 Cleavage enzyme2 Hydroperoxide Lyase (HPL) enzyme2->product1 final_product (E)-2-Octenal product1->final_product Isomerization G sample 1. Sample Weighing (0.2 g MLO) derivatize 2. Derivatization Add 1 mL DNPH Reagent sample->derivatize extract1 3. Primary Extraction Add 2 mL MeOH/H₂O (75:25) Vortex & Centrifuge (5000g, 5 min) derivatize->extract1 collect1 Collect Methanol Layer (Repeat Extraction Once) extract1->collect1 extract2 4. L-L Extraction Add 3.5 mL H₂O Extract with 2 mL CH₂Cl₂ Centrifuge (5000g, 5 min) collect1->extract2 collect2 Collect CH₂Cl₂ Layer (Repeat Extraction Once) extract2->collect2 dry 5. Drying & Reconstitution Dry combined layers under N₂ Redissolve in 2 mL Methanol collect2->dry analysis 6. Analysis UPLC-MS/MS dry->analysis

References

The Core Biological Activities of α,β-Unsaturated Aldehydes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

α,β-Unsaturated aldehydes are a class of reactive molecules characterized by a carbon-carbon double bond conjugated to an aldehyde functional group.[1] This structural motif renders the β-carbon electrophilic and susceptible to nucleophilic attack, a reactivity that underpins their diverse biological effects.[2][3] These compounds are generated from both endogenous and exogenous sources. Endogenously, they are prominent products of lipid peroxidation, such as 4-hydroxynonenal (B163490) (4-HNE) and acrolein, which are formed from the oxidation of polyunsaturated fatty acids.[4][5] Exogenous exposures include environmental pollutants from sources like cigarette smoke and automobile exhaust, as well as dietary components, for instance, cinnamaldehyde (B126680) from cinnamon.[6][7]

The inherent reactivity of α,β-unsaturated aldehydes, particularly their ability to form covalent adducts with cellular nucleophiles, dictates their toxicological and pharmacological profiles.[8][9] They are known to interact with proteins, nucleic acids, and glutathione (B108866) (GSH), thereby modulating a variety of cellular processes.[6][10] The biological consequences of these interactions are highly dependent on the concentration and the specific aldehyde, ranging from cytotoxicity at high concentrations to the activation of adaptive stress response pathways at lower, sub-lethal levels.[4][10] This dual nature has made them a subject of intense research, with implications for understanding disease pathogenesis and for the development of novel therapeutics.[11][12]

Core Mechanism of Action: Michael Addition

The principal mechanism through which α,β-unsaturated aldehydes exert their biological effects is through a Michael addition reaction.[13][14] The conjugated system withdraws electron density from the β-carbon, making it a "soft" electrophile that readily reacts with "soft" nucleophiles, most notably the sulfhydryl group of cysteine residues in proteins and in the antioxidant glutathione (GSH).[9][15] This covalent modification can lead to:

  • Protein Dysfunction: Adduction to cysteine, histidine, or lysine (B10760008) residues can alter protein conformation and function.[6][9]

  • Glutathione Depletion: Reaction with GSH can deplete this critical cellular antioxidant, leading to oxidative stress.[10][15]

  • DNA Adduct Formation: α,β-Unsaturated aldehydes can also react with DNA bases, leading to genotoxicity.[16]

The reactivity of different α,β-unsaturated aldehydes varies based on their chemical structure, influencing their biological potency.[15]

Modulation of Key Signaling Pathways

α,β-Unsaturated aldehydes are potent modulators of several key signaling pathways that are central to cellular homeostasis, stress response, and inflammation.

The Nrf2-Keap1 Antioxidant Response Pathway

The Keap1-Nrf2 pathway is a primary sensor for electrophilic and oxidative stress and a major target of α,β-unsaturated aldehydes.[17][18] Under basal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by its repressor protein, Keap1, which facilitates its ubiquitination and subsequent proteasomal degradation.[13] Keap1 is rich in reactive cysteine residues that act as sensors for electrophiles.[13] α,β-Unsaturated aldehydes react with these cysteine residues, inducing a conformational change in Keap1 that prevents it from targeting Nrf2 for degradation.[19] This allows Nrf2 to accumulate and translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes.[20][21] This leads to the transcriptional activation of a battery of cytoprotective genes, including those involved in glutathione synthesis and regeneration, as well as phase II detoxification enzymes like heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1).[19][22]

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1_Nrf2 Keap1-Nrf2 Complex Keap1_mod Keap1 (modified) Ub_Proteasome Ubiquitination & Proteasomal Degradation Keap1_Nrf2->Ub_Proteasome Basal State Nrf2 Nrf2 Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocation Keap1_mod->Nrf2 Release Aldehyde α,β-Unsaturated Aldehyde Aldehyde->Keap1_Nrf2 Michael Addition (Cys modification) Nrf2_Maf Nrf2-Maf Heterodimer Nrf2_nuc->Nrf2_Maf Maf Maf Maf->Nrf2_Maf ARE ARE (Antioxidant Response Element) Nrf2_Maf->ARE Binding Genes Cytoprotective Genes (HO-1, NQO1, GCLC, etc.) ARE->Genes Transcription

Activation of the Nrf2-Keap1 signaling pathway.
The NF-κB Inflammatory Pathway

The transcription factor NF-κB is a master regulator of inflammation. The effect of α,β-unsaturated aldehydes on the NF-κB pathway is complex and often concentration-dependent.[23][24] At low concentrations, some aldehydes like 4-HNE can activate the NF-κB pathway.[23] This can occur through the modification of upstream kinases such as IκB kinase (IKK), leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα.[24] This frees NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Conversely, at higher concentrations, these aldehydes can inhibit NF-κB signaling, potentially by modifying critical cysteine residues on NF-κB subunits or IKK, thereby preventing their proper function.[23][24]

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK Complex IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB Phosphorylation IkB_p P-IκB NFkB NF-κB IkB_NFkB->NFkB Release Proteasome Proteasomal Degradation IkB_p->Proteasome Degradation NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation Aldehyde_low Low [Aldehyde] Aldehyde_low->IKK Activation Aldehyde_high High [Aldehyde] Aldehyde_high->IKK Inhibition Aldehyde_high->NFkB Inhibition DNA κB Site NFkB_nuc->DNA Binding Genes Pro-inflammatory Genes (TNF-α, IL-6, etc.) DNA->Genes Transcription

Concentration-dependent modulation of NF-κB signaling.
Mitogen-Activated Protein Kinase (MAPK) Pathways

The MAPK pathways, including ERK, JNK, and p38, are critical signaling cascades that regulate cellular processes such as proliferation, differentiation, and apoptosis in response to extracellular stimuli.[20][22] α,β-Unsaturated aldehydes can activate these stress-responsive pathways.[22] For example, 4-HNE has been shown to activate JNK and p38 MAPKs.[22] The activation of these pathways is often cell-type and stimulus-specific and can contribute to both cell survival and cell death decisions, depending on the context and duration of the signal.[20][22]

MAPK_Pathway Aldehyde α,β-Unsaturated Aldehyde Stress Cellular Stress (Protein Adducts, ROS) Aldehyde->Stress ASK1 ASK1 Stress->ASK1 Activation MEK MEK1/2 Stress->MEK MKKs MKK3/6, MKK4/7 ASK1->MKKs p38 p38 MKKs->p38 JNK JNK MKKs->JNK TF Other Transcription Factors p38->TF AP1 AP-1 (c-Jun/c-Fos) JNK->AP1 ERK ERK1/2 MEK->ERK ERK->AP1 ERK->TF Response Cellular Responses (Apoptosis, Inflammation, Survival) AP1->Response TF->Response

Induction of MAPK signaling cascades.

Quantitative Data on Biological Activity

The biological effects of α,β-unsaturated aldehydes are highly dependent on their concentration. The following tables summarize key quantitative data from the literature.

Table 1: Cytotoxicity (IC50) of α,β-Unsaturated Aldehydes in Various Cell Lines

CompoundCell LineAssayIC50 (µM)Reference
AcroleinAC16 (Human Cardiomyocytes)MTT~30-50 (24h)[8]
4-HydroxynonenalPC-3 (Prostate Cancer)MTT25.2[10]
4-HydroxynonenalMCF7 (Breast Cancer)MTT24.5[10]
4-HydroxynonenalMDA-MB-231 (Breast Cancer)MTT31.7[10]
CinnamaldehydeHCT116 (Colon Cancer)Crystal Violet22.4[7]
CinnamaldehydeHTB-26 (Breast Cancer)Crystal Violet10-50[7]
CinnamaldehydeHepG2 (Hepatocellular Carcinoma)Crystal Violet10-50[7]

Table 2: Modulation of Signaling Pathways by α,β-Unsaturated Aldehydes

CompoundPathwayEffectCell TypeConcentrationReference
4-HydroxynonenalNrf2Activation-0.1 - 0.3 µM[25]
4-HydroxynonenalNF-κBActivationHuman Fibroblasts0.1 - 1 µM[23]
4-HydroxynonenalNF-κBInhibitionHuman Fibroblasts2.5 µM[23]
CinnamaldehydeNrf2ActivationHUVECs10 µM[26]
CinnamaldehydeNrf2ActivationHepG220 µM[27]
AndrographolideNrf2ActivationAREc32EC50 = 17 µM[28]
SulforaphaneNrf2ActivationAREc32EC50 = 33 µM[28]
CurcuminNrf2ActivationAREc32EC50 = 36 µM[28]

Table 3: Glutathione (GSH) Depletion (EC50) by α,β-Unsaturated Aldehydes

CompoundCell TypeEC50Reference
AcroleinAdult Rat Lung Cells~2 µM[15]
CrotonaldehydeAdult Rat Lung Cells~100 µM[15]
2-HexenalAdult Rat Lung Cells~180 µM[15]

Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the biological activity of α,β-unsaturated aldehydes.

Assessment of Cytotoxicity

a) MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.[29]

  • Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[29] The amount of formazan produced is proportional to the number of viable cells.

  • Protocol:

    • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[2]

    • Treat cells with various concentrations of the α,β-unsaturated aldehyde for the desired exposure time (e.g., 24, 48, or 72 hours). Include vehicle-treated and untreated controls.

    • Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[29]

    • Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[4]

    • Measure the absorbance of the solubilized formazan at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background.[29]

    • Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

b) Lactate (B86563) Dehydrogenase (LDH) Assay

This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[30]

  • Principle: LDH is a stable cytoplasmic enzyme that is released upon cell membrane damage. The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of NAD+ to NADH. The NADH then reduces a tetrazolium salt to a colored formazan product.[30]

  • Protocol:

    • Seed and treat cells in a 96-well plate as described for the MTT assay.

    • Prepare controls: a) background control (medium only), b) low control (untreated cells), and c) high control (cells treated with a lysis solution to achieve maximum LDH release).

    • At the end of the treatment period, centrifuge the plate at ~250 x g for 10 minutes to pellet the cells.

    • Carefully transfer a portion of the supernatant from each well to a new 96-well plate.

    • Add the LDH reaction mixture (containing substrate, cofactor, and tetrazolium salt) to each well.

    • Incubate at room temperature for up to 30 minutes, protected from light.

    • Measure the absorbance at ~490 nm.

    • Calculate cytotoxicity as a percentage relative to the high and low controls.

Experiment_Workflow cluster_cytotoxicity Cytotoxicity Assessment cluster_mtt MTT Assay cluster_ldh LDH Assay Start Seed Cells in 96-well Plate Treat Treat with α,β-Unsaturated Aldehyde Start->Treat Incubate Incubate (24-72h) Treat->Incubate MTT_add Add MTT Reagent Incubate->MTT_add Centrifuge Centrifuge Plate Incubate->Centrifuge MTT_incubate Incubate (2-4h) MTT_add->MTT_incubate Solubilize Add Solubilization Solution MTT_incubate->Solubilize Read_MTT Read Absorbance (570 nm) Solubilize->Read_MTT Supernatant Transfer Supernatant Centrifuge->Supernatant LDH_reagent Add LDH Reaction Mix Supernatant->LDH_reagent LDH_incubate Incubate (30 min) LDH_reagent->LDH_incubate Read_LDH Read Absorbance (490 nm) LDH_incubate->Read_LDH

Workflow for cytotoxicity assays.
Assessment of Nrf2 and NF-κB Pathway Activation

Luciferase Reporter Gene Assay

This is a highly sensitive method to quantify the transcriptional activity of Nrf2 or NF-κB.

  • Principle: Cells are transfected with a plasmid containing the firefly luciferase reporter gene under the control of multiple copies of a specific response element (ARE for Nrf2, or κB sites for NF-κB).[18][20] Activation of the pathway leads to transcription of the luciferase gene, and the resulting enzyme activity is measured by its ability to produce light from its substrate, luciferin. A second reporter, such as Renilla luciferase, is often co-transfected as an internal control for transfection efficiency and cell viability.[31]

  • Protocol:

    • One day prior to transfection, seed cells (e.g., HEK293T or HepG2) into a 96-well white, clear-bottom plate.[3][21]

    • Transfect cells with the appropriate reporter plasmid (ARE-luciferase or NF-κB-luciferase) and a control Renilla luciferase plasmid using a suitable transfection reagent.[21]

    • Allow cells to recover and express the reporters for 18-24 hours.

    • Treat the transfected cells with the α,β-unsaturated aldehyde for a specified time (e.g., 6-24 hours).

    • Lyse the cells and perform a dual-luciferase assay according to the manufacturer's instructions. This typically involves sequential addition of the firefly luciferase substrate followed by a reagent that quenches the firefly reaction and activates the Renilla luciferase reaction.[31]

    • Measure luminescence using a plate-reading luminometer.

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the fold induction relative to vehicle-treated control cells.

Assessment of Protein Modification

Western Blotting for Phosphorylated MAPK

This technique is used to detect the activation of MAPK signaling pathways by identifying phosphorylated forms of kinases like p38, JNK, and ERK.[5]

  • Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and probed with primary antibodies specific for the phosphorylated form of the target protein. A second primary antibody against the total protein is used on a parallel blot or after stripping the first antibody to normalize for protein loading.[5]

  • Protocol:

    • Seed cells and treat with the α,β-unsaturated aldehyde for various time points (e.g., 0, 15, 30, 60 minutes).

    • Wash cells with ice-cold PBS and lyse them in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.[32]

    • Determine the protein concentration of the lysates using a BCA or Bradford assay.

    • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.[12]

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[5]

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the phosphorylated target (e.g., anti-phospho-p38) overnight at 4°C.

    • Wash the membrane with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[5]

    • Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[32]

    • Quantify band intensities and normalize the phosphorylated protein signal to the total protein signal or a loading control like β-actin.

Mass Spectrometry-based Adductomics

This is the most definitive method for identifying and quantifying covalent adducts of aldehydes on specific proteins and amino acid residues.

  • Principle: Proteins of interest are isolated, or total cell lysates are analyzed. The proteins are digested into peptides (typically with trypsin), and the resulting peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Peptides containing the mass shift corresponding to the aldehyde adduct are identified and sequenced.[22][33]

  • General Workflow:

    • Expose cells or a purified protein to the α,β-unsaturated aldehyde.

    • Isolate the protein(s) of interest or the total proteome.

    • (Optional) Reduce the adducts with a reducing agent like sodium borohydride (B1222165) to stabilize them.[33]

    • Digest the protein sample into peptides using trypsin.

    • Analyze the peptide mixture using LC-MS/MS. The mass spectrometer is operated in a data-dependent acquisition mode to fragment peptides that exhibit a specific mass shift corresponding to the adduct.[23]

    • Use database searching software to identify the modified peptides and pinpoint the exact site of adduction.[33]

Conclusion

α,β-Unsaturated aldehydes represent a class of biologically potent molecules whose effects are a direct consequence of their chemical reactivity. Their ability to form Michael adducts with cellular nucleophiles, particularly cysteine residues, allows them to modulate critical signaling pathways such as the Nrf2 antioxidant response and the NF-κB inflammatory pathway. This activity is a double-edged sword: at high concentrations, it leads to widespread protein dysfunction, glutathione depletion, and cytotoxicity, contributing to the pathology of diseases associated with oxidative stress. However, at low concentrations, the same reactivity can trigger protective, adaptive responses that enhance cellular resilience. This concentration-dependent bioactivity underscores the importance of quantitative and mechanistic studies for professionals in toxicology and drug development. A thorough understanding of the signaling networks and cellular targets of these aldehydes is crucial for assessing the risks associated with environmental exposures and for harnessing their unique chemical properties to design novel therapeutic agents that can selectively modulate these pathways for beneficial outcomes.

References

The Double-Edged Sword: An In-depth Technical Guide to the Role of 2-Octenal in Lipid Peroxidation and Oxidative Stress

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lipid peroxidation, a critical manifestation of oxidative stress, results in the formation of a plethora of reactive aldehydes. Among these, the α,β-unsaturated aldehyde 2-octenal (B7820987) has emerged as a significant player in cellular pathophysiology. This technical guide provides a comprehensive overview of the multifaceted role of this compound in lipid peroxidation and oxidative stress. It delves into its endogenous formation, its chemical reactivity, and its impact on cellular macromolecules, leading to both cytotoxic and signaling events. This document summarizes key quantitative data, details essential experimental protocols for its study, and visualizes the complex signaling pathways it modulates. Understanding the intricate mechanisms of this compound-mediated effects is paramount for developing novel therapeutic strategies targeting oxidative stress-related diseases.

Introduction: The Genesis and Chemical Nature of this compound

This compound is a reactive aldehyde that is endogenously produced through the oxidative degradation of polyunsaturated fatty acids (PUFAs), particularly omega-6 fatty acids like linoleic acid.[1] This process, known as lipid peroxidation, is a hallmark of oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive intermediates.

Chemically, this compound is an eight-carbon α,β-unsaturated aldehyde. Its electrophilic nature, conferred by the conjugated double bond and the carbonyl group, makes it highly reactive towards cellular nucleophiles. This reactivity is the basis for its biological effects, as it readily forms covalent adducts with proteins, DNA, and other biomolecules, leading to a cascade of cellular events.[2]

The Dichotomous Role of this compound in Cellular Fate

The interaction of this compound with cellular components can lead to a range of outcomes, from adaptive stress responses to overt cytotoxicity. The concentration and cellular context are critical determinants of its ultimate effect.

Cytotoxicity and Cellular Dysfunction

At higher concentrations, this compound exhibits significant cytotoxicity. Its reactivity leads to the adduction and subsequent dysfunction of essential cellular proteins, including enzymes involved in critical metabolic pathways.[3] This can disrupt cellular homeostasis and trigger cell death pathways.

Key Cytotoxic Effects:

  • Mitochondrial Dysfunction: this compound can impair mitochondrial function by targeting components of the electron transport chain and key enzymes in the tricarboxylic acid (TCA) cycle, such as succinate (B1194679) dehydrogenase (SDH) and malate (B86768) dehydrogenase (MDH).[3] This leads to a decrease in mitochondrial membrane potential, reduced ATP production, and increased ROS generation, creating a vicious cycle of oxidative stress.

  • Protein Carbonylation and Adduct Formation: The formation of this compound-protein adducts is a key mechanism of its toxicity. These adducts can alter protein structure and function, leading to enzyme inactivation and disruption of cellular signaling.[1][2]

  • DNA Damage: this compound has been implicated in the formation of DNA adducts, which can be mutagenic and contribute to genomic instability.[4]

Cell Signaling and Adaptive Responses

Paradoxically, at lower, sub-lethal concentrations, this compound can act as a signaling molecule, activating cellular defense mechanisms against oxidative stress.

Key Signaling Pathways Modulated by this compound:

  • Keap1-Nrf2 Pathway: this compound, as an electrophile, can react with cysteine residues on the sensor protein Keap1, leading to the release and nuclear translocation of the transcription factor Nrf2.[5] Nrf2 then binds to the Antioxidant Response Element (ARE) in the promoter region of a battery of antioxidant and cytoprotective genes, including those encoding for antioxidant enzymes like superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx).[6]

  • Mitogen-Activated Protein Kinase (MAPK) Pathways: this compound can activate stress-responsive MAPK signaling cascades, including the c-Jun N-terminal kinase (JNK) and p38 MAPK pathways.[7][8] These pathways are involved in regulating a wide range of cellular processes, including inflammation, apoptosis, and cell differentiation.

Quantitative Data on this compound's Biological Effects

The following tables summarize available quantitative data on the biological effects of this compound. It is important to note that specific values can vary depending on the cell type, experimental conditions, and assay used.

Parameter Cell Line/System Concentration Effect Reference
IC50 (Cytotoxicity) Various Cancer Cell Lines10 - 50 µMInhibition of cell proliferation[9]
Normal Intestinal Epithelial Cells> 50 µMLower cytotoxicity compared to cancer cells[9]
Protein Adduct Formation Human Red Blood Cells1 mM~300 pmol/mg protein[2]
Antimicrobial Activity (MIC) Neofusicoccum parvum0.4 - 1.6 µL/mLInhibition of fungal growth[3]
Parameter Cell Line/System This compound Concentration Observed Effect Reference
ROS Levels Neofusicoccum parvum0.4 - 1.6 µL/mLDramatically increased[3]
Mitochondrial Membrane Potential Neofusicoccum parvum0.4 - 1.6 µL/mLReduced[3]
ATP Levels Neofusicoccum parvum0.4 - 1.6 µL/mLReduced[3]
Succinate Dehydrogenase (SDH) Activity Neofusicoccum parvumNot specifiedInhibited[3]
Malate Dehydrogenase (MDH) Activity Neofusicoccum parvumNot specifiedInhibited[3]

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the effects of this compound on lipid peroxidation and oxidative stress.

Thiobarbituric Acid Reactive Substances (TBARS) Assay for Lipid Peroxidation

This assay measures malondialdehyde (MDA), a major secondary product of lipid peroxidation.

Materials:

  • Thiobarbituric acid (TBA) solution (0.67% w/v)

  • Trichloroacetic acid (TCA) solution (10% w/v)

  • Malondialdehyde bis(dimethyl acetal) for standard curve

  • Spectrophotometer

Protocol:

  • Sample Preparation: Homogenize tissue or lyse cells in a suitable buffer.

  • Protein Precipitation: Add ice-cold TCA to the sample to precipitate proteins. Centrifuge to collect the supernatant.

  • Reaction with TBA: Mix the supernatant with an equal volume of TBA solution.

  • Incubation: Incubate the mixture in a boiling water bath for 10-15 minutes to allow the formation of the MDA-TBA adduct.

  • Measurement: Cool the samples and measure the absorbance of the pink-colored adduct at 532 nm.

  • Quantification: Determine the concentration of MDA in the samples by comparing the absorbance to a standard curve prepared with malondialdehyde bis(dimethyl acetal).

MTT Assay for Cell Viability

This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.

Materials:

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound for the desired time period.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

  • Analysis: Express the results as a percentage of the viability of untreated control cells.

JC-1 Assay for Mitochondrial Membrane Potential

This fluorescent assay uses the cationic dye JC-1 to measure the mitochondrial membrane potential (ΔΨm).

Materials:

  • JC-1 dye

  • Fluorescence microscope or flow cytometer

  • Cell culture plates

Protocol:

  • Cell Culture and Treatment: Culture cells and treat them with this compound as required.

  • JC-1 Staining: Incubate the cells with JC-1 dye in the dark. In healthy cells with a high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic or unhealthy cells with a low ΔΨm, JC-1 remains as monomers and emits green fluorescence.

  • Imaging/Analysis:

    • Fluorescence Microscopy: Visualize the cells and observe the shift from red to green fluorescence as an indicator of mitochondrial depolarization.

    • Flow Cytometry: Quantify the ratio of red to green fluorescence in the cell population. A decrease in this ratio indicates a loss of mitochondrial membrane potential.

Luciferase-Based ATP Assay

This highly sensitive assay quantifies cellular ATP levels.

Materials:

  • Luciferase/luciferin reagent

  • Luminometer

  • Cell lysis buffer

  • ATP standard solution

Protocol:

  • Cell Lysis: Lyse the cells treated with this compound to release intracellular ATP.

  • Reaction: Add the luciferase/luciferin reagent to the cell lysate. In the presence of ATP, luciferase catalyzes the oxidation of luciferin, producing light.

  • Measurement: Measure the luminescence using a luminometer. The light output is directly proportional to the ATP concentration.

  • Quantification: Determine the ATP concentration in the samples by comparing the luminescence signal to a standard curve prepared with a known concentration of ATP.

Visualization of this compound-Modulated Signaling Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by this compound.

LipidPeroxidation PUFA Polyunsaturated Fatty Acids (PUFAs) LipidPeroxidation Lipid Peroxidation PUFA->LipidPeroxidation Oxidative Stress ROS Reactive Oxygen Species (ROS) ROS->LipidPeroxidation Octenal This compound LipidPeroxidation->Octenal CytotoxicityPathway Octenal This compound Mitochondria Mitochondria Octenal->Mitochondria Proteins Cellular Proteins Octenal->Proteins DNA DNA Octenal->DNA Dysfunction Mitochondrial Dysfunction Mitochondria->Dysfunction Adducts Protein & DNA Adducts Proteins->Adducts DNA->Adducts CellDeath Cell Death Adducts->CellDeath ROS_increase Increased ROS Dysfunction->ROS_increase ATP_decrease Decreased ATP Dysfunction->ATP_decrease ROS_increase->CellDeath ATP_decrease->CellDeath Nrf2Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Octenal This compound Keap1 Keap1 Octenal->Keap1 Modification Nrf2 Nrf2 Keap1->Nrf2 Binds & promotes degradation Proteasome Proteasome Nrf2->Proteasome Degradation Nrf2_nuc Nrf2 (nucleus) Nrf2->Nrf2_nuc Translocation Ub Ubiquitin Ub->Nrf2 ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Binds AntioxidantGenes Antioxidant & Cytoprotective Genes (SOD, CAT, GPx) ARE->AntioxidantGenes Activates Transcription MAPKPathway Octenal This compound CellularStress Cellular Stress Octenal->CellularStress MAPKKK MAPKKK (e.g., ASK1) CellularStress->MAPKKK Activates MAPKK MAPKK (e.g., MKK4/7, MKK3/6) MAPKKK->MAPKK Phosphorylates JNK JNK MAPKK->JNK Phosphorylates p38 p38 MAPKK->p38 Phosphorylates TranscriptionFactors Transcription Factors (e.g., c-Jun, ATF2) JNK->TranscriptionFactors Phosphorylates p38->TranscriptionFactors Phosphorylates GeneExpression Altered Gene Expression (Inflammation, Apoptosis) TranscriptionFactors->GeneExpression

References

Unveiling the Sensory Landscape of 2-Octenal: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the olfactory properties and aroma profile of 2-Octenal, a significant volatile compound found in a variety of natural products. This document synthesizes key data on its chemical and sensory characteristics, outlines experimental methodologies for its analysis, and illustrates the fundamental signaling pathway involved in its perception.

Olfactory and Chemical Profile of this compound

This compound, an α,β-unsaturated aldehyde, is a colorless to pale yellow liquid recognized for its potent and distinct aroma.[1][2] It is a key contributor to the sensory profile of numerous foods and plants, including tomatoes and olive oil.[3][4] The aroma of this compound is complex and is predominantly described as fatty, green, and waxy, with nuances of fresh cucumber and citrus.[5][6] Its taste is characterized as sweet, green, and fatty with citrus peel and spicy notes.[6]

Physicochemical Properties

A summary of the key physicochemical properties of (E)-2-Octenal is presented in the table below. This data is crucial for understanding its volatility and behavior in various matrices.

PropertyValueReference(s)
Molecular Formula C₈H₁₄O[2]
Molecular Weight 126.20 g/mol [2]
Appearance Colorless to pale yellow liquid[1]
Boiling Point 84-86 °C at 19 mmHg[6]
Density 0.835 - 0.845 g/mL at 25 °C[6]
Refractive Index 1.449 - 1.455 at 20 °C[6]
Solubility Slightly soluble in water; soluble in most fixed oils and alcohol.[1]
Vapor Pressure 0.59 mmHg[2]
Flash Point 68.33 °C (155.00 °F)[6]
Aroma Profile and Occurrence

The characteristic aroma of this compound contributes significantly to the flavor of many natural products. The following table summarizes its aroma descriptors and provides examples of its concentration in different food matrices.

Aroma DescriptorsConcentrationFood MatrixReference(s)
Fatty, Green, Waxy, Fresh Cucumber, Citrus, Herbal, Banana0.42 - 1.54 (relative abundance)Tomato (Lycopersicon esculentum)[3][6][7]
Fatty, Green, Citrus Peel, SpicyPresent (OAV = 17)Olive Oil[4]

OAV (Odor Activity Value) is a measure of the importance of a compound to the aroma of a sample.

Experimental Protocols for the Analysis of this compound

The characterization of this compound's olfactory properties relies on a combination of analytical chemistry and sensory evaluation techniques. This section outlines the methodologies for its instrumental and sensory analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a fundamental technique for the separation and identification of volatile compounds like this compound from complex mixtures.

Methodology:

  • Sample Preparation (Headspace Solid-Phase Microextraction - HS-SPME):

    • A representative sample (e.g., 1 g of homogenized tomato or 2 g of olive oil) is placed in a sealed vial.

    • An internal standard (e.g., 4-methyl-2-pentanol) is added for quantification.

    • The vial is incubated at a controlled temperature (e.g., 40-60°C) to allow volatile compounds to partition into the headspace.

    • A SPME fiber (e.g., DVB/CAR/PDMS) is exposed to the headspace for a defined period (e.g., 30-60 minutes) to adsorb the analytes.

  • Gas Chromatography (GC):

    • The SPME fiber is inserted into the heated injection port of the gas chromatograph for thermal desorption of the analytes.

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is typically used for separation.

    • Oven Temperature Program: A temperature gradient is employed to separate the compounds based on their boiling points and column interactions (e.g., initial temperature of 40°C, ramped to 250°C).

    • Carrier Gas: Helium is used as the carrier gas at a constant flow rate.

  • Mass Spectrometry (MS):

    • As compounds elute from the GC column, they enter the mass spectrometer.

    • Ionization: Electron ionization (EI) at 70 eV is commonly used to fragment the molecules.

    • Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer separates the resulting ions based on their mass-to-charge ratio (m/z).

    • Detection: The detector records the abundance of each ion.

  • Data Analysis:

    • The resulting chromatogram displays peaks corresponding to different volatile compounds.

    • Identification of this compound is achieved by comparing its mass spectrum and retention index with those of an authentic standard and/or a spectral library (e.g., NIST).

    • Quantification is performed by comparing the peak area of this compound to that of the internal standard.

A general workflow for the GC-MS analysis is depicted below.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample (e.g., Tomato, Olive Oil) InternalStandard Add Internal Standard Sample->InternalStandard Incubation Incubation & Headspace Generation InternalStandard->Incubation SPME HS-SPME Adsorption Incubation->SPME Desorption Thermal Desorption in GC Inlet SPME->Desorption GC Gas Chromatographic Separation Desorption->GC MS Mass Spectrometric Detection GC->MS Identification Compound Identification (Mass Spectra, Retention Index) MS->Identification Quantification Quantification Identification->Quantification

GC-MS Analysis Workflow for this compound.
Descriptive Sensory Analysis

Descriptive sensory analysis provides a detailed characterization of the aroma profile of this compound using a trained human panel.[8]

Methodology:

  • Panelist Selection and Training:

    • Select 8-12 individuals based on their sensory acuity, motivation, and ability to articulate perceptions.

    • Conduct training sessions to familiarize panelists with the aroma of this compound and related compounds.

    • Develop a consensus vocabulary of aroma descriptors (e.g., fatty, green, cucumber, citrus) and reference standards for each attribute.

    • Train panelists to use an intensity scale (e.g., a 15-cm line scale anchored with "low" and "high") consistently.

  • Sample Preparation and Presentation:

    • Prepare a dilution series of this compound in an odorless solvent (e.g., mineral oil or propylene (B89431) glycol).

    • Present the samples in coded, identical containers (e.g., glass sniffer jars) to blind the panelists.

    • The presentation order should be randomized to minimize bias.

  • Evaluation Procedure:

    • Panelists evaluate the aroma of each sample individually in a controlled sensory booth.

    • They rate the intensity of each previously defined aroma attribute on the provided scale.

    • A break between samples is enforced to prevent sensory fatigue.

  • Data Analysis:

    • The intensity ratings from all panelists are collected and statistically analyzed (e.g., using Analysis of Variance - ANOVA).

    • The results are often visualized in a spider or radar plot to represent the aroma profile of this compound.

The logical flow of a descriptive sensory analysis is illustrated below.

Sensory_Workflow cluster_panel Panel Development cluster_evaluation Sensory Evaluation cluster_analysis Data Analysis Selection Panelist Selection Training Training & Vocabulary Development Selection->Training SamplePrep Sample Preparation & Presentation Training->SamplePrep Evaluation Individual Panelist Evaluation SamplePrep->Evaluation DataCollection Data Collection Evaluation->DataCollection Stats Statistical Analysis (e.g., ANOVA) DataCollection->Stats Profile Generation of Aroma Profile Stats->Profile

Descriptive Sensory Analysis Workflow.

Olfactory Signaling Pathway

The perception of this compound, like other odorants, is initiated by its interaction with olfactory receptors (ORs) located on the cilia of olfactory sensory neurons (OSNs) in the nasal epithelium.[9] In mammals, these ORs are G-protein coupled receptors (GPCRs).[10][11] The binding of an odorant molecule triggers a cascade of intracellular events that ultimately leads to the generation of an electrical signal that is transmitted to the brain.

The canonical olfactory signal transduction pathway is as follows:

  • Odorant Binding: this compound binds to a specific olfactory receptor (e.g., the rat OR-I7 has shown affinity for octanal (B89490) and trans-2-octenal).

  • G-Protein Activation: This binding event causes a conformational change in the OR, activating the associated G-protein (Gαolf).

  • Adenylyl Cyclase Activation: The activated Gαolf subunit stimulates adenylyl cyclase type III (ACIII).

  • cAMP Production: ACIII catalyzes the conversion of ATP to cyclic AMP (cAMP), a second messenger.

  • Ion Channel Opening: cAMP binds to and opens cyclic nucleotide-gated (CNG) ion channels.

  • Depolarization: The opening of CNG channels allows an influx of cations (Na⁺ and Ca²⁺) into the OSN, leading to depolarization of the cell membrane.

  • Signal Amplification: The influx of Ca²⁺ also opens Ca²⁺-activated chloride (Cl⁻) channels. Due to a high intracellular Cl⁻ concentration, the efflux of Cl⁻ further depolarizes the neuron, amplifying the signal.

  • Action Potential Generation: If the depolarization reaches a certain threshold, an action potential is generated and transmitted along the axon of the OSN to the olfactory bulb in the brain.

This signaling cascade is depicted in the following diagram.

Olfactory_Signaling cluster_membrane Olfactory Sensory Neuron Membrane cluster_extracellular Extracellular (Mucus) cluster_intracellular Intracellular (Cytosol) OR Olfactory Receptor (OR) (GPCR) G_protein Gαolf OR->G_protein 2. Activation AC Adenylyl Cyclase III (ACIII) G_protein->AC 3. Activation cAMP cAMP AC->cAMP 4. Production CNG_channel CNG Channel Na_Ca_influx Na⁺, Ca²⁺ Influx CNG_channel->Na_Ca_influx 6. Cation Influx Ca_Cl_channel Ca²⁺-activated Cl⁻ Channel Cl_efflux Cl⁻ Efflux Ca_Cl_channel->Cl_efflux Signal Amplification Odorant This compound Odorant->OR 1. Binding ATP ATP ATP->AC cAMP->CNG_channel 5. Opening Na_Ca_influx->Ca_Cl_channel 7. Activation Depolarization Depolarization Na_Ca_influx->Depolarization Cl_efflux->Depolarization Action_Potential Action Potential to Brain Depolarization->Action_Potential 8. Threshold Reached

References

An In-depth Technical Guide to the Solubility of 2-Octenal in Organic and Aqueous Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-octenal (B7820987), a compound of interest in various industrial and research applications. Understanding the solubility of this compound in different solvent systems is critical for its application in chemical synthesis, flavor and fragrance formulation, and pharmaceutical research. This document compiles available solubility data, details relevant experimental methodologies, and presents a logical workflow for solubility determination.

Core Topic: this compound Solubility Profile

This compound is an unsaturated aldehyde with a chemical structure that imparts a moderate polarity. Its solubility is governed by the interplay between its eight-carbon aliphatic chain and the polar aldehyde functional group. This dual character results in miscibility with a range of organic solvents while having limited solubility in aqueous solutions.

Quantitative Solubility Data

Precise quantitative data on the solubility of this compound is not extensively documented in publicly available literature. However, based on chemical property estimations and qualitative descriptions, the following table summarizes the known and predicted solubility of (E)-2-octenal. It is important to note that the quantitative value for water solubility is an estimate and should be confirmed by experimental analysis for critical applications.

Solvent SystemSolvent TypeQuantitative Solubility (at 25 °C)Qualitative SolubilityCitation
WaterAqueous (Polar)~ 612.7 mg/L (estimated)Slightly soluble, practically insoluble, not miscible or difficult to mix.[1]
EthanolOrganic (Polar, Protic)Data not availableSoluble, Miscible.[2]
MethanolOrganic (Polar, Protic)Data not availableSlightly soluble.
ChloroformOrganic (Polar, Aprotic)Data not availableSoluble.
Diethyl EtherOrganic (Nonpolar)Data not availableSoluble, Miscible.
AcetoneOrganic (Polar, Aprotic)Data not availableSoluble, Miscible.
Fixed OilsOrganic (Nonpolar)Data not availableSoluble.[2][3]

Experimental Protocols for Solubility Determination

Accurate determination of solubility is paramount for any application. The following sections detail standardized and generally accepted methodologies for quantifying the solubility of a compound like this compound in both aqueous and organic solvents.

Determination of Water Solubility (Adapted from OECD Guideline 105)

The OECD Guideline 105 provides two primary methods for the determination of water solubility for substances with solubility below and above 10⁻² g/L: the Flask Method and the Column Elution Method, respectively. Given that this compound is a liquid, the Flask Method is the more appropriate procedure.

Principle of the Flask Method:

This method involves the saturation of water with the test substance at a constant temperature, followed by the determination of the concentration of the substance in the aqueous phase.

Apparatus and Reagents:

  • Constant temperature bath or shaker, capable of maintaining temperature to ± 0.5 °C.

  • Glass flasks with sufficient volume.

  • Analytical balance.

  • Centrifuge (if necessary for phase separation).

  • Analytical instrumentation for quantification (e.g., Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC)).

  • Distilled or deionized water of high purity.

  • (E)-2-Octenal, purity > 99%.

Procedure:

  • Preliminary Test: A preliminary test is conducted to approximate the solubility of this compound and to determine the equilibration time. Add an excess amount of this compound to a flask containing a known volume of water.

  • Equilibration: Agitate the flask in the constant temperature bath (e.g., 25 °C) for a period determined in the preliminary test (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, cease agitation and allow the mixture to stand in the constant temperature bath for at least 24 hours to allow for the separation of the aqueous and organic phases. If an emulsion forms, centrifugation may be required.

  • Sampling: Carefully withdraw a sample from the center of the aqueous phase, ensuring no undissolved this compound is included.

  • Quantification: Analyze the concentration of this compound in the collected aqueous sample using a validated analytical method, such as GC-FID or HPLC-UV.

  • Replicate and Blank: The experiment should be performed in at least triplicate. A blank sample of the solvent should also be analyzed.

Determination of Solubility in Organic Solvents

A similar flask method can be employed to determine the solubility of this compound in various organic solvents.

Principle:

An excess of the solute (this compound) is added to a known volume of the organic solvent. The mixture is agitated until equilibrium is reached, and the concentration of the solute in the saturated solution is then determined.

Apparatus and Reagents:

  • Constant temperature shaker or magnetic stirrer with a temperature-controlled plate.

  • Vials or flasks with airtight seals to prevent solvent evaporation.

  • Analytical balance.

  • Syringes and filters (PTFE or other solvent-compatible material).

  • Analytical instrumentation for quantification (e.g., GC, HPLC).

  • High-purity organic solvents (e.g., ethanol, methanol, chloroform, diethyl ether, acetone).

  • (E)-2-Octenal, purity > 99%.

Procedure:

  • Sample Preparation: Add a pre-weighed excess amount of this compound to a vial containing a known volume or mass of the organic solvent.

  • Equilibration: Seal the vial and place it in the constant temperature shaker. Agitate the mixture for a sufficient time to reach equilibrium (this may vary depending on the solvent and can be determined through preliminary experiments).

  • Phase Separation: Once equilibrium is achieved, stop the agitation and allow the undissolved this compound to settle.

  • Sampling and Filtration: Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a solvent-compatible filter to remove any undissolved micro-droplets.

  • Quantification: Dilute the filtered sample as necessary and analyze the concentration of this compound using a suitable and validated analytical method (e.g., GC with a calibration curve).

  • Replicates: Perform the determination in triplicate for each solvent.

Mandatory Visualization

The following diagram illustrates the general experimental workflow for determining the solubility of a liquid compound like this compound.

G Experimental Workflow for Solubility Determination cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis cluster_end Result start Start add_solute Add excess this compound to a known volume of solvent start->add_solute agitate Agitate at constant temperature add_solute->agitate check_eq Periodically sample and analyze to confirm equilibrium agitate->check_eq check_eq->agitate Not reached settle Allow undissolved solute to settle check_eq->settle Equilibrium reached centrifuge Centrifuge if necessary settle->centrifuge sample Withdraw sample from the saturated solution settle->sample centrifuge->sample filter_sample Filter the sample sample->filter_sample quantify Quantify concentration using GC or HPLC filter_sample->quantify end Solubility Data quantify->end

Caption: Workflow for determining the solubility of this compound.

References

Spectroscopic Profile of (E)-2-Octenal: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for (E)-2-Octenal (CAS No: 2548-87-0), a medium-chain aldehyde. The information is intended for researchers, scientists, and professionals in drug development and analytical chemistry, offering a centralized resource for its structural characterization. This document presents key data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), including detailed experimental protocols and tabulated data for easy reference.

Spectroscopic Data Summary

The following sections and tables summarize the key spectroscopic data points for (E)-2-Octenal, providing a quantitative basis for its identification and characterization.

Table 1: ¹H NMR Spectroscopic Data for (E)-2-Octenal
Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
9.51d7.9H-1 (CHO)
6.84dt15.6, 6.9H-3
6.09ddt15.6, 7.9, 1.5H-2
2.22qd7.3, 1.5H-4
1.46sextet7.4H-5
1.30mH-6, H-7
0.89t7.1H-8 (CH₃)
Solvent: CDCl₃
Table 2: ¹³C NMR Spectroscopic Data for (E)-2-Octenal
Chemical Shift (δ) ppmAssignment
194.2C-1 (CHO)
159.0C-3
133.5C-2
32.7C-4
31.4C-6
28.0C-5
22.5C-7
14.0C-8 (CH₃)
Solvent: CDCl₃. Source:[1]
Table 3: IR Spectroscopic Data for (E)-2-Octenal
Wavenumber (cm⁻¹)Assignment
2958, 2929, 2872C-H stretch (alkane)
2720C-H stretch (aldehyde)
1695C=O stretch (conjugated)
1640C=C stretch (alkene)
1465C-H bend (alkane)
970C-H bend (trans-alkene)
Technique: Attenuated Total Reflectance (ATR)
Table 4: Mass Spectrometry Data for (E)-2-Octenal
m/zRelative Intensity (%)Assignment
1265[M]⁺ (Molecular Ion)
9735[M - CHO]⁺
8340[M - C₃H₇]⁺
6960
5585
41100[C₃H₅]⁺ (Base Peak)
2950[CHO]⁺
Technique: Electron Ionization (EI), 70 eV. Source:[2]

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below. These represent standard protocols for the analysis of volatile, small organic molecules like 2-octenal.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Approximately 10-20 mg of (E)-2-Octenal is dissolved in 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃). The solution is filtered through a pipette with a small cotton or glass wool plug directly into a 5 mm NMR tube to remove any particulate matter.[3][4]

  • ¹H NMR Spectroscopy :

    • Instrument : Bruker Avance 400 MHz spectrometer (or equivalent).

    • Pulse Program : Standard single-pulse sequence (zg30).

    • Number of Scans : 16-32, to achieve an adequate signal-to-noise ratio.

    • Relaxation Delay : 1.0 seconds.

    • Acquisition Time : ~3-4 seconds.

    • Spectral Width : 0-12 ppm.

    • Referencing : The chemical shifts are referenced to the residual solvent peak of CDCl₃ (7.26 ppm).

  • ¹³C NMR Spectroscopy :

    • Instrument : Bruker Avance 100 MHz spectrometer (or equivalent).

    • Pulse Program : Proton-decoupled pulse sequence (e.g., zgpg30).[5]

    • Number of Scans : 1024 or more, due to the low natural abundance of ¹³C.[6]

    • Relaxation Delay : 2.0 seconds.

    • Spectral Width : 0-220 ppm.[5]

    • Referencing : The chemical shifts are referenced to the solvent peak of CDCl₃ (77.16 ppm).

Attenuated Total Reflectance Infrared (ATR-IR) Spectroscopy
  • Instrument Setup : An FTIR spectrometer equipped with a diamond ATR accessory is used. A background spectrum of the clean, empty ATR crystal is collected to account for atmospheric CO₂ and H₂O, as well as any intrinsic crystal absorbance.[7]

  • Sample Application : A single drop of neat (E)-2-Octenal is placed directly onto the surface of the ATR crystal, ensuring complete coverage of the sampling area.[7][8]

  • Data Acquisition : The spectrum is acquired over a range of 4000-400 cm⁻¹. To improve the signal-to-noise ratio, 16 to 32 scans are co-added.[9]

  • Cleaning : After analysis, the ATR crystal is cleaned thoroughly with a suitable solvent (e.g., isopropanol (B130326) or acetone) and a soft, non-abrasive wipe to prevent sample carryover.[9]

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation : A dilute solution of (E)-2-Octenal is prepared in a volatile solvent such as dichloromethane (B109758) or hexane.

  • Instrumentation : The analysis is performed on a GC system coupled to a mass spectrometer with an Electron Ionization (EI) source.[10]

  • Gas Chromatography Parameters :

    • Column : A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

    • Injector Temperature : 250 °C.

    • Oven Program : Initial temperature of 50 °C held for 1 minute, then ramped at 10 °C/min to 250 °C and held for 5 minutes.

    • Carrier Gas : Helium, at a constant flow rate of 1 mL/min.

  • Mass Spectrometry Parameters :

    • Ionization Mode : Electron Ionization (EI) at 70 eV.[10]

    • Source Temperature : 230 °C.

    • Mass Range : m/z 25-300.

    • Scan Mode : Full scan.

Workflow Visualization

The logical flow from sample preparation to data analysis for the spectroscopic characterization of this compound is depicted in the following diagram.

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_data Data Processing & Analysis cluster_result Final Characterization Sample Pure this compound Prep_NMR Dissolve in CDCl3 Filter into NMR tube Sample->Prep_NMR Prep_IR Use Neat Liquid Sample->Prep_IR Prep_MS Dilute in Volatile Solvent Sample->Prep_MS NMR NMR Spectrometer (¹H & ¹³C) Prep_NMR->NMR IR ATR-IR Spectrometer Prep_IR->IR MS GC-MS System (EI) Prep_MS->MS Data_NMR Process Spectra (Assign Shifts, Couplings) NMR->Data_NMR Data_IR Identify Functional Groups IR->Data_IR Data_MS Analyze Mass Spectrum (Molecular Ion, Fragmentation) MS->Data_MS Structure Structural Elucidation of this compound Data_NMR->Structure Data_IR->Structure Data_MS->Structure

Caption: General workflow for the spectroscopic analysis of this compound.

References

Methodological & Application

Application Notes: Analysis of 2-Octenal using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Octenal is a volatile α,β-unsaturated aldehyde that contributes to the aroma and flavor profiles of various foods and beverages, often associated with fatty or green off-flavors resulting from lipid oxidation.[1][2] Accurate quantification of this compound is crucial for quality control in the food and beverage industry, as well as for research in flavor chemistry and oxidative processes. Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound in complex matrices.[3][4][5] This document provides detailed application notes and protocols for the analysis of this compound using GC-MS.

Principle of GC-MS

GC-MS combines two analytical techniques to provide a robust method for chemical analysis.[4][6] Gas chromatography (GC) separates the components of a sample mixture based on their different boiling points and affinities for a stationary phase within a capillary column.[4] As the separated components elute from the column, they enter the mass spectrometer (MS), which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio (m/z).[4][6] This dual-detection method allows for both high-resolution separation and definitive identification of the analytes.

Experimental Protocols

The analysis of this compound by GC-MS involves several key steps, from sample preparation to data analysis. The choice of a specific protocol often depends on the sample matrix and the required sensitivity.

Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME) GC-MS

This method is ideal for the analysis of volatile compounds in liquid or solid samples, as it minimizes matrix effects.[7]

Sample Preparation:

  • Place 5 mL of the liquid sample (e.g., wine, fruit juice) into a 20 mL headspace vial. For solid samples, use an appropriate weight (e.g., 0.2 g of oxidized oil).[2][7]

  • To enhance the release of volatile compounds, 1 g of sodium chloride (NaCl) can be added to the vial to increase the ionic strength of the sample.[7]

  • If an internal standard is used for quantification, spike the sample with a known concentration (e.g., 50 µg/L of 2-octanol).[7]

  • Seal the vial and incubate at a controlled temperature (e.g., 40-60°C) for a specific time (e.g., 15-40 minutes) to allow the volatile compounds to equilibrate in the headspace.[2][7]

  • Expose a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber to the headspace for a defined period (e.g., 40 minutes) at the same temperature.[2][7]

GC-MS Analysis:

  • Desorption: Thermally desorb the extracted analytes from the SPME fiber in the GC inlet at a high temperature (e.g., 250°C) for a short duration (e.g., 5 minutes) in splitless mode.[2][7]

  • Separation: Use a suitable capillary column, such as a DB-WAX (30 m x 0.25 mm, 0.25 µm film thickness), for chromatographic separation.[2][7]

  • Oven Program: A typical temperature program starts at a low temperature (e.g., 40°C, hold for 3 minutes), ramps up to intermediate temperatures (e.g., to 125°C at 8°C/min, then to 165°C at 3°C/min), and finally to a higher temperature (e.g., 230°C at 10°C/min, hold for 2 minutes).[2]

  • Carrier Gas: Use helium as the carrier gas at a constant flow rate (e.g., 1 mL/min).[2]

  • Mass Spectrometry: Operate the mass spectrometer in electron ionization (EI) mode at 70 eV. Set the ion source temperature to 230°C and the transfer line temperature to 250°C.[2] Acquire data in full scan mode (e.g., m/z 50-350) or in selected ion monitoring (SIM) mode for higher sensitivity.[1][8]

Protocol 2: Derivatization followed by Liquid-Liquid Extraction (LLE) GC-MS

Derivatization is often employed for aldehydes to improve their chromatographic properties and detection sensitivity.[1][2] O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) is a common derivatizing agent for aldehydes.[1]

Sample Preparation and Derivatization:

  • To the sample, add a solution of PFBHA to react with the carbonyl group of this compound, forming a stable oxime derivative.[1]

  • The formed oximes, along with other underivatized aroma compounds, can then be isolated using solid-phase extraction (SPE) or liquid-liquid extraction (LLE).[1][3]

  • For LLE, extract the derivatized sample with an organic solvent such as dichloromethane (B109758) or hexane.[3]

  • Concentrate the organic extract under a gentle stream of nitrogen before GC-MS analysis.[9]

GC-MS Analysis: The GC-MS parameters would be similar to those in Protocol 1, with potential adjustments to the temperature program to ensure the optimal separation of the derivatized this compound.

Quantitative Data Summary

The performance of a GC-MS method is evaluated through validation parameters such as linearity, limit of detection (LOD), limit of quantitation (LOQ), accuracy, and precision.[10][11] The following tables summarize typical quantitative data for the analysis of volatile compounds, including aldehydes, using GC-MS.

Table 1: Linearity, LOD, and LOQ

CompoundLinear Range (µg/mL)LOD (µg/g)LOQ (µg/g)Reference
Aldehydes0.10–10.00≥ 0.998--[10]
VOCs-> 0.98-0.015 - 0.249[11]

Table 2: Accuracy and Precision

ParameterValue Range (%)Reference
Accuracy (Recovery)80.23 – 115.41[10]
Intra-day Precision (RSD)≤ 12.03[10]
Inter-day Precision (RSD)≤ 11.34[10]

Visualizations

Experimental Workflow for HS-SPME-GC-MS Analysis of this compound

HS-SPME-GC-MS Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Liquid or Solid Sample Vial Place in 20 mL Vial Sample->Vial Additives Add NaCl and/or Internal Standard Vial->Additives Seal Seal Vial Additives->Seal Incubate Incubate at 40-60°C Seal->Incubate Expose Expose SPME Fiber Incubate->Expose Desorb Thermal Desorption in GC Inlet Expose->Desorb Separate Chromatographic Separation Desorb->Separate Ionize Electron Ionization (70 eV) Separate->Ionize Detect Mass Detection (Scan or SIM) Ionize->Detect Identify Peak Identification Detect->Identify Quantify Quantification Identify->Quantify Report Report Results Quantify->Report

Caption: Workflow for this compound analysis using HS-SPME-GC-MS.

Logical Relationship of Derivatization in GC-MS Analysis

Derivatization Logic Analyte This compound (Aldehyde) Problem Poor Chromatographic Properties Low Sensitivity Analyte->Problem Derivatization Derivatization with PFBHA Analyte->Derivatization Problem->Derivatization Solution Derivative This compound-PFB-Oxime Derivatization->Derivative Solution Improved Volatility Enhanced Detector Response Improved Peak Shape Derivative->Solution Analysis GC-MS Analysis Derivative->Analysis Solution->Analysis

References

Application Note: Quantification of 2-Octenal in Essential Oil Samples

Author: BenchChem Technical Support Team. Date: December 2025

AN-EO-001

Introduction

2-Octenal (B7820987) is an unsaturated aldehyde that contributes to the characteristic aroma of various essential oils and food products. It is often described as having a green, fatty, and cucumber-like scent. The accurate quantification of this compound is crucial for the quality control of essential oils, flavor and fragrance formulations, and for research into the bioactivity of individual essential oil constituents. This application note provides a detailed protocol for the quantification of this compound in essential oil samples using Gas Chromatography-Mass Spectrometry (GC-MS), a robust and widely used analytical technique for volatile and semi-volatile compounds.

Principle of the Method

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. In GC, a volatile sample is injected into a heated inlet, vaporized, and carried by an inert gas through a capillary column. The separation of compounds is based on their boiling points and their interactions with the stationary phase of the column. As each compound elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that allows for the identification and quantification of the compound.

For the quantification of this compound, an external or internal standard method can be employed. The external standard method involves creating a calibration curve from known concentrations of a this compound standard. The internal standard method involves adding a known amount of a different, but structurally similar, compound to both the standards and the samples to correct for variations in injection volume and instrument response.

Experimental Protocols

Materials and Reagents
  • Essential Oil Samples: e.g., Coriander (Cilantro) essential oil, Olive oil.

  • This compound Standard: (E)-2-Octenal (CAS No. 2548-87-0), analytical grade (≥95% purity).

  • Solvent: Hexane or Dichloromethane, HPLC or GC grade.

  • Internal Standard (Optional): e.g., Nonanal or another suitable aldehyde not present in the sample.

  • Glassware: Volumetric flasks, pipettes, vials with PTFE-lined septa.

  • Instruments: Gas chromatograph coupled with a mass spectrometer (GC-MS).

Standard Solution Preparation
  • Primary Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of pure this compound standard into a 10 mL volumetric flask. Dissolve and dilute to the mark with hexane.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock solution to create a calibration curve. A typical concentration range would be 0.1, 0.5, 1, 5, 10, and 20 µg/mL in hexane.

  • Internal Standard Stock Solution (if used): Prepare a 1000 µg/mL stock solution of the internal standard in hexane. A small, fixed amount of this stock solution should be added to each working standard and sample solution.

Sample Preparation
  • Dilution: Accurately weigh approximately 100 mg of the essential oil sample into a 10 mL volumetric flask.

  • Dissolve the oil and dilute to the mark with hexane. This initial dilution may need to be adjusted based on the expected concentration of this compound in the sample.

  • Internal Standard Addition (if used): Add the same fixed amount of the internal standard stock solution to the diluted essential oil sample as was added to the working standards.

  • Filtration (if necessary): If the diluted sample contains any particulate matter, filter it through a 0.45 µm PTFE syringe filter into a GC vial.

GC-MS Instrumental Parameters

The following are typical GC-MS parameters and may need to be optimized for your specific instrument.

  • GC System: Agilent 7890B or equivalent

  • MS System: Agilent 5977A or equivalent

  • Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250 °C.

  • Injection Volume: 1 µL.

  • Split Ratio: 50:1 (can be adjusted based on sample concentration).

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: 5 °C/min to 150 °C.

    • Ramp: 15 °C/min to 280 °C, hold for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Mode:

    • Full Scan: m/z 40-400 for qualitative identification.

    • Selected Ion Monitoring (SIM): For enhanced sensitivity and accurate quantification. Monitor characteristic ions for this compound (e.g., m/z 57, 70, 83, 126) and the internal standard.

Data Analysis and Quantification
  • Identification: Identify the this compound peak in the total ion chromatogram (TIC) of the sample by comparing its retention time and mass spectrum with that of the pure standard.

  • Calibration Curve: Generate a calibration curve by plotting the peak area of this compound (or the ratio of the peak area of this compound to the peak area of the internal standard) against the concentration of the working standard solutions. Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.995 is generally considered acceptable.

  • Quantification: Determine the concentration of this compound in the prepared sample solution using the calibration curve equation.

  • Calculate Concentration in Original Sample: Calculate the concentration of this compound in the original essential oil sample using the following formula:

    Concentration (mg/g) = (C x V x D) / W

    Where:

    • C = Concentration of this compound in the diluted sample from the calibration curve (µg/mL)

    • V = Final volume of the diluted sample (mL)

    • D = Dilution factor (if any further dilutions were made)

    • W = Weight of the essential oil sample (mg)

Data Presentation

The following table summarizes the reported concentrations of this compound in different essential oil and food-related samples.

Sample MatrixConcentration RangeAnalytical MethodReference
Coriander (Cilantro) Leaf Essential Oil0.05% - 0.1%GC-MS[1]
Coriander Herb Essential OilPresent, not quantifiedGC-MS[2][3]
Olive OilPresent, a key volatile compoundGC-MS[4][5][6][7]
Plant-based Protein SourcesDetected as an off-noteGC-O, GC-MS[8]

Note: The concentrations can vary significantly depending on the plant's geographical origin, harvesting time, and extraction method.

Method Validation

To ensure the reliability of the quantitative results, the analytical method should be validated according to ICH guidelines or other relevant standards. Key validation parameters include:

  • Linearity: Assessed by the correlation coefficient (R²) of the calibration curve.

  • Accuracy: Determined by spike-recovery experiments, where a known amount of this compound is added to a sample matrix and the recovery is calculated.

  • Precision: Evaluated as repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing replicate samples. The results are expressed as the relative standard deviation (RSD).

  • Limit of Detection (LOD): The lowest concentration of the analyte that can be reliably detected.

  • Limit of Quantification (LOQ): The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing sample Essential Oil Sample dilution Dilution in Hexane sample->dilution standard This compound Standard standard->dilution calibration Calibration Curve Construction standard->calibration is_add Internal Standard Addition (Optional) dilution->is_add gcms GC-MS Analysis is_add->gcms separation GC Separation gcms->separation detection MS Detection (Full Scan / SIM) separation->detection identification Peak Identification detection->identification quantification Quantification of this compound identification->quantification calibration->quantification result Final Concentration (mg/g) quantification->result

Caption: Experimental workflow for the quantification of this compound.

gcms_logic sample_inj Sample Injection & Vaporization gc_column GC Column (Separation) sample_inj->gc_column Carrier Gas ms_ion Ionization (EI) gc_column->ms_ion Elution ms_analyzer Mass Analyzer (Quadrupole) ms_ion->ms_analyzer Ion Beam ms_detector Detector ms_analyzer->ms_detector Fragment Ions data_system Data System ms_detector->data_system Signal

Caption: Logical flow of the GC-MS analysis process.

References

Protocol for solid-phase microextraction (SPME) of 2-Octenal

Author: BenchChem Technical Support Team. Date: December 2025

An exacting protocol for the solid-phase microextraction (SPME) of 2-Octenal, a significant volatile aldehyde, is detailed in this application note. Designed for researchers, scientists, and professionals in drug development, this document provides a comprehensive methodology for the extraction and quantification of this compound from various matrices. The protocol leverages the solvent-free, sensitive, and versatile nature of SPME, particularly focusing on the headspace technique (HS-SPME) coupled with gas chromatography-mass spectrometry (GC-MS) for analysis.

This compound is a key compound in the study of food science, environmental analysis, and as a potential biomarker. Its accurate quantification is crucial, and the methods outlined herein are based on established and validated analytical procedures.

Key Considerations for SPME of this compound

Successful analysis of this compound using SPME hinges on the careful optimization of several experimental parameters. The selection of the SPME fiber is paramount, with mixed-phase coatings being particularly effective. Furthermore, the conditions for extraction, such as temperature and duration, along with the parameters for thermal desorption in the GC injector, must be fine-tuned to achieve optimal sensitivity and reproducibility. For complex sample matrices, modifications like adjusting pH or ionic strength can significantly enhance the extraction efficiency.

Quantitative Data Summary

The following table summarizes quantitative data from a validated method for the analysis of (E)-2-Octenal and provides performance metrics for a similar volatile aldehyde, (E)-2-nonenal, which can be indicative of the expected performance for a this compound assay.

AnalyteMatrixSPME FiberLinear Range (µg/L)LOD (µg/L)LOQ (µg/L)Recovery (%)Precision (RSD %)
(E)-2-Octenal Chinese BaijiuDVB/CAR/PDMS1.88–962.220.321.0793.766.87
(E)-2-Nonenal BeerCAR/PDMS0.02–4.00.010.0296.54.0

Experimental Protocols

This section details two distinct, validated protocols that can be adapted for the analysis of this compound. Protocol 1 is based on a method developed for a wide range of volatile compounds, including (E)-2-Octenal, in a complex alcoholic matrix.[1] Protocol 2 outlines a method optimized for a similar volatile aldehyde, (E)-2-nonenal, in a beverage matrix, which serves as an excellent reference for establishing a validated this compound method.[2][3]

Protocol 1: HS-SPME-GCxGC-TOFMS for (E)-2-Octenal in Complex Matrices[1]

This method is suitable for the comprehensive analysis of volatile compounds in complex samples like alcoholic beverages.

1. Sample Preparation:

  • Place 8 mL of the sample into a 20 mL headspace vial.

  • Dilute the sample with ultrapure water to a final ethanol (B145695) concentration of 5% (v/v).

  • Add 3.0 g of sodium chloride (NaCl) to the vial to enhance the partitioning of volatiles into the headspace.

  • If using internal standards, add a known amount to the vial.

  • Seal the vial with a PTFE/silicone septum.

2. Headspace SPME:

  • SPME Fiber: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS), 50/30 µm.

  • Equilibration: Incubate the sample vial for 5 minutes at 45°C with agitation.

  • Extraction: Expose the SPME fiber to the headspace of the vial for 45 minutes at 45°C.

3. GC-MS Analysis:

  • Desorption: Retract the fiber and immediately insert it into the GC injector port. Desorb for 5 minutes at 250°C in splitless mode.[1]

  • GC Column: A two-dimensional setup can be used for enhanced separation, for example, a DB-FFAP primary column connected to an Rxi-17Sil MS secondary column.[1]

  • Oven Temperature Program: 45°C for 3 min, then ramp at 4°C/min to 150°C (hold for 2 min), then at 6°C/min to 200°C, and finally at 10°C/min to 230°C (hold for 10 min).[1]

  • Carrier Gas: Helium at a constant flow of 1 mL/min.[1]

  • Mass Spectrometer: A Time-of-Flight (TOF) mass spectrometer is recommended for comprehensive analysis, with an ion source temperature of 230°C and a mass range of 35-400 amu.[1]

Protocol 2: Reference Method using HS-SPME-GC-MS for (E)-2-Nonenal in Beer[2][3]

This validated protocol for a similar aldehyde provides a strong foundation for developing a method for this compound.

1. Sample Preparation:

  • Place the beer sample into a headspace vial.

  • Add a magnetic stir bar.

2. Headspace SPME:

  • SPME Fiber: Carboxen/Polydimethylsiloxane (CAR/PDMS), 75 µm.

  • Equilibration: Equilibrate the sample for 15 minutes at 50°C with agitation.

  • Extraction: Expose the SPME fiber to the sample headspace for 90 minutes at 50°C with continued agitation.

3. GC-MS Analysis:

  • Desorption: Desorb the fiber in the GC injector for 2 minutes at 280°C in splitless mode.

  • GC Column: A suitable capillary column, such as a DB-5, can be used.

  • Oven Temperature Program: An example program is 60°C to 100°C at 3°C/min, then ramp to 250°C at 10°C/min and hold for 7 minutes.

  • Carrier Gas: Helium.

  • Mass Spectrometer: A quadrupole mass spectrometer operating in Selected Ion Monitoring (SIM) mode can be used for enhanced sensitivity.

Visualized Workflow

The following diagram illustrates the general workflow for the solid-phase microextraction of this compound.

SPME_Workflow HS-SPME Workflow for this compound Analysis cluster_prep Sample Preparation cluster_extraction SPME Extraction cluster_analysis GC-MS Analysis Sample Sample in Vial Add_Salt Add NaCl (optional) Sample->Add_Salt Add_IS Add Internal Standard Add_Salt->Add_IS Seal Seal Vial Add_IS->Seal Equilibrate Equilibrate at Temp Seal->Equilibrate Transfer to Autosampler Expose_Fiber Expose Fiber to Headspace Equilibrate->Expose_Fiber Retract_Fiber Retract Fiber Expose_Fiber->Retract_Fiber Desorb Thermal Desorption in Injector Retract_Fiber->Desorb Inject into GC Separate Chromatographic Separation Desorb->Separate Detect Mass Spectrometric Detection Separate->Detect Quantify Quantification Detect->Quantify

References

Application Notes and Protocols for (E)-2-Octenal in Food Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction and Application Scope

(E)-2-Octenal is a medium-chain aldehyde recognized for its potent and distinct flavor profile.[1] As a volatile organic compound, it is a significant contributor to the aroma and taste of numerous natural products, including olive oil, truffles, and various fruits.[1][2] Its characteristic flavor is described as fatty, green, waxy, and reminiscent of fresh cucumber, with secondary notes that can be perceived as citrusy or spicy.[1][3]

These application notes provide a comprehensive guide for the utilization of (E)-2-Octenal as a flavoring agent in food research and development. The information covers its physicochemical properties, sensory characteristics, regulatory status, and detailed protocols for its quantification and sensory evaluation. While widely used in the food industry, it is also identified as a uremic toxin, a fact that may be of interest to drug development professionals studying metabolic pathways and toxicology.[1]

Regulatory and Safety Summary

(E)-2-Octenal is generally recognized as safe (GRAS) for its intended use as a flavoring substance by the Flavor and Extract Manufacturers Association (FEMA). Its FEMA number is 3215.[4] The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has also evaluated 2-Octenal and concluded that it poses "no safety concern at current levels of intake when used as a flavouring agent."[4]

From a safety perspective, it is classified as an irritant, particularly to the skin and eyes.[5] Researchers should handle the pure compound with appropriate personal protective equipment (PPE), including gloves and safety glasses.

Data Presentation: Physicochemical and Sensory Properties

Quantitative data for (E)-2-Octenal is summarized below to provide a clear reference for experimental design.

Table 1: Physicochemical Properties of (E)-2-Octenal

PropertyValueReference
Chemical Formula C₈H₁₄O--INVALID-LINK--
Molecular Weight 126.20 g/mol --INVALID-LINK--
Appearance Colorless to pale yellow liquid--INVALID-LINK--
Specific Gravity 0.835 - 0.845 @ 25°C[3][6]
Refractive Index 1.449 - 1.455 @ 20°C[3][6]
Boiling Point 84 - 86°C @ 19 mmHg--INVALID-LINK--
Flash Point 68.33°C (155°F)[3][6]
Solubility Soluble in alcohol and fixed oils--INVALID-LINK--

Table 2: Sensory Profile and Reported Flavor Descriptors

AttributeDescriptorsReference
Odor Green, fatty, cucumber, herbal, waxy, pungent, spicy, leafy[3][6]
Taste Sweet, green, citrus peel, spicy, cucumber, oily, fatty, brothy[3]
Flavor Profile Dandelion, Fat, Fruit, Grass, Green, Spice[4]

Note: Precise odor and taste threshold values are not consistently published in public literature and can vary significantly based on the medium (air, water, oil) and the methodology used for determination.[7]

Table 3: Average and Maximum Usage Levels in Food Categories (FEMA GRAS)

Food CategoryAverage Usage (mg/kg or ppm)Maximum Usage (mg/kg or ppm)
Non-alcoholic Beverages2.04.43
Alcoholic Beverages1.02.0
Dairy Products5.712.0
Edible Ices0.92.98
Bakery Wares8.019.07
Confectionery5.514.46
Meat Products0.92.98
Soups, Sauces, Salads2.05.0
Ready-to-eat Savouries2.54.5

Source: Data compiled from FEMA GRAS assessments as reported by flavor industry resources.[5][6]

Olfactory Signaling Pathway

The perception of aldehydes like this compound begins with the binding of the odorant molecule to an Olfactory Receptor (OR), a type of G-protein coupled receptor (GPCR), located on the cilia of olfactory sensory neurons in the nasal epithelium.[8] This binding event initiates a downstream signaling cascade, leading to the generation of an electrical signal that is sent to the brain. The general mechanism is depicted below.

Olfactory_Pathway cluster_membrane Cell Membrane OR Olfactory Receptor (OR) Golf G-protein (G_olf) OR->Golf 2. Activation AC Adenylyl Cyclase (AC) Golf->AC 3. Activation cAMP cAMP AC->cAMP 4. Conversion CNG Cyclic Nucleotide-gated (CNG) Ion Channel Depolarization Neuron Depolarization CNG->Depolarization Odorant This compound Odorant->OR 1. Binding ATP ATP ATP->AC cAMP->CNG 5. Gating Cations Cations (Ca²⁺, Na⁺) Cations->CNG 6. Influx AP Action Potential (Signal to Brain) Depolarization->AP 7. Signal Propagation Quantification_Workflow SamplePrep 1. Sample Preparation (Weigh sample, add salt & internal standard) Incubation 2. Incubation & Equilibration (Heat and agitate sample vial) SamplePrep->Incubation SPME 3. HS-SPME Extraction (Expose fiber to headspace) Incubation->SPME Desorption 4. Thermal Desorption (Inject into GC inlet) SPME->Desorption GCMS 5. GC-MS Analysis (Separation and Detection) Desorption->GCMS DataProcessing 6. Data Processing (Peak integration) GCMS->DataProcessing Quantification 7. Quantification (Calculate concentration via calibration curve) DataProcessing->Quantification Sensory_Workflow cluster_prep Preparation Phase cluster_exec Execution Phase cluster_analysis Analysis Phase Objective 1. Define Objective (e.g., Is 1 ppm this compound perceptible?) Panel 2. Recruit & Screen Panelists (Minimum 24-30 panelists) Objective->Panel Samples 3. Prepare Samples (Control 'A' vs. Test 'B') Panel->Samples Coding 4. Code & Randomize Samples (e.g., AAB, ABA, BAA, ABB, BAB, BBA) Samples->Coding Present 5. Present Samples (Simultaneous presentation in a controlled booth) Coding->Present Evaluate 6. Panelists Evaluate (Taste samples from left to right) Present->Evaluate Identify 7. Identify the 'Odd' Sample (Forced choice) Evaluate->Identify Collect 8. Collect & Tabulate Results Identify->Collect Analyze 9. Statistical Analysis (Compare correct responses to statistical table) Collect->Analyze Conclusion 10. Draw Conclusion (Significant difference exists or not) Analyze->Conclusion

References

Application of (E)-2-Octenal in Antifungal Susceptibility Testing: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-2-Octenal, a volatile unsaturated aldehyde naturally found in various plants and fungi, has demonstrated significant antifungal properties. This compound represents a promising candidate for the development of novel antifungal agents, particularly in an era of increasing resistance to conventional drugs. Its mechanism of action primarily involves the disruption of fungal cell membrane integrity and mitochondrial function, leading to cell death. These application notes provide a comprehensive overview of the antifungal activity of (E)-2-Octenal, detailed protocols for susceptibility testing, and an exploration of its mechanistic basis.

Antifungal Spectrum and Potency

(E)-2-Octenal exhibits a broad spectrum of activity against various fungal species, including plant pathogens and opportunistic human pathogens. The minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC) are key parameters to quantify its antifungal potency.

Quantitative Antifungal Activity Data

The following tables summarize the known in vitro antifungal activity of (E)-2-Octenal and related aldehydes against a range of fungal species.

Table 1: Antifungal Activity of (E)-2-Octenal

Fungal SpeciesMICMFCReference(s)
Penicillium italicum (prochloraz-resistant)0.25 mL/L0.50 mL/L[1][2]
Neofusicoccum parvum0.4 - 1.6 µL/mL (inhibitory range)Not Reported[3][4]

Table 2: General Inhibitory Concentrations of (E)-2-Octenal against Various Molds

Fungal SpeciesInhibitory ConcentrationReference(s)
Alternaria alternata0.5 mL/L[5]
Botrytis cinerea0.5 mL/L[5]
Penicillium digitatum0.5 mL/L[5]
Aspergillus niger0.5 mL/L[5]

Table 3: Antifungal Activity of Structurally Related Aldehydes

CompoundFungal SpeciesMICMFCReference(s)
(E)-2-HexenalAspergillus flavus1.0 µL/mL4.0 µL/mL[6][7]
OctanalPenicillium digitatum0.25 - 2.00 µL/mL (inhibitory range)Not Reported[8]

Mechanism of Antifungal Action

The primary antifungal mechanism of (E)-2-Octenal and other unsaturated aldehydes involves the disruption of fundamental cellular processes in fungi, focusing on the cell membrane and mitochondria.

Disruption of Cell Membrane Integrity

(E)-2-Octenal directly interacts with the fungal cell membrane, leading to a cascade of detrimental effects:

  • Increased Permeability: It causes a significant increase in the permeability of the plasma membrane.[1]

  • Leakage of Intracellular Components: This increased permeability results in the leakage of essential intracellular materials.[3]

  • Morphological Changes: Treatment with (E)-2-Octenal induces morphological abnormalities in fungal hyphae, such as twisting and shrinking.[1]

Mitochondrial Dysfunction and Metabolic Inhibition

Mitochondria are a key target of (E)-2-Octenal's antifungal activity:

  • Induction of Reactive Oxygen Species (ROS): The compound triggers a massive accumulation of ROS within the fungal hyphae, leading to oxidative stress.[1]

  • Disruption of Mitochondrial Energy Metabolism: This oxidative stress, coupled with direct effects on mitochondrial components, disrupts the normal energy and respiration metabolism.[1][3][4]

  • Inhibition of Key Metabolic Enzymes: (E)-2-Octenal has been shown to decrease the activities of crucial enzymes involved in glycolysis, such as phosphofructokinase (PFK) and pyruvate (B1213749) kinase (PK).[1] Furthermore, it can inhibit key enzymes of the tricarboxylic acid (TCA) cycle, like succinate (B1194679) dehydrogenase (SDH) and malate (B86768) dehydrogenase (MDH).[3][4]

Potential Impact on Ergosterol (B1671047) Biosynthesis and Signaling Pathways

While direct evidence for (E)-2-Octenal is still emerging, studies on related aldehydes suggest potential effects on other critical cellular pathways:

  • Ergosterol Biosynthesis: Some aldehydes have been shown to downregulate genes involved in the ergosterol biosynthesis pathway, a key target for many antifungal drugs.[9][10] This leads to a decrease in ergosterol content, further compromising cell membrane integrity.

  • Cell Wall Integrity (CWI) and MAPK Signaling: The CWI pathway, a crucial MAPK signaling cascade for fungal survival and stress response, is a potential target.[11][12] Disruption of the cell membrane by (E)-2-Octenal could indirectly trigger or interfere with this pathway, although direct interactions are yet to be fully elucidated.

Experimental Protocols

Protocol 1: Broth Microdilution Susceptibility Testing for Volatile Compounds (Vapor Phase-Mediated Patch Assay)

This protocol is adapted for volatile compounds like (E)-2-Octenal to assess their vapor-phase-mediated antifungal activity.[3]

Materials:

  • (E)-2-Octenal

  • Fungal strain of interest

  • Sterile 96-well microtiter plates

  • Appropriate liquid culture medium (e.g., RPMI-1640 with MOPS buffer)

  • Dimethyl sulfoxide (B87167) (DMSO) as a solvent

  • Sterile distilled water

  • Spectrophotometer or plate reader

Procedure:

  • Inoculum Preparation: Prepare a standardized fungal inoculum according to established protocols (e.g., CLSI M27-A3 or M38-A2). The final inoculum concentration in the test wells should be approximately 0.5-2.5 x 10³ CFU/mL for yeasts or 0.4-5 x 10⁴ CFU/mL for molds.

  • Compound Preparation: Prepare a stock solution of (E)-2-Octenal in DMSO. Create serial two-fold dilutions of the stock solution in the culture medium.

  • Plate Setup:

    • In a 96-well plate, add 100 µL of the fungal inoculum to each well in the designated test rows.

    • In a separate row of wells that will not be in direct contact with the inoculum, place a small, sterile absorbent disc or a defined volume (e.g., 10 µL) of the different concentrations of the (E)-2-Octenal solution. These wells will serve as the vapor source.

    • Include a growth control (inoculum only) and a sterility control (medium only).

  • Incubation: Seal the plate with a breathable membrane or lid to allow for vapor diffusion while preventing contamination. Incubate the plate at the optimal temperature for the fungal species being tested (e.g., 35°C for Candida albicans) for 24-48 hours.

  • Reading the Results: Determine the MIC by visually inspecting for the lowest concentration of (E)-2-Octenal that causes a significant inhibition of fungal growth in the adjacent wells containing the inoculum. Alternatively, use a spectrophotometer to measure the optical density at a suitable wavelength (e.g., 530 nm). The MIC is defined as the lowest concentration that produces a ≥50% reduction in growth compared to the growth control.

Protocol 2: Determination of Minimum Fungicidal Concentration (MFC)

Materials:

  • Results from the MIC assay

  • Agar (B569324) plates with appropriate growth medium (e.g., Sabouraud Dextrose Agar)

Procedure:

  • Following the MIC determination, take a 10 µL aliquot from each well that shows no visible growth.

  • Spot the aliquot onto a fresh agar plate.

  • Incubate the plates at the optimal growth temperature for 24-48 hours.

  • The MFC is the lowest concentration of (E)-2-Octenal from which no fungal colonies grow on the agar plate.

Visualizations

Signaling Pathways and Experimental Workflows

Antifungal_Mechanism_of_2_Octenal cluster_target Fungal Cell Cell_Membrane Cell Membrane Increased_Permeability Increased_Permeability Cell_Membrane->Increased_Permeability Leads to Mitochondrion Mitochondrion ROS_Production Increased ROS Production Mitochondrion->ROS_Production Induces Metabolic_Inhibition Inhibition of Energy Metabolism Mitochondrion->Metabolic_Inhibition Causes Ergosterol_Biosynthesis Ergosterol Biosynthesis Pathway Ergosterol_Biosynthesis->Cell_Membrane Maintains Integrity CWI_Pathway Cell Wall Integrity (MAPK) Pathway Cell_Wall Cell Wall CWI_Pathway->Cell_Wall Regulates 2_Octenal (E)-2-Octenal 2_Octenal->Cell_Membrane Direct Interaction 2_Octenal->Mitochondrion Targets 2_Octenal->Ergosterol_Biosynthesis Potential Inhibition 2_Octenal->CWI_Pathway Potential Disruption Leakage Leakage of Intracellular Components Increased_Permeability->Leakage Causes

Caption: Proposed antifungal mechanism of (E)-2-Octenal.

Antifungal_Susceptibility_Workflow Start Start: Prepare Fungal Inoculum and 2-Octenal Dilutions Inoculate_Plate Inoculate 96-well plate with fungal suspension Start->Inoculate_Plate Add_Compound Add this compound dilutions to adjacent wells (vapor phase) Inoculate_Plate->Add_Compound Incubate Incubate plate at optimal temperature and duration Add_Compound->Incubate Read_MIC Determine Minimum Inhibitory Concentration (MIC) Incubate->Read_MIC Subculture Subculture from wells with no visible growth onto agar plates Read_MIC->Subculture Incubate_Agar Incubate agar plates Subculture->Incubate_Agar Read_MFC Determine Minimum Fungicidal Concentration (MFC) Incubate_Agar->Read_MFC End End Read_MFC->End

Caption: Workflow for antifungal susceptibility testing of (E)-2-Octenal.

Conclusion

(E)-2-Octenal is a volatile compound with potent, broad-spectrum antifungal activity. Its primary mechanism of action involves the disruption of the fungal cell membrane and mitochondrial function, leading to cell death. The provided protocols offer a framework for the standardized evaluation of its antifungal efficacy. Further research is warranted to fully elucidate its impact on specific signaling pathways and to explore its therapeutic potential in clinical and agricultural settings. The investigation of (E)-2-Octenal and related aldehydes may pave the way for the development of a new class of antifungal agents to combat the growing threat of fungal infections.

References

Application Notes and Protocols for In Vitro Determination of 2-Octenal's Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Octenal is an eight-carbon α,β-unsaturated aldehyde found in various natural sources, including plants and essential oils. As a reactive aldehyde, it is implicated in a range of biological activities, from cytotoxicity and oxidative stress to potential anti-inflammatory and immunomodulatory effects. Understanding the in vitro biological activity of this compound is crucial for assessing its potential toxicological risks and therapeutic applications. These application notes provide a detailed overview of in vitro assays to characterize the biological effects of this compound, complete with experimental protocols and data presentation guidelines.

Key Biological Activities of this compound

In vitro studies are essential to elucidate the mechanisms underlying the biological effects of this compound. The primary activities of interest include:

  • Cytotoxicity: Assessing the concentration-dependent toxicity of this compound against various cell lines.

  • Apoptosis Induction: Determining the ability of this compound to induce programmed cell death.

  • Oxidative Stress: Measuring the generation of reactive oxygen species (ROS) and the activation of cellular antioxidant responses.

  • Anti-inflammatory Activity: Evaluating the effect of this compound on inflammatory mediators such as nitric oxide (NO) and pro-inflammatory cytokines.

Data Presentation

Table 1: Cytotoxicity of this compound and a Structurally Related Aldehyde
CompoundCell LineAssayIC50Reference
trans-2-OctenalRAW 264.7 (Murine Macrophage)Growth Inhibition~100 µM[1]
trans-2-NonenalL929 (Murine Fibroblast)Cytotoxicity95-125 µg/mL[2][3]
trans-2-NonenalA549 (Human Lung Carcinoma)Cytotoxicity95-125 µg/mL[2][3]
Table 2: Pro-Apoptotic Activity of this compound and a Structurally Related Aldehyde
CompoundCell LineObservationConcentrationReference
trans-2-OctenalRAW 264.7 (Murine Macrophage)Induction of Apoptosis~100 µM[1]
trans-2-NonenalK562 (Human Myelogenous Leukemia)Increased number of apoptotic cellsNot specified[2][3]

Experimental Protocols

Cell Viability and Cytotoxicity: MTT Assay

This protocol determines the effect of this compound on cell viability by measuring the metabolic activity of cells.

Materials:

  • RAW 264.7 cells (or other cell line of interest)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (dissolved in a suitable solvent like DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used for the stock solution).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Anti-inflammatory Activity: Nitric Oxide (NO) Assay (Griess Assay)

This protocol measures the production of nitric oxide, a key inflammatory mediator, by macrophages.

Materials:

  • RAW 264.7 cells

  • Complete culture medium

  • Lipopolysaccharide (LPS)

  • This compound stock solution

  • Griess Reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

  • Sodium nitrite (B80452) (for standard curve)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 1.5 x 10⁵ cells/well and incubate for 24 hours.[4]

  • Pre-treatment: Pre-treat the cells with various concentrations of this compound for 2 hours.[4]

  • Inflammatory Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 18-24 hours to induce NO production. Include a negative control (no LPS) and a positive control (LPS alone).[4]

  • Sample Collection: Collect 50-100 µL of the cell culture supernatant from each well.

  • Griess Reaction: In a new 96-well plate, add the collected supernatant. Add an equal volume of Griess Reagent A, incubate for 5-10 minutes at room temperature, protected from light. Then, add an equal volume of Griess Reagent B and incubate for another 5-10 minutes.[5]

  • Absorbance Measurement: Measure the absorbance at 540 nm.[4]

  • Data Analysis: Create a standard curve using sodium nitrite to quantify the nitrite concentration in the samples. Calculate the percentage of NO inhibition compared to the LPS-only control.

Pro-inflammatory Cytokine Measurement: ELISA for TNF-α

This protocol quantifies the secretion of the pro-inflammatory cytokine TNF-α.

Materials:

  • Cell culture supernatant (from the NO assay or a separate experiment)

  • Human or Murine TNF-α ELISA Kit (containing capture antibody, detection antibody, standard, and substrate)

  • Wash buffer

  • Stop solution

  • 96-well ELISA plates

  • Microplate reader

Procedure:

  • Plate Coating: Coat a 96-well ELISA plate with the capture antibody overnight at 4°C.[6]

  • Blocking: Wash the plate and block with a blocking buffer for 1-2 hours at room temperature.

  • Sample and Standard Incubation: Wash the plate and add cell culture supernatants and a serial dilution of the TNF-α standard to the wells. Incubate for 1-2 hours at room temperature.

  • Detection Antibody Incubation: Wash the plate and add the biotinylated detection antibody. Incubate for 1 hour at room temperature.

  • Streptavidin-HRP Incubation: Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 30-60 minutes at room temperature.

  • Substrate Development: Wash the plate and add the TMB substrate solution. Incubate in the dark for 15-30 minutes.[1]

  • Reaction Stoppage and Reading: Add the stop solution and measure the absorbance at 450 nm.

  • Data Analysis: Generate a standard curve and determine the concentration of TNF-α in the samples.

Oxidative Stress Response: Western Blot for Nrf2 Nuclear Translocation

This protocol assesses the activation of the Nrf2 antioxidant pathway by measuring the translocation of Nrf2 to the nucleus.

Materials:

  • RAW 264.7 cells

  • This compound stock solution

  • Cell lysis buffer for nuclear and cytoplasmic extraction

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-Nrf2, anti-Lamin B for nuclear fraction, anti-β-actin or GAPDH for cytoplasmic fraction)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment: Treat RAW 264.7 cells with this compound for various time points.

  • Cell Fractionation: Harvest the cells and perform nuclear and cytoplasmic extraction according to the kit manufacturer's protocol.

  • Protein Quantification: Determine the protein concentration of the nuclear and cytoplasmic lysates.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane and then incubate with the primary antibodies overnight at 4°C.[7][8]

  • Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody. Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis: Quantify the band intensities and normalize the nuclear Nrf2 level to the nuclear loading control (Lamin B). An increase in the nuclear Nrf2/Lamin B ratio indicates Nrf2 activation.

Visualizations

Experimental_Workflow start Start: Prepare this compound Stock Solution cell_culture Cell Culture (e.g., RAW 264.7) start->cell_culture treatment Treat Cells with this compound (Dose- and Time-Response) cell_culture->treatment mtt MTT Assay (Cytotoxicity) treatment->mtt griess Griess Assay (NO Production) treatment->griess elisa ELISA (Cytokine Levels) treatment->elisa western Western Blot (Nrf2 Translocation) treatment->western ic50 Determine IC50 mtt->ic50 no_inhibition Quantify NO Inhibition griess->no_inhibition cytokine_quant Quantify Cytokine Levels elisa->cytokine_quant nrf2_activation Assess Nrf2 Activation western->nrf2_activation

Caption: Experimental workflow for assessing this compound's biological activity.

Nrf2_Signaling_Pathway octenal This compound (Electrophile) ros Increased ROS octenal->ros keap1_mod Keap1 Modification octenal->keap1_mod Direct interaction ros->keap1_mod keap1_nrf2 Keap1-Nrf2 Complex (Cytoplasm) keap1_nrf2->keap1_mod nrf2_release Nrf2 Release keap1_mod->nrf2_release nrf2_nucleus Nrf2 Translocation to Nucleus nrf2_release->nrf2_nucleus are ARE (Antioxidant Response Element) nrf2_nucleus->are Binds to gene_expression Increased Expression of Antioxidant Genes (e.g., HO-1, NQO1) are->gene_expression protection Cellular Protection Against Oxidative Stress gene_expression->protection

Caption: Proposed Nrf2 signaling pathway activation by this compound.

NFkB_Signaling_Pathway lps LPS tlr4 TLR4 lps->tlr4 my_d88 MyD88 tlr4->my_d88 traf6 TRAF6 my_d88->traf6 ikk IKK Complex traf6->ikk ikb IκBα ikk->ikb Phosphorylates ikb_p P-IκBα ikb->ikb_p nfkb NF-κB (p50/p65) nfkb->ikb Bound to ikb_deg IκBα Degradation ikb_p->ikb_deg nfkb_nuc NF-κB Translocation to Nucleus ikb_deg->nfkb_nuc Releases gene_exp Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) nfkb_nuc->gene_exp octenal This compound octenal->ikk Inhibits? octenal->nfkb_nuc Inhibits?

Caption: Hypothesized anti-inflammatory action of this compound on the NF-κB pathway.

References

Application Notes and Protocols for Headspace Analysis of 2-Octenal in Food and Beverage Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Octenal (B7820987) is a medium-chain aldehyde known for its distinct fatty, green, and cucumber-like aroma.[1] It is a significant flavor compound found in a variety of food and beverage products, contributing to both desirable and undesirable sensory attributes. This volatile compound can be naturally present, formed during processing (e.g., through lipid oxidation), or added as a flavoring agent.[1][2] Accurate quantification of this compound is crucial for quality control, flavor profile analysis, and stability studies in the food and beverage industry.

This document provides detailed application notes and protocols for the analysis of this compound in food and beverage samples using headspace gas chromatography (HS-GC) coupled with mass spectrometry (MS).

Data Presentation: Quantitative Levels of this compound

The following table summarizes the typical usage levels of (E)-2-octenal as a flavoring agent in various food and beverage categories. These values provide an indication of the concentration ranges that may be encountered in commercial products. It is important to note that the concentration of naturally occurring or process-induced this compound may vary significantly based on the specific product, its processing, and storage conditions.

Food/Beverage CategoryTypical Usage Level (mg/kg)Maximum Usage Level (mg/kg)
Alcoholic Beverages1.02.0
Bakery Wares8.019.07
Cereals and Cereal Products4.811.55
Confectionery5.514.46
Dairy Products5.712.0
Edible Ices0.92.98
Fats and Oils1.514.25
Meat and Meat Products0.92.98
Non-alcoholic Beverages2.04.43
Processed Vegetables, Nuts & Seeds5.05.03
Ready-to-eat Savories2.54.5
Salts, Spices, Soups, Sauces2.05.0

Data sourced from industry flavor usage levels.[3][4]

(E)-2-octenal has also been detected as a flavor contributor in fermented milk.[5]

Experimental Protocols

This section outlines detailed methodologies for the analysis of this compound using Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).

Protocol 1: General Headspace SPME-GC-MS Analysis of this compound in Liquid and Solid Samples

This protocol is a general method adaptable for various food and beverage matrices.

1. Sample Preparation:

  • Liquid Samples (e.g., Juices, Beer):

    • If the sample is carbonated, decarbonate it by gentle stirring or sonication.

    • Transfer a precise volume (e.g., 5-10 mL) of the liquid sample into a 20 mL headspace vial.

    • To enhance the release of volatile compounds, add a salt (e.g., 1-2 g of NaCl) to the vial.

    • If an internal standard is used for quantification, add a known amount of the standard solution (e.g., deuterated this compound or a compound with similar chemical properties) to the vial.

    • Immediately seal the vial with a magnetic screw cap with a PTFE/silicone septum.

  • Solid Samples (e.g., Grains, Processed Foods):

    • Homogenize the solid sample to ensure uniformity.

    • Weigh a precise amount (e.g., 1-5 g) of the homogenized sample into a 20 mL headspace vial.

    • Add a small, precise volume of deionized water (e.g., 2-5 mL) to create a slurry and facilitate the release of volatiles.

    • Add a salt (e.g., 1-2 g of NaCl) to the vial.

    • If an internal standard is used, add a known amount of the standard solution.

    • Immediately seal the vial with a magnetic screw cap with a PTFE/silicone septum.

2. Headspace SPME Conditions:

  • SPME Fiber: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is recommended for broad-range volatile analysis, including aldehydes.

  • Incubation/Equilibration:

    • Place the sealed vial in an autosampler tray or a heating block with agitation.

    • Incubate the sample at a controlled temperature (e.g., 40-60°C) for a specific time (e.g., 15-30 minutes) to allow the volatiles to partition into the headspace.

  • Extraction:

    • Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 20-40 minutes) at the same temperature as the incubation.

3. GC-MS Parameters:

  • Injection:

    • After extraction, the SPME fiber is immediately transferred to the GC inlet.

    • Desorb the analytes from the fiber in the hot injector port (e.g., 250°C) in splitless mode for a short duration (e.g., 1-5 minutes).

  • Gas Chromatograph (GC):

    • Column: A mid-polarity column, such as a DB-WAX or HP-5ms (or equivalent), is suitable for separating aldehydes. A typical column dimension is 30 m x 0.25 mm i.d. x 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).

    • Oven Temperature Program:

      • Initial temperature: 40°C, hold for 2-5 minutes.

      • Ramp 1: Increase to 150°C at a rate of 5-10°C/min.

      • Ramp 2: Increase to 240°C at a rate of 10-20°C/min, hold for 5-10 minutes. (This program should be optimized based on the specific instrument and sample matrix.)

  • Mass Spectrometer (MS):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 35 to 350.

    • Ion Source Temperature: 230°C.

    • Transfer Line Temperature: 250°C.

    • Data Acquisition: Full scan mode for identification and Selected Ion Monitoring (SIM) mode for quantification for higher sensitivity. Key ions for this compound are m/z 41, 55, 70, and 83.

Protocol 2: Derivatization-Based HS-GC-MS for Enhanced Aldehyde Analysis

For improved sensitivity and selectivity, especially in complex matrices, derivatization of aldehydes with O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) can be employed.

1. Sample Preparation and Derivatization:

  • Prepare the sample in a headspace vial as described in Protocol 1.

  • Add a specific volume of PFBHA solution (e.g., 100 µL of a 10-20 mg/mL solution in water or buffer) to the vial.

  • Seal the vial and incubate at a controlled temperature (e.g., 60-80°C) for a defined period (e.g., 30-60 minutes) to allow the derivatization reaction to complete.

2. Headspace SPME and GC-MS Analysis:

  • Follow the HS-SPME and GC-MS procedures outlined in Protocol 1. The GC oven temperature program may need to be adjusted to accommodate the higher boiling points of the PFBHA-oxime derivatives.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_hs_spme Headspace SPME cluster_gc_ms GC-MS Analysis cluster_data Data Analysis sample Food/Beverage Sample vial Homogenize/Measure into 20 mL Headspace Vial sample->vial additives Add Salt (e.g., NaCl) & Internal Standard vial->additives seal Seal Vial additives->seal incubate Incubate and Equilibrate (e.g., 40-60°C) seal->incubate extract Expose SPME Fiber to Headspace incubate->extract desorb Thermal Desorption in GC Inlet extract->desorb separate Chromatographic Separation (GC Column) desorb->separate detect Mass Spectrometric Detection (MS) separate->detect identify Compound Identification (Mass Spectra Library) detect->identify quantify Quantification (Peak Area vs. Standard) identify->quantify

Caption: Experimental workflow for HS-SPME-GC-MS analysis of this compound.

signaling_pathway lipid Unsaturated Fatty Acids (e.g., Linoleic Acid) oxidation Lipid Oxidation (Enzymatic or Non-enzymatic) lipid->oxidation hydroperoxides Lipid Hydroperoxides oxidation->hydroperoxides cleavage Cleavage hydroperoxides->cleavage octenal This compound cleavage->octenal aroma Characteristic Aroma (Fatty, Green) octenal->aroma

Caption: Formation pathway of this compound from lipid oxidation in food.

References

Application Notes and Protocols for the Synthesis of 2-Octenal Derivatives in Structure-Activity Relationship Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Octenal (B7820987), an α,β-unsaturated aldehyde, is a naturally occurring compound found in various plants and essential oils. It is recognized for its distinct flavor and aroma profile and has been investigated for a range of biological activities, including antifungal and anti-inflammatory properties. The reactivity of the α,β-unsaturated carbonyl moiety makes this compound and its derivatives interesting candidates for covalent modification of biological targets, offering potential therapeutic applications. Structure-activity relationship (SAR) studies are crucial in medicinal chemistry to understand how chemical modifications to a lead compound, such as this compound, influence its biological activity. By systematically altering the structure of this compound, researchers can identify key molecular features responsible for its efficacy and selectivity, paving the way for the design of more potent and targeted therapeutic agents.

This document provides detailed application notes and protocols for the synthesis of this compound derivatives and the subsequent evaluation of their biological activities, with a focus on establishing a robust SAR.

Key Biological Activities of this compound

Recent studies have highlighted the potential of (E)-2-octenal in two primary areas:

  • Antifungal Activity: (E)-2-octenal has demonstrated notable efficacy against various fungal pathogens, including prochloraz-resistant strains of Penicillium italicum, the causative agent of blue mold in citrus fruits.[1] Its mechanism of action is believed to involve the disruption of the fungal cell membrane and mitochondrial function.[1]

  • Pro-inflammatory and Pro-oxidant Effects: As a lipid peroxidation product, this compound has been associated with inflammatory responses and oxidative stress. Studies have shown that it can induce the production of pro-inflammatory cytokines such as TNF-α and IL-1β in macrophage cell lines.

These known activities provide a basis for designing SAR studies to either enhance its antifungal potency or modulate its inflammatory effects for therapeutic benefit.

Synthesis of this compound Derivatives: A General Overview

The synthesis of this compound derivatives for SAR studies typically involves modifications at various positions of the molecule to probe the effects of sterics, electronics, and lipophilicity on biological activity. Common synthetic strategies for α,β-unsaturated aldehydes can be adapted for this compound.

A prevalent and versatile method for the synthesis of 2-alkenals is the Aldol Condensation , followed by dehydration. This reaction involves the base- or acid-catalyzed reaction of an aldehyde or ketone with another carbonyl compound to form a β-hydroxy carbonyl compound, which then dehydrates to the α,β-unsaturated carbonyl compound. For the synthesis of this compound derivatives, hexanal (B45976) would be a common starting material.

General Synthetic Protocol: Aldol Condensation for this compound Analogues

This protocol describes a general method for the synthesis of this compound derivatives by reacting hexanal with various other aldehydes.

Materials:

  • Hexanal

  • Substituted aldehydes (e.g., formaldehyde, acetaldehyde, benzaldehyde (B42025) derivatives)

  • Sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH)

  • Ethanol or Methanol

  • Diethyl ether or Ethyl acetate (B1210297)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve the substituted aldehyde (1.0 eq) in ethanol.

  • Base Addition: Cool the solution in an ice bath and slowly add a solution of NaOH (1.1 eq) in water.

  • Aldehyde Addition: To the cooled, stirring solution, add hexanal (1.0 eq) dropwise.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, neutralize the mixture with dilute hydrochloric acid (HCl).

  • Extraction: Extract the product with diethyl ether or ethyl acetate (3 x 50 mL).

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Purification: Filter and concentrate the solution under reduced pressure. Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane).

  • Characterization: Characterize the purified this compound derivative using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Structure-Activity Relationship (SAR) Studies: Data Presentation

A systematic SAR study involves synthesizing a library of derivatives and evaluating their biological activity. The data should be presented in a clear and organized manner to facilitate comparison.

Table 1: Antifungal Activity of this compound and Hypothetical Derivatives against P. italicum

Compound IDMIC (µg/mL)MFC (µg/mL)
This compound HH-(CH₂)₄CH₃0.25 (mL/L)0.50 (mL/L)
Derivative 1 CH₃H-(CH₂)₄CH₃DataData
Derivative 2 HCH₃-(CH₂)₄CH₃DataData
Derivative 3 HH-(CH₂)₃CH(CH₃)₂DataData
Derivative 4 HH-CyclohexylDataData
Derivative 5 ClH-(CH₂)₄CH₃DataData
Derivative 6 HPh-(CH₂)₄CH₃DataData

Note: MIC (Minimum Inhibitory Concentration) and MFC (Minimum Fungicidal Concentration) values for this compound are from existing literature. Data for derivatives are hypothetical and would be filled in upon experimental determination.

Experimental Protocols for Biological Assays

Protocol 1: Antifungal Susceptibility Testing (Broth Microdilution Method)

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) of the synthesized this compound derivatives.

Materials:

  • Fungal strain (e.g., Penicillium italicum)

  • Potato Dextrose Broth (PDB) or other suitable growth medium

  • Synthesized this compound derivatives

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well microtiter plates

  • Spectrophotometer (for measuring optical density)

Procedure:

  • Inoculum Preparation: Grow the fungal strain on Potato Dextrose Agar (B569324) (PDA) plates. Prepare a spore suspension in sterile saline with 0.05% Tween 80. Adjust the spore concentration to approximately 1 x 10⁶ spores/mL.

  • Compound Preparation: Prepare stock solutions of the synthesized derivatives in DMSO.

  • Serial Dilution: In a 96-well plate, perform serial two-fold dilutions of the compounds in PDB to achieve a range of final concentrations. Ensure the final DMSO concentration is below 1% to avoid toxicity.

  • Inoculation: Add the fungal spore suspension to each well.

  • Controls: Include a positive control (fungal suspension without any compound) and a negative control (medium only).

  • Incubation: Incubate the plates at the optimal temperature for the fungal strain (e.g., 25-28 °C) for 48-72 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible fungal growth.

  • MFC Determination: To determine the MFC, take an aliquot from the wells with no visible growth and plate it on PDA plates. Incubate the plates until growth is visible in the control. The MFC is the lowest concentration from which no fungal colonies grow on the agar plate.

Protocol 2: Anti-inflammatory Activity Assay (Nitric Oxide Production in Macrophages)

This protocol measures the ability of the synthesized derivatives to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Lipopolysaccharide (LPS) from E. coli

  • Synthesized this compound derivatives

  • Griess Reagent

  • 96-well cell culture plates

  • Cell counting kit (e.g., MTT or WST-1) for cytotoxicity assessment

Procedure:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and antibiotics at 37 °C in a humidified 5% CO₂ incubator.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the synthesized derivatives for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Nitrite (B80452) Measurement: Collect the cell culture supernatant. Mix an equal volume of the supernatant with Griess Reagent and incubate for 10 minutes at room temperature. Measure the absorbance at 540 nm. The concentration of nitrite is proportional to the amount of NO produced.

  • Cytotoxicity Assay: After collecting the supernatant, assess the viability of the remaining cells using an MTT or WST-1 assay to ensure that the observed inhibition of NO production is not due to cytotoxicity.

  • Data Analysis: Calculate the percentage of NO inhibition for each compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of NO production).

Visualization of Workflows and Relationships

Diagram 1: General Synthetic Workflow for this compound Derivatives

G start Starting Materials (Hexanal & Substituted Aldehyde) reaction Aldol Condensation (Base Catalyst, Solvent) start->reaction workup Reaction Work-up (Neutralization, Extraction) reaction->workup purification Purification (Column Chromatography) workup->purification product Purified this compound Derivative purification->product characterization Characterization (NMR, MS) product->characterization

Caption: Synthetic workflow for this compound derivatives.

Diagram 2: Experimental Workflow for Antifungal SAR Study

G cluster_synthesis Synthesis cluster_bioassay Biological Evaluation cluster_analysis Data Analysis synthesis Synthesize Library of This compound Derivatives mic_mfc Determine MIC & MFC (Antifungal Assay) synthesis->mic_mfc data_table Compile Data Table mic_mfc->data_table sar_analysis Structure-Activity Relationship Analysis data_table->sar_analysis

Caption: Workflow for antifungal SAR study.

Diagram 3: Signaling Pathway of LPS-Induced Inflammation

G LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88 TLR4->MyD88 NFkB NF-κB Activation MyD88->NFkB iNOS iNOS Expression NFkB->iNOS NO Nitric Oxide (NO) Production iNOS->NO Inflammation Inflammation NO->Inflammation Derivatives This compound Derivatives Derivatives->NFkB Inhibition? Derivatives->iNOS Inhibition?

Caption: LPS-induced inflammatory signaling pathway.

Conclusion

The synthesis and evaluation of this compound derivatives provide a promising avenue for the discovery of novel therapeutic agents. By employing systematic synthetic strategies and robust biological assays, researchers can elucidate the structure-activity relationships that govern the antifungal and anti-inflammatory properties of this class of compounds. The protocols and workflows outlined in this document serve as a comprehensive guide for initiating and conducting such SAR studies, ultimately contributing to the development of optimized lead compounds for further preclinical and clinical investigation.

References

Application of (E)-2-Octenal in the Study of Insect Semiochemicals: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-2-Octenal is a volatile unsaturated aldehyde that plays a significant role in the chemical communication of various insect species. As a semiochemical, it can act as an attractant, repellent, or defensive compound, influencing behaviors such as aggregation, alarm, and host location. Understanding the perception and behavioral effects of (E)-2-Octenal is crucial for developing novel pest management strategies and for fundamental research in insect neurobiology and chemical ecology. These application notes provide a summary of the known effects of (E)-2-Octenal on different insect species and detailed protocols for its study using established electrophysiological and behavioral assays.

Data Presentation

Behavioral and Electrophysiological Responses to (E)-2-Octenal

The following tables summarize the quantitative and qualitative responses of various insect species to (E)-2-Octenal.

Table 1: Behavioral Responses to (E)-2-Octenal

Insect SpeciesCommon NameBehavioral ResponseConcentration/DoseReference(s)
Cimex lectulariusCommon Bed BugAttraction0.04 µg of a 1:1 blend with (E)-2-hexenal[1][2]
Cimex lectulariusCommon Bed BugRepellency (Females)40 µg of a 1:1 blend with (E)-2-hexenal[1][2]
Cimex lectulariusCommon Bed BugRepellency (Males)400 µg of a 1:1 blend with (E)-2-hexenal[1][2]
Various HeteropteraStink Bugs, etc.Defensive Secretion / RepellentNot specified[3]
Tenodera aridifolia sinensisChinese MantisRepellencyNot specified[3]

Table 2: Electrophysiological Responses to (E)-2-Octenal

Insect SpeciesCommon NameTechniqueResponseQuantitative DataReference(s)
Trissolcus japonicusSamurai WaspGC-EAD, EAGStrongSpecific mV or spike frequency data not available in search results.[1]
Trissolcus basalis-GC-EAD, EAGStrongSpecific mV or spike frequency data not available in search results.[1]
Trissolcus oenone-GC-EAD, EAGStrongSpecific mV or spike frequency data not available in search results.[1]

Experimental Protocols

Y-Tube Olfactometer Assay for Behavioral Response

This protocol is designed to assess the behavioral response (attraction or repulsion) of insects to (E)-2-Octenal. The following is a generalized protocol that can be adapted for specific insects, such as Cimex lectularius.

Materials:

  • Y-tube olfactometer

  • Air pump or compressed air source

  • Flow meter

  • Humidifier (e.g., a gas washing bottle with distilled water)

  • Charcoal filter

  • Odor source vials

  • Filter paper discs

  • (E)-2-Octenal

  • Solvent (e.g., hexane (B92381) or acetone)

  • Test insects

Procedure:

  • Preparation of Odor Source:

    • Prepare serial dilutions of (E)-2-Octenal in the chosen solvent.

    • Apply a specific volume (e.g., 10 µL) of the (E)-2-Octenal solution onto a filter paper disc.

    • For the control, apply the same volume of solvent to another filter paper disc.

    • Allow the solvent to evaporate for a few minutes.

    • Place the treated filter paper in an odor source vial and the control filter paper in another identical vial.

  • Olfactometer Setup:

    • Connect the air source to the charcoal filter and then to the humidifier.

    • Split the airflow into two lines, each connected to a flow meter.

    • Connect each flow meter to one of the arms of the Y-tube olfactometer, passing the air through the respective odor source vials.

    • Ensure a constant and equal airflow through both arms of the olfactometer (e.g., 100 mL/min).

  • Behavioral Assay:

    • Acclimatize the test insects to the experimental conditions for at least 30 minutes.

    • Introduce a single insect at the base of the Y-tube.

    • Observe the insect's behavior for a set period (e.g., 5-10 minutes).

    • Record the first choice of arm (the arm the insect enters and stays in for a defined period, e.g., >1 minute) and the time spent in each arm.

    • An insect is considered to have made a choice when it moves a certain distance into one arm (e.g., past a line 5 cm from the junction).

    • After each trial, clean the olfactometer thoroughly with solvent and bake it in an oven to remove any residual odors.

    • Rotate the position of the treatment and control arms between trials to avoid positional bias.

    • Use a new insect for each replicate.

  • Data Analysis:

    • Analyze the choice data using a Chi-square test to determine if there is a significant preference for the treatment or control arm.

    • The time spent in each arm can be analyzed using a t-test or a non-parametric equivalent.

Electroantennography (EAG) for Olfactory Sensing

EAG measures the overall electrical response of an insect's antenna to an odorant. This protocol provides a general method for conducting EAG with (E)-2-Octenal.

Materials:

  • EAG system (amplifier, data acquisition system, and software)

  • Stereomicroscope

  • Micromanipulators

  • Glass capillary electrodes

  • Micropipette puller

  • Insect saline solution

  • Silver wire

  • (E)-2-Octenal and solvent

  • Filter paper strips

  • Pasteur pipettes

  • Air stimulus controller

  • Test insects

Procedure:

  • Electrode Preparation:

    • Pull glass capillaries to a fine tip using a micropipette puller.

    • Fill the electrodes with insect saline solution.

    • Insert a chloridized silver wire into the back of each electrode.

  • Antenna Preparation:

    • Anesthetize the insect by chilling it on ice or with CO₂.

    • Excise one antenna at the base using fine scissors.

    • Mount the excised antenna between the two electrodes. The base of the antenna is placed in contact with the reference electrode, and the tip is connected to the recording electrode. A small amount of conductive gel can be used to ensure good contact.

  • Stimulus Preparation:

    • Prepare serial dilutions of (E)-2-Octenal in a high-purity solvent.

    • Apply a known amount of the solution onto a filter paper strip and insert it into a Pasteur pipette.

    • Prepare a solvent control in the same manner.

  • EAG Recording:

    • Position the antenna in a continuous, humidified, and purified air stream.

    • Place the tip of the stimulus pipette into the air stream, directed at the antenna.

    • Record the baseline electrical activity of the antenna.

    • Deliver a puff of the odorant (e.g., 0.5 seconds) by diverting the air stream through the stimulus pipette using an air stimulus controller.

    • Record the resulting depolarization of the antennal potential (the EAG response).

    • Allow sufficient time (e.g., 30-60 seconds) between stimuli for the antenna to recover.

    • Present the solvent control and a standard reference compound periodically to monitor the responsiveness of the preparation.

  • Data Analysis:

    • Measure the amplitude of the EAG response (in millivolts, mV) for each stimulus.

    • Normalize the responses to the response of a standard compound to account for variations in antennal sensitivity over time.

    • Analyze the dose-response relationship.

Single Sensillum Recording (SSR) for Neuronal Specificity

SSR is used to measure the action potentials from individual olfactory sensory neurons (OSNs) housed within a single sensillum, providing high-resolution data on the specificity and sensitivity of these neurons to (E)-2-Octenal.

Materials:

  • SSR recording setup (high-impedance amplifier, micromanipulators, data acquisition system)

  • Stereomicroscope with high magnification

  • Tungsten electrodes (sharpened electrolytically)

  • Insect mounting stage

  • Odor delivery system

  • (E)-2-Octenal and solvent

  • Test insects

Procedure:

  • Insect Preparation:

    • Immobilize the insect on a stage using wax or a custom holder, with the antenna exposed and stabilized.

    • Ground the preparation by inserting a reference electrode into the insect's eye or another part of the body.

  • Recording:

    • Under high magnification, carefully advance the sharpened tungsten recording electrode to penetrate the cuticle of a single olfactory sensillum on the antenna.

    • Successful penetration is indicated by the appearance of spontaneous action potentials (spikes).

  • Stimulation and Recording:

    • Deliver puffs of (E)-2-Octenal at various concentrations over the antenna using a controlled odor delivery system.

    • Record the neuronal activity before, during, and after the stimulus.

  • Data Analysis:

    • Use spike-sorting software to distinguish the action potentials from different neurons within the same sensillum, if applicable.

    • Calculate the spike frequency (spikes per second) in response to each stimulus.

    • Determine the dose-response relationship for individual neurons.

Visualizations

Insect Olfactory Signaling Pathway

The following diagram illustrates a generalized olfactory signaling pathway in insects for the detection of aldehydes like (E)-2-Octenal, which can involve both Odorant Receptors (ORs) and Ionotropic Receptors (IRs).

Insect_Olfactory_Pathway cluster_sensillum Olfactory Sensillum cluster_orn Olfactory Receptor Neuron (ORN) Dendrite cluster_or OR Pathway cluster_ir IR Pathway Odorant (E)-2-Octenal OBP Odorant-Binding Protein (OBP) Odorant->OBP Binds OR Odorant Receptor (OR) OBP->OR Transports & Presents IR Ionotropic Receptor (IR) OBP->IR Transports & Presents IonChannel_OR Ion Channel (Cation influx) OR->IonChannel_OR Activates Orco Orco (Co-receptor) Orco->IonChannel_OR Depolarization Membrane Depolarization IonChannel_OR->Depolarization IonChannel_IR Ion Channel (Cation influx) IR->IonChannel_IR Activates IR_coreceptor IR Co-receptor IR_coreceptor->IonChannel_IR IonChannel_IR->Depolarization ActionPotential Action Potential Generation Depolarization->ActionPotential Brain Signal to Antennal Lobe (Brain) ActionPotential->Brain

Caption: Generalized insect olfactory signaling pathway for aldehydes.

Experimental Workflow for Behavioral Assay

The following diagram outlines the workflow for a typical Y-tube olfactometer behavioral assay.

Y_Tube_Workflow A Prepare Odor Stimulus ((E)-2-Octenal solution) C Set up Y-Tube Olfactometer (Equal airflow) A->C B Prepare Control (Solvent only) B->C D Introduce Insect at base of Y-tube C->D E Record Behavioral Choice and Time Spent D->E F Clean and Rotate Olfactometer Arms E->F H Data Analysis (Chi-square, t-test) E->H G Repeat with New Insect F->G G->D Next Replicate

Caption: Workflow for a Y-tube olfactometer behavioral assay.

Logical Relationship of (E)-2-Octenal Effects on Cimex lectularius

This diagram illustrates the dose-dependent behavioral effects of an (E)-2-hexenal and (E)-2-octenal blend on the common bed bug.

Bed_Bug_Response Concentration Concentration of (E)-2-hexenal/(E)-2-octenal Blend Low Low Concentration (e.g., 0.04 µg) Concentration->Low High_F High Concentration (Female) (e.g., 40 µg) Concentration->High_F High_M High Concentration (Male) (e.g., 400 µg) Concentration->High_M Attraction Attraction / Aggregation Low->Attraction Repellency_F Repellency / Alarm (Female) High_F->Repellency_F Repellency_M Repellency / Alarm (Male) High_M->Repellency_M

Caption: Dose-dependent effects of an aldehyde blend on bed bugs.

References

Application Notes and Protocols for the Use of 2-Octenal as a Reference Compound in Metabolomics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the dynamic field of metabolomics, the accurate identification and quantification of metabolites is paramount. 2-Octenal, a medium-chain α,β-unsaturated aldehyde, has emerged as a significant biomarker and reference compound, particularly in studies related to lipid peroxidation and oxidative stress. As a product of the oxidation of polyunsaturated fatty acids like linoleic acid, its presence and concentration in biological systems can provide valuable insights into various physiological and pathological processes.[1][2][3] This document provides detailed application notes and protocols for the effective use of this compound as a reference compound in metabolomics research, catering to the needs of researchers, scientists, and professionals in drug development.

The inherent reactivity and volatility of aldehydes like this compound present analytical challenges.[4] Therefore, derivatization is a common and often necessary step to enhance stability, improve chromatographic separation, and increase ionization efficiency for mass spectrometry-based analyses.[4] This guide will focus on the widely used derivatization agent 2,4-dinitrophenylhydrazine (B122626) (DNPH) for the analysis of this compound by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

Physicochemical Properties and Handling

A clear understanding of the physicochemical properties of this compound is crucial for its proper handling and use as a reference standard.

PropertyValueReference
Chemical Formula C₈H₁₄O[5]
Molecular Weight 126.20 g/mol
CAS Number 2548-87-0 (for trans-2-Octenal)
Appearance Colorless to slightly yellow liquid[6]
Odor Fatty, green aroma[6]
Boiling Point 84-86 °C at 19 mmHg
Density 0.846 g/mL at 25 °C
Solubility Slightly soluble in water; soluble in most fixed oils.[6]
Storage Temperature 2-8°C
Shelf Life Limited shelf life, refer to the expiry date on the label.[1]

Handling Precautions: this compound is classified as a warning-level hazard, causing skin and eye irritation, and may cause respiratory irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling. All work should be conducted in a well-ventilated fume hood.

Application: Biomarker of Lipid Peroxidation and Oxidative Stress

This compound is a recognized product of lipid peroxidation, a process where oxidants like free radicals attack lipids, particularly polyunsaturated fatty acids (PUFAs).[3] This process is implicated in a wide range of diseases, including cardiovascular and neurodegenerative diseases, and is a key area of investigation in drug development.[7][8] The quantification of this compound in biological samples can serve as a valuable biomarker for assessing oxidative stress levels and the efficacy of antioxidant therapies.

The formation of this compound from linoleic acid, a common ω-6 fatty acid, can occur through both enzymatic and non-enzymatic pathways.[9][10]

G Figure 1: Simplified pathway of this compound formation. cluster_0 Lipid Peroxidation Cascade Linoleic Acid Linoleic Acid Lipid Hydroperoxide Lipid Hydroperoxide Linoleic Acid->Lipid Hydroperoxide ROS/Enzymes Alkoxyl Radical Alkoxyl Radical Lipid Hydroperoxide->Alkoxyl Radical Reduction This compound This compound Alkoxyl Radical->this compound β-scission

Figure 1: Simplified pathway of this compound formation.

Experimental Protocols

The following protocols provide a detailed methodology for the quantification of this compound in biological samples using UPLC-MS/MS with DNPH derivatization.

Preparation of Standards and Reagents
  • This compound Stock Solution (1 mg/mL): Accurately weigh 10 mg of trans-2-Octenal analytical standard and dissolve it in 10 mL of a suitable solvent such as acetonitrile (B52724) or methanol (B129727). Store the stock solution at 2-8°C in an amber vial.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the same solvent to achieve a concentration range suitable for the calibration curve (e.g., 1 ng/mL to 1000 ng/mL).

  • 2,4-Dinitrophenylhydrazine (DNPH) Reagent (2.5 mM): Prepare a 2.5 mM DNPH solution in methanol containing 1% (v/v) concentrated hydrochloric acid. This solution should be freshly prepared before use.[2]

Sample Preparation and Derivatization

The following workflow outlines the key steps for sample preparation and derivatization.

G Figure 2: Experimental workflow for this compound analysis. Sample Collection Sample Collection Protein Precipitation Protein Precipitation Sample Collection->Protein Precipitation Add organic solvent Derivatization Derivatization Protein Precipitation->Derivatization Add DNPH reagent Extraction Extraction Derivatization->Extraction Liquid-liquid extraction UPLC-MS/MS Analysis UPLC-MS/MS Analysis Extraction->UPLC-MS/MS Analysis Inject supernatant

Figure 2: Experimental workflow for this compound analysis.
  • Sample Collection and Storage: Collect biological samples (e.g., plasma, tissue homogenate) and store them at -80°C until analysis to minimize lipid peroxidation.

  • Protein Precipitation: To 100 µL of sample (or standard), add 400 µL of ice-cold acetonitrile (or other suitable organic solvent) to precipitate proteins. Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Derivatization: Transfer the supernatant to a new tube and add 100 µL of freshly prepared 2.5 mM DNPH reagent.[2] Vortex and incubate at room temperature for 1 hour in the dark.

  • Extraction: After derivatization, add 500 µL of n-hexane (or other suitable extraction solvent) and vortex for 2 minutes. Centrifuge at 5,000 x g for 5 minutes to separate the layers.

  • Sample for Analysis: Carefully transfer the upper organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume (e.g., 100 µL) of the mobile phase for UPLC-MS/MS analysis.

UPLC-MS/MS Analysis

The analysis of DNPH-derivatized this compound is typically performed using a UPLC system coupled to a tandem mass spectrometer.

ParameterTypical Value
UPLC Column C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient A linear gradient from a lower to a higher percentage of mobile phase B.
Flow Rate 0.3 - 0.5 mL/min
Column Temperature 40°C
Injection Volume 5 - 10 µL
Ionization Mode Electrospray Ionization (ESI), typically in negative mode for DNPH derivatives.
MS/MS Detection Multiple Reaction Monitoring (MRM)

MRM Transitions: The specific precursor and product ions for the DNPH derivative of this compound need to be determined by direct infusion of the derivatized standard.

Data Presentation and Quantitative Analysis

A calibration curve should be constructed by plotting the peak area of the this compound-DNPH derivative against the corresponding concentration of the standard solutions. The concentration of this compound in the biological samples can then be determined from this curve.

Table of Representative Quantitative Data (Hypothetical Example)

Sample TypeThis compound Concentration (ng/mL)MethodReference
Healthy Human Plasma< 1.0UPLC-MS/MSFictional Study A
Plasma from Patients with Oxidative Stress-Related Disease5.0 - 15.0UPLC-MS/MSFictional Study B
Oxidized Linoleic Acid Sample50.0 - 200.0UPLC-MS/MS[2]

Note: Actual concentrations will vary depending on the specific biological matrix and the pathological state.

Stability of this compound Standard

The stability of the this compound analytical standard is a critical factor for accurate quantification. The neat compound has a limited shelf life and should be stored at 2-8°C.[1] Once dissolved in a solvent, the stability of the stock and working solutions should be assessed by analyzing them over time. It is recommended to prepare fresh working solutions for each analytical run. The stability of the DNPH-derivatized this compound should also be evaluated, as derivatives can also degrade over time.

Conclusion

This compound serves as a valuable reference compound and biomarker in metabolomics, particularly for studies investigating lipid peroxidation and oxidative stress. Its accurate quantification requires careful sample handling, derivatization, and a validated analytical method such as UPLC-MS/MS. The protocols and information provided in this document offer a comprehensive guide for researchers to effectively utilize this compound in their studies, contributing to a deeper understanding of metabolic processes in health and disease and aiding in the development of new therapeutic strategies.

References

Troubleshooting & Optimization

Technical Support Center: Improving the Stability of 2-Octenal in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Octenal. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered when handling this compound in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound solution turning cloudy or showing a decrease in concentration over time?

A1: this compound is an α,β-unsaturated aldehyde with limited stability in aqueous solutions. The observed cloudiness or decrease in concentration is likely due to several factors:

  • Low Water Solubility: this compound is practically insoluble in water, which can lead to phase separation and the appearance of cloudiness, especially at higher concentrations.[1]

  • Chemical Degradation: As an α,β-unsaturated aldehyde, this compound is susceptible to several degradation pathways in aqueous media, including oxidation, polymerization, and retro-aldol condensation.[2]

  • Sensitivity to Air and Light: Exposure to atmospheric oxygen and light can accelerate the degradation of this compound.[3][4]

Q2: What are the primary degradation pathways for this compound in an aqueous environment?

A2: The main degradation pathways for this compound in aqueous solutions are:

  • Retro-Aldol Condensation: This is a significant degradation pathway for α,β-unsaturated aldehydes in the presence of water, which can be accelerated by heat. This reaction involves the cleavage of the carbon-carbon bond between the α and β carbons, leading to the formation of simpler aldehydes. For this compound, this would result in the formation of hexanal (B45976) and ethanal.[2]

  • Oxidation: The aldehyde group and the carbon-carbon double bond are susceptible to oxidation, especially in the presence of oxygen, light, or metal ions. This can lead to the formation of carboxylic acids and other oxidation byproducts.

  • Polymerization: Like many unsaturated compounds, this compound can undergo polymerization, forming larger, often insoluble molecules that can contribute to the cloudiness of the solution.

  • Michael Addition: The electrophilic β-carbon of the α,β-unsaturated system is susceptible to nucleophilic attack by water or other nucleophiles present in the solution, leading to the formation of addition products.

Q3: How do pH and temperature affect the stability of this compound in aqueous solutions?

A3: Both pH and temperature play a crucial role in the stability of this compound:

  • pH: The stability of α,β-unsaturated aldehydes can be pH-dependent. Both acidic and basic conditions can catalyze degradation reactions. For instance, the retro-aldol condensation can be catalyzed by both acids and bases. The optimal pH for stability needs to be determined experimentally for your specific application.

  • Temperature: Increased temperature generally accelerates the rate of chemical reactions, including the degradation of this compound.[2][5] It is advisable to store this compound solutions at low temperatures (e.g., 2-8°C) and protect them from heat sources.

Q4: What are some common analytical methods to quantify the concentration of this compound and its degradation products in aqueous solutions?

A4: Several analytical techniques can be employed:

  • High-Performance Liquid Chromatography (HPLC) with UV Detection: This is a common method for quantifying aldehydes. Since the chromophore of this compound may not provide sufficient sensitivity for low concentrations, derivatization with an agent like 2,4-dinitrophenylhydrazine (B122626) (DNPH) is often used to form a highly UV-absorbent derivative.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for both quantifying this compound and identifying its volatile degradation products, such as hexanal and ethanal. Headspace analysis can be particularly useful for analyzing volatile compounds in a complex matrix.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Cloudy or Precipitated Solution Poor solubility of this compound.- Use a co-solvent (e.g., ethanol (B145695), DMSO) to increase solubility, ensuring it is compatible with your experimental system.- Prepare a stock solution in an organic solvent and dilute it into the aqueous buffer immediately before use.- Consider using a surfactant to create a stable emulsion or micellar solution.
Rapid Decrease in this compound Concentration Chemical degradation (oxidation, retro-aldol condensation, polymerization).- Control Temperature: Store solutions at low temperatures (2-8°C) and avoid exposure to heat.- Control pH: Determine the optimal pH for stability by conducting a pH screening study.- Exclude Oxygen: Prepare solutions using deoxygenated buffers and store them under an inert atmosphere (e.g., nitrogen or argon).- Protect from Light: Use amber vials or wrap containers in aluminum foil to prevent photodegradation.- Add Stabilizers: Consider adding antioxidants such as butylated hydroxytoluene (BHT) or butylated hydroxyanisole (BHA) to inhibit oxidative degradation.
Inconsistent or Non-reproducible Results Inconsistent sample preparation or storage conditions.- Standardize your protocol for solution preparation, including the order of addition of components and mixing times.- Ensure all solutions are stored under the same conditions (temperature, light exposure, and atmosphere).- Prepare fresh solutions for each experiment whenever possible.
Interference in Analytical Measurements Matrix effects from the aqueous solution or co-solvents.- Use a suitable sample preparation technique, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to clean up the sample before analysis.- Develop a robust analytical method with appropriate calibration standards and internal standards to correct for matrix effects.

Experimental Protocols

Protocol 1: Stability Testing of this compound in Aqueous Buffers

Objective: To determine the stability of this compound in aqueous solutions under different pH and temperature conditions.

Materials:

  • This compound (high purity)

  • Aqueous buffers of different pH values (e.g., pH 4, 7, and 9)

  • Co-solvent (e.g., ethanol or DMSO, HPLC grade)

  • Amber glass vials with screw caps

  • Incubators or water baths set to desired temperatures (e.g., 4°C, 25°C, 40°C)

  • HPLC-UV system or GC-MS system

Procedure:

  • Stock Solution Preparation: Prepare a concentrated stock solution of this compound in the chosen co-solvent (e.g., 10 mg/mL in ethanol).

  • Working Solution Preparation:

    • For each pH and temperature condition, prepare triplicate working solutions by diluting the stock solution into the respective aqueous buffer to the desired final concentration (e.g., 100 µg/mL). The final concentration of the co-solvent should be kept low (e.g., <1%) to minimize its effect on the stability.

    • Prepare a "time zero" sample for each condition by immediately analyzing a freshly prepared working solution.

  • Incubation:

    • Store the vials containing the working solutions in the dark at the designated temperatures.

  • Sampling and Analysis:

    • At predetermined time points (e.g., 0, 24, 48, 72, and 168 hours), withdraw an aliquot from each vial.

    • Analyze the samples immediately using a validated analytical method (e.g., HPLC-UV or GC-MS) to determine the concentration of this compound.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the "time zero" concentration.

    • Plot the percentage of this compound remaining versus time for each condition.

    • Determine the degradation rate constant (k) and half-life (t½) for each condition.

Protocol 2: HPLC-UV Analysis of this compound (with DNPH Derivatization)

Objective: To quantify the concentration of this compound in aqueous samples.

Materials:

  • 2,4-Dinitrophenylhydrazine (DNPH) solution (in acetonitrile (B52724) and a small amount of acid, e.g., phosphoric acid)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • HPLC system with a UV detector and a C18 column

Procedure:

  • Derivatization:

    • To a known volume of the aqueous sample containing this compound, add an excess of the DNPH solution.

    • Allow the reaction to proceed at room temperature for a specified time (e.g., 1-2 hours) to ensure complete derivatization.

  • Sample Preparation:

    • After derivatization, the sample may need to be extracted or diluted with the mobile phase to a suitable concentration for HPLC analysis.

  • HPLC Analysis:

    • Mobile Phase: A gradient of acetonitrile and water is typically used.

    • Column: A C18 reversed-phase column.

    • Flow Rate: Typically 1.0 mL/min.

    • Detection Wavelength: The DNPH derivative of this compound has a strong absorbance around 360-365 nm.

    • Injection Volume: 10-20 µL.

  • Quantification:

    • Prepare a calibration curve using known concentrations of this compound standards that have been derivatized in the same manner as the samples.

    • Quantify the concentration of this compound in the samples by comparing their peak areas to the calibration curve.

Data Presentation

The following tables can be used to summarize the quantitative data obtained from your stability studies.

Table 1: Stability of this compound in Aqueous Buffers at Different Temperatures

pHTemperature (°C)Initial Concentration (µg/mL)Concentration at 24h (µg/mL)Concentration at 48h (µg/mL)Concentration at 72h (µg/mL)Degradation Rate Constant (k)Half-life (t½)
44
425
440
74
725
740
94
925
940

Table 2: Effect of Stabilizers on the Stability of this compound in Aqueous Solution (pH 7, 25°C)

StabilizerConcentration of StabilizerInitial Concentration of this compound (µg/mL)Concentration at 72h (µg/mL)% this compound Remaining
None (Control)0
BHT0.01%
BHT0.05%
BHA0.01%
BHA0.05%

Visualizations

G cluster_degradation Degradation Pathways of this compound This compound This compound Retro-Aldol_Condensation Retro-Aldol Condensation This compound->Retro-Aldol_Condensation + H2O (heat) Oxidation Oxidation This compound->Oxidation + O2 Polymerization Polymerization This compound->Polymerization Michael_Addition Michael Addition This compound->Michael_Addition + Nucleophile Hexanal Hexanal Retro-Aldol_Condensation->Hexanal Ethanal Ethanal Retro-Aldol_Condensation->Ethanal Carboxylic_Acids Carboxylic Acids & Other Oxidized Products Oxidation->Carboxylic_Acids Polymers Polymers Polymerization->Polymers Addition_Products Addition Products Michael_Addition->Addition_Products

Caption: Major degradation pathways of this compound in aqueous solutions.

G cluster_workflow Experimental Workflow for this compound Stability Testing A Prepare this compound Stock Solution B Prepare Aqueous Working Solutions (different pH, temp, stabilizers) A->B C Incubate Samples (controlled conditions) B->C D Withdraw Aliquots at Time Points C->D E Analyze Samples (HPLC-UV or GC-MS) D->E F Quantify this compound Concentration E->F G Calculate Degradation Kinetics F->G H Data Analysis and Reporting G->H

Caption: Workflow for assessing the stability of this compound.

References

Technical Support Center: Quantifying 2-Octenal in Complex Matrices

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 2-Octenal. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the quantification of this compound in complex matrices.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques for quantifying this compound?

A1: The primary methods for quantifying this compound are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), often coupled with tandem mass spectrometry (MS/MS) for enhanced selectivity and sensitivity. Due to the chemical properties of this compound, a derivatization step is frequently employed to improve its chromatographic behavior and detection.

Q2: Why is derivatization often necessary for this compound analysis?

A2: Derivatization is employed for several reasons:

  • Improved Stability: this compound can be reactive and unstable. Derivatization converts it to a more stable compound, reducing the risk of degradation during sample preparation and analysis.

  • Enhanced Sensitivity: Derivatizing agents can introduce moieties that significantly improve the ionization efficiency in mass spectrometry or the absorptivity in UV detection, leading to lower detection limits.[1][2]

  • Better Chromatographic Resolution: Derivatization can alter the volatility and polarity of this compound, leading to better peak shapes and improved separation from matrix components.[1]

Q3: What are the recommended derivatizing agents for this compound?

A3: The choice of derivatizing agent depends on the analytical technique:

  • For GC-MS: O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) is a common choice. It reacts with the aldehyde group to form a stable oxime that is amenable to GC analysis.[3]

  • For HPLC-UV/MS: 2,4-Dinitrophenylhydrazine (DNPH) is widely used. It reacts with carbonyl compounds to form a hydrazone that can be readily detected by UV or mass spectrometry.[2][4][5]

Troubleshooting Guides

GC-MS Analysis

Problem: Poor peak shape or peak tailing for the this compound derivative.

  • Possible Cause 1: Active sites in the GC system.

    • Solution: Deactivate the GC inlet liner and the first few centimeters of the analytical column. Ensure all connections are clean and properly fitted.

  • Possible Cause 2: Suboptimal derivatization.

    • Solution: Optimize the derivatization reaction conditions, including reaction time, temperature, and reagent concentration. Ensure the pH of the reaction mixture is appropriate.

  • Possible Cause 3: Matrix interference.

    • Solution: Improve the sample cleanup procedure. Consider using Solid-Phase Microextraction (SPME) with a fiber coating appropriate for volatile aldehydes or a more rigorous Solid-Phase Extraction (SPE) cleanup.[6]

Problem: Low recovery of this compound.

  • Possible Cause 1: Volatility and loss during sample preparation.

    • Solution: Minimize sample heating and evaporation steps. When concentrating the sample, use a gentle stream of nitrogen and avoid complete dryness.

  • Possible Cause 2: Inefficient extraction.

    • Solution: Optimize the extraction solvent and technique. For SPME, adjust the extraction time and temperature.[4] For liquid-liquid extraction, ensure the solvent polarity is appropriate for this compound.

  • Possible Cause 3: Degradation of this compound.

    • Solution: Keep samples cold and protected from light. Analyze samples as quickly as possible after collection and extraction.

HPLC Analysis

Problem: Ion suppression or enhancement in the MS detector (Matrix Effect).

  • Possible Cause 1: Co-eluting matrix components.

    • Solution 1: Improve chromatographic separation. Modify the mobile phase gradient to better separate this compound from interfering compounds. Consider a column with a different stationary phase.[7][8]

    • Solution 2: Enhance sample cleanup. Use a more effective sample preparation method like SPE to remove matrix components that are known to cause ion suppression, such as phospholipids.[8][9]

    • Solution 3: Use an internal standard. A stable isotope-labeled internal standard that co-elutes with the analyte can effectively compensate for matrix effects.[10]

Problem: Inconsistent derivatization efficiency.

  • Possible Cause 1: Incomplete reaction.

    • Solution: Ensure an excess of the derivatizing agent (e.g., DNPH) is used. Optimize the reaction time and temperature.[4]

  • Possible Cause 2: Presence of interfering substances.

    • Solution: The sample matrix may contain compounds that compete for the derivatizing agent. A thorough sample cleanup is necessary to remove these interferences.[11]

Quantitative Data Summary
ParameterGC-MS with PFBHA DerivatizationHPLC-MS/MS with DNPH Derivatization
Typical Matrix Wine, Biological FluidsOxidized Oils, Food Products
Sample Preparation SPME, Liquid-Liquid ExtractionSPE, Liquid-Liquid Extraction
Derivatization Reagent O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine2,4-Dinitrophenylhydrazine (DNPH)
Internal Standard Labeled (E)-2-OctenalLabeled aldehyde-DNPH derivative
Common Issues Volatility, Active SitesMatrix Effects, Derivatization Efficiency
Reference [3][4]

Experimental Protocols

Protocol 1: Quantification of this compound in Wine using GC-MS

This protocol is adapted from a method for analyzing aroma compounds in wine.[3]

1. Sample Preparation and Derivatization:

  • To 10 mL of wine, add an internal standard (e.g., deuterated this compound).
  • Add 1 mL of a 10 g/L solution of O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride.
  • Adjust the pH to 4 with a phosphate (B84403) buffer.
  • Incubate at 40°C for 60 minutes.

2. Solid-Phase Extraction (SPE):

  • Condition a C18 SPE cartridge with methanol (B129727) followed by water.
  • Load the sample onto the cartridge.
  • Wash the cartridge with water to remove interfering substances.
  • Elute the derivatized aldehydes with an appropriate organic solvent (e.g., dichloromethane).

3. GC-MS/MS Analysis:

  • Concentrate the eluate under a gentle stream of nitrogen.
  • Inject 1 µL into the GC-MS/MS system.
  • Use a suitable capillary column (e.g., DB-WAX).
  • Set up the mass spectrometer for selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for the target analytes.

Protocol 2: Quantification of this compound in Oxidized Oil using HPLC-MS/MS

This protocol is based on a method for analyzing lipophilic aldehydes.[4]

1. Sample Derivatization:

  • Weigh 0.2 g of the oil sample into a vial.
  • Add 1 mL of a freshly prepared 2.5 mM DNPH solution in methanol/hydrochloric acid (9:1, v/v).
  • Vortex and allow the reaction to proceed in the dark.

2. Extraction:

  • Add 2 mL of methanol/water (75:25, v/v), vortex, and centrifuge.
  • Collect the methanol layer. Repeat the extraction.
  • Combine the methanol extracts and add 3.5 mL of water.
  • Extract the DNPH derivatives with 2 mL of dichloromethane (B109758). Repeat the extraction.
  • Combine the dichloromethane layers and dry under a stream of nitrogen.

3. UPLC-MS/MS Analysis:

  • Reconstitute the dried extract in 2 mL of methanol.
  • Inject 5 µL into the UPLC-MS/MS system.
  • Use a C18 column for separation.
  • Employ a gradient elution with water and methanol as mobile phases.
  • Set the mass spectrometer to operate in negative ion mode and monitor for the specific precursor and product ions of the this compound-DNPH derivative.

Visualizations

GCMS_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis Sample Wine Sample Add_IS Add Internal Standard Sample->Add_IS Derivatization Add PFBHA & Incubate Add_IS->Derivatization SPE Solid-Phase Extraction (SPE) Derivatization->SPE Elution Elute Derivatives SPE->Elution Concentration Concentrate Eluate Elution->Concentration GCMS GC-MS/MS Analysis Concentration->GCMS Data Data Acquisition GCMS->Data

Caption: GC-MS workflow for this compound analysis.

HPLCMS_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis Sample Oil Sample Derivatization Add DNPH & React Sample->Derivatization LLE1 Methanol/Water Extraction Derivatization->LLE1 LLE2 Dichloromethane Extraction LLE1->LLE2 Dry Dry Extract LLE2->Dry Reconstitute Reconstitute in Methanol Dry->Reconstitute HPLCMS UPLC-MS/MS Analysis Reconstitute->HPLCMS Data Data Acquisition HPLCMS->Data

Caption: HPLC-MS/MS workflow for this compound analysis.

Troubleshooting_Logic cluster_gc GC-MS Issues cluster_hplc HPLC-MS Issues start Poor Analytical Result peak_shape Poor Peak Shape start->peak_shape low_recovery Low Recovery start->low_recovery matrix_effect Matrix Effect start->matrix_effect deriv_issue Inconsistent Derivatization start->deriv_issue sol_active_sites Check for Active Sites peak_shape->sol_active_sites sol_deriv_gc Optimize Derivatization peak_shape->sol_deriv_gc sol_cleanup_gc Improve Cleanup peak_shape->sol_cleanup_gc sol_volatility Minimize Volatility Loss low_recovery->sol_volatility sol_extraction Optimize Extraction low_recovery->sol_extraction sol_degradation Prevent Degradation low_recovery->sol_degradation sol_chromatography Improve Chromatography matrix_effect->sol_chromatography sol_cleanup_hplc Enhance Cleanup matrix_effect->sol_cleanup_hplc sol_is Use Internal Standard matrix_effect->sol_is sol_incomplete_rxn Ensure Complete Reaction deriv_issue->sol_incomplete_rxn sol_interferences Remove Interferences deriv_issue->sol_interferences

Caption: Troubleshooting logic for this compound analysis.

References

Preventing degradation of 2-Octenal during sample storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the degradation of 2-Octenal during sample storage.

Troubleshooting Guide

This guide addresses common issues encountered during the storage and handling of this compound samples.

Issue 1: Loss of this compound concentration in stored samples.

Possible Cause Troubleshooting Steps
Oxidation 1. Inert Atmosphere: Purge the headspace of the storage vial with an inert gas (e.g., nitrogen or argon) before sealing.[1] 2. Antioxidants: Consider adding a suitable antioxidant, such as Butylated Hydroxytoluene (BHT) or Tertiary Butylhydroquinone (TBHQ), to the sample matrix if it does not interfere with downstream analysis.[2] 3. Minimize Headspace: Use vials that are appropriately sized for the sample volume to minimize the amount of air in the headspace.
Thermal Degradation 1. Low Temperature Storage: Store samples at refrigerated (2-8°C) or frozen (≤ -18°C) temperatures.[1] For long-term storage, -80°C is recommended. 2. Avoid Heat Cycles: Minimize freeze-thaw cycles. Aliquot samples into smaller, single-use vials before freezing.
Retro-Aldol Condensation 1. pH Control: Ensure the sample matrix is not strongly acidic or basic, as these conditions can catalyze retro-aldol reactions. A neutral pH is generally preferred. 2. Aqueous Environment: Be aware that the presence of water can facilitate this degradation pathway.[2] If possible, store in a non-aqueous solvent.
Photodegradation 1. Light Protection: Store samples in amber vials or wrap clear vials in aluminum foil to protect from light.[1]

Logical Workflow for Troubleshooting this compound Degradation

G start Start: this compound Degradation Observed check_storage_temp Is storage temperature ≤ -18°C? start->check_storage_temp check_atmosphere Was an inert atmosphere used? check_storage_temp->check_atmosphere Yes recommend_temp Action: Store at ≤ -18°C. Aliquot to avoid freeze-thaw. check_storage_temp->recommend_temp No check_light Were samples protected from light? check_atmosphere->check_light Yes recommend_atmosphere Action: Purge with N2 or Ar. Use appropriate vial size. check_atmosphere->recommend_atmosphere No check_antioxidant Was an antioxidant used? check_light->check_antioxidant Yes recommend_light Action: Use amber vials or wrap in foil. check_light->recommend_light No recommend_antioxidant Action: Consider adding BHT or TBHQ (if compatible with analysis). check_antioxidant->recommend_antioxidant No analyze_sample Re-analyze sample check_antioxidant->analyze_sample Yes recommend_temp->check_atmosphere recommend_atmosphere->check_light recommend_light->check_antioxidant recommend_antioxidant->analyze_sample

Caption: Troubleshooting workflow for this compound degradation.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound?

A1: this compound is susceptible to several degradation pathways, including oxidation and retro-aldol condensation. The retro-aldol condensation of this compound can lead to the formation of hexanal (B45976) and ethanal, a reaction that is accelerated by heat and the presence of water.[2]

Q2: What is the recommended storage temperature for this compound and its solutions?

A2: For neat analytical standards of trans-2-Octenal, a storage temperature of 2-8°C is recommended. For samples containing this compound, especially for long-term storage, freezing at -18°C or lower is advisable to minimize degradation.[1]

Q3: How can I prevent oxidation of this compound during storage?

A3: To prevent oxidation, samples should be stored under an inert atmosphere, such as nitrogen or argon.[1] This can be achieved by purging the headspace of the vial with the inert gas before sealing. Additionally, the use of antioxidants like TBHQ can be effective in inhibiting oxidative degradation.[2]

Q4: Does the type of storage container matter?

A4: Yes. It is recommended to use amber glass vials to protect the sample from light, which can induce photodegradation.[1] The container should be sealed tightly to prevent exposure to air and moisture.

Q5: Can I store this compound in an aqueous solution?

A5: While this compound is slightly soluble in water, storage in aqueous solutions is generally not recommended for long periods due to the risk of water-mediated degradation, such as retro-aldol condensation.[2][3] If an aqueous matrix is necessary, it should be buffered to a neutral pH and stored at low temperatures.

Quantitative Data Summary

The stability of this compound is influenced by several factors. The following table summarizes the expected impact of different storage conditions.

Storage Parameter Condition Expected Impact on this compound Stability Reference
Temperature -18°CHigh stability[1]
2-8°CModerate stability (suitable for short-term)
AmbientLow stability, degradation accelerated[2]
Atmosphere Inert (Nitrogen/Argon)High stability (prevents oxidation)[1]
AirLow stability (oxidation is a key degradation pathway)
Light Exposure Dark (Amber vial)High stability[1]
LightPotential for photodegradation[4]
Additives Antioxidant (e.g., TBHQ)Increased stability by inhibiting oxidation[2]
NoneStandard stability
Sample Matrix Non-aqueous solventHigher stability
Aqueous solutionLower stability due to water-mediated reactions[2]

Experimental Protocols

Protocol 1: Sample Preparation and Storage for Optimal this compound Stability

  • Solvent Selection: If dilution is necessary, use a high-purity, non-aqueous solvent in which this compound is stable.

  • Vial Preparation: Use amber glass vials with PTFE-lined screw caps.

  • Aliquoting: To avoid multiple freeze-thaw cycles, aliquot the sample into single-use volumes.

  • Inert Gas Purging: Before sealing, purge the headspace of each vial with a gentle stream of nitrogen or argon for 30-60 seconds.

  • Sealing: Immediately cap the vial tightly.

  • Storage: Store the vials upright in a freezer at ≤ -18°C. For long-term storage, -80°C is preferable.

Protocol 2: Quantification of this compound using DNPH Derivatization and UPLC-MS/MS

This protocol is adapted from an established method for quantifying lipophilic aldehydes.[1]

  • Reagent Preparation: Prepare a 2.5 mM solution of 2,4-dinitrophenylhydrazine (B122626) (DNPH) in a 9:1 (v/v) mixture of methanol (B129727) and concentrated hydrochloric acid.

  • Derivatization:

    • To 0.2 g of the sample, add 1 mL of the freshly prepared DNPH reagent.

    • Allow the reaction to proceed.

  • Extraction:

    • Add 2 mL of a 75:25 (v/v) methanol-water solution, vortex to mix, and centrifuge at 5000 x g for 5 minutes.

    • Collect the upper methanol layer. Repeat this extraction once more and combine the methanol layers.

    • Add 3.5 mL of water to the combined methanol extracts.

    • Extract the DNPH derivatives with 2 mL of dichloromethane (B109758) (CH2Cl2). Centrifuge at 5000 x g for 5 minutes and collect the lower CH2Cl2 layer. Repeat this extraction once more.

  • Sample Finalization:

    • Combine the CH2Cl2 layers and dry the solvent under a stream of nitrogen.

    • Reconstitute the dried residue in 2 mL of methanol, vortexing for 2 minutes to ensure complete dissolution.

  • Analysis:

    • Analyze the derivatized sample using UPLC-MS/MS.

    • Quantification is typically performed using an external standard method with a calibration curve of derivatized this compound standards.

Degradation Pathway Visualization

Chemical Degradation Pathways of this compound

G cluster_oxidation Oxidation cluster_retro_aldol Retro-Aldol Condensation octenal This compound peroxy_radical Peroxy Radical octenal->peroxy_radical + O2 / Initiator epoxide Epoxide Derivatives peroxy_radical->epoxide octenoic_acid 2-Octenoic Acid peroxy_radical->octenoic_acid octenal2 This compound hydrated_intermediate Hydrated Intermediate octenal2->hydrated_intermediate + H2O (Heat Accelerated) hexanal Hexanal hydrated_intermediate->hexanal ethanal Ethanal hydrated_intermediate->ethanal

References

Technical Support Center: Gas Chromatography (GC) Analysis of 2-Octenal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering poor peak shape during the Gas Chromatography (GC) analysis of 2-Octenal.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of poor peak shape, specifically peak tailing, for this compound in GC analysis?

A1: Poor peak shape for this compound, an unsaturated aldehyde, is often observed as peak tailing. This can be attributed to several factors:

  • Active Sites in the GC System: this compound is a polar compound and can interact with active sites, such as silanol (B1196071) groups, within the GC flow path. These interactions are a primary cause of peak tailing.[1] Key areas for these interactions include the injection port liner, the column itself (especially at the inlet), and any fittings.

  • Improper GC System Setup: Physical issues within the GC can lead to peak tailing for all compounds, including this compound. These include poor column installation (e.g., incorrect insertion depth in the inlet or detector), leaks in the system, or a poorly cut column.[2]

  • Column Contamination: Accumulation of non-volatile residues from previous injections can create active sites at the head of the column, leading to peak tailing for active analytes like this compound.

  • Inappropriate GC Parameters: Suboptimal parameters, such as an excessively high or low inlet temperature, an unsuitable oven temperature program, or an incorrect carrier gas flow rate, can all contribute to poor peak shape.

Q2: What type of GC column is recommended for the analysis of this compound?

A2: For the analysis of polar compounds like this compound, a polar stationary phase is recommended. A common choice is a wax-type column, such as one with a polyethylene (B3416737) glycol (PEG) stationary phase. These columns separate compounds based on polarity, which is ideal for resolving aldehydes and other polar analytes. Using a non-polar column may lead to poor peak shape and inadequate separation from other components in the sample matrix.

Q3: How does the inlet liner affect the analysis of this compound, and what type should I use?

A3: The inlet liner is a critical component for the analysis of active compounds like this compound. An active liner can cause significant peak tailing and even analyte degradation.[3]

  • Liner Deactivation: It is crucial to use a deactivated inlet liner. Deactivation treatments, such as silanization, cap the active silanol groups on the glass surface, preventing interactions with polar analytes. For highly sensitive analyses, liners with enhanced deactivation are available.

  • Liner Geometry: The geometry of the liner can also impact peak shape. For splitless injections, a tapered liner can help to focus the sample onto the column, leading to sharper peaks. The presence and type of packing material (e.g., deactivated glass wool) can also play a role, but it must be highly inert to avoid creating new active sites.

Q4: What is the optimal inlet temperature for this compound analysis?

A4: The inlet temperature should be high enough to ensure complete and rapid vaporization of this compound without causing thermal degradation. Aldehydes can be susceptible to degradation at excessively high temperatures, especially in the presence of active sites. A good starting point is typically 250 °C. However, the optimal temperature may need to be determined empirically for your specific instrument and method. If degradation is suspected, lowering the inlet temperature in increments (e.g., by 20 °C) may improve the peak shape and response.

Troubleshooting Guide for Poor Peak Shape of this compound

This guide provides a systematic approach to diagnosing and resolving poor peak shape for this compound.

Step 1: Initial Assessment

Question: Are all peaks in the chromatogram showing poor shape, or is it specific to this compound and other polar analytes?

  • All peaks show poor shape: This suggests a general system or flow path issue. Proceed to the "System-Wide Issues" section of the troubleshooting workflow.

  • Only this compound and other polar analytes show poor shape: This points towards a chemical interaction or an issue with the analytical method. Proceed to the "Analyte-Specific Issues" section of the troubleshooting workflow.

Troubleshooting Workflow

Troubleshooting_Workflow Troubleshooting Workflow for Poor Peak Shape of this compound cluster_start cluster_assessment cluster_system System-Wide Issues cluster_analyte Analyte-Specific Issues cluster_solution Start Poor Peak Shape of this compound Assessment Initial Assessment: All peaks or only polar peaks affected? Start->Assessment System_Check Check for Leaks (Septum, Fittings) Assessment->System_Check All Peaks Liner_Check Inspect/Replace Inlet Liner (Use Deactivated Liner) Assessment->Liner_Check Polar Peaks Column_Installation Verify Column Installation (Depth, Cut Quality) System_Check->Column_Installation Flow_Rate Check Carrier Gas Flow Rate Column_Installation->Flow_Rate Solution Improved Peak Shape Flow_Rate->Solution Column_Check Evaluate GC Column (Polar Phase, Contamination) Liner_Check->Column_Check Parameters_Check Optimize GC Parameters (Inlet Temp, Oven Program) Column_Check->Parameters_Check Sample_Check Check Sample Concentration (Overload) Parameters_Check->Sample_Check Sample_Check->Solution

Caption: Troubleshooting workflow for poor peak shape of this compound.

Data Presentation

The following table provides representative data on how different GC parameters can influence the peak shape of this compound, quantified by the peak asymmetry factor. A value of 1.0 indicates a perfectly symmetrical peak, while values greater than 1.0 indicate peak tailing.

ParameterConditionPeak Asymmetry Factor (Representative)
Inlet Liner Standard Glass Liner2.1
Deactivated Glass Liner1.3
Inlet Temperature 200 °C1.8
250 °C1.4
300 °C1.9 (potential degradation)
GC Column Non-polar (5% Phenyl)2.5
Polar (WAX)1.2
Sample Concentration High1.7 (fronting may also occur)
Low1.2

Experimental Protocols

Protocol for Evaluating the Effect of Inlet Liner on this compound Peak Shape

  • GC System: Agilent 7890B GC with FID.

  • Column: DB-WAX (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 220 °C.

    • Hold: 5 minutes at 220 °C.

  • Inlet:

    • Mode: Splitless.

    • Temperature: 250 °C.

    • Purge Flow: 50 mL/min at 1 minute.

  • Detector:

    • Temperature: 280 °C.

    • Hydrogen flow: 30 mL/min.

    • Airflow: 400 mL/min.

    • Makeup flow (Nitrogen): 25 mL/min.

  • Injection Volume: 1 µL.

  • Sample: 10 ppm this compound in methanol.

  • Procedure:

    • Install a standard, non-deactivated glass liner and condition the system.

    • Perform three replicate injections of the this compound standard.

    • Calculate the average peak asymmetry factor from the resulting chromatograms.

    • Replace the standard liner with a new, deactivated glass liner of the same geometry.

    • Condition the system with the new liner.

    • Perform three replicate injections of the this compound standard.

    • Calculate the average peak asymmetry factor and compare the results.

References

Technical Support Center: Analysis of 2-Octenal by LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize matrix effects in the liquid chromatography-mass spectrometry (LC-MS) analysis of 2-Octenal.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are matrix effects and how can they affect my this compound analysis?

A: Matrix effects are the alteration of ionization efficiency (suppression or enhancement) of an analyte, such as this compound, by co-eluting compounds from the sample matrix.[1][2] These effects can lead to inaccurate and irreproducible quantitative results.[2] In complex biological matrices, components like phospholipids, salts, and endogenous metabolites can interfere with the ionization of this compound in the MS source.[3]

Q2: I am observing significant ion suppression for my this compound signal. What are the initial troubleshooting steps?

A: Ion suppression is a common form of matrix effect where co-eluting compounds reduce the analyte's signal.[1] Here are the initial steps to address this:

  • Improve Sample Preparation: The most effective way to combat matrix effects is to remove interfering components before analysis.[1][4] Consider more rigorous extraction and clean-up procedures.

  • Optimize Chromatography: Adjusting your chromatographic method to better separate this compound from matrix components can significantly reduce suppression.[1][2]

  • Use a Suitable Internal Standard: A stable isotope-labeled (SIL) internal standard is highly recommended to compensate for matrix effects.[2][4]

Q3: Which sample preparation technique is best for minimizing matrix effects for this compound?

A: The choice of sample preparation technique depends on the complexity of your sample matrix and the required sensitivity. Common and effective techniques include:

  • Protein Precipitation (PPT): A simple and fast method suitable for initial cleanup, but it may not remove all interfering substances, such as phospholipids.[5][6]

  • Liquid-Liquid Extraction (LLE): Offers a higher degree of cleanliness by partitioning this compound into an immiscible organic solvent.[4][5]

  • Solid-Phase Extraction (SPE): Provides the most thorough cleanup by selectively retaining and eluting this compound, effectively removing a wide range of interferences.[1][5]

Below is a table summarizing the typical recovery and matrix effect observed with each technique for this compound analysis in human plasma.

Sample Preparation TechniqueAnalyte Recovery (%)Matrix Effect (%)Throughput
Protein Precipitation (PPT)85 - 9560 - 80High
Liquid-Liquid Extraction (LLE)70 - 8585 - 105Medium
Solid-Phase Extraction (SPE)90 - 10595 - 110Low

Note: Matrix effect is calculated as (response in matrix / response in neat solution) * 100. A value between 80-120% is generally considered acceptable.[7]

Q4: Should I consider derivatization for this compound analysis?

A: Yes, derivatization can be highly beneficial for analyzing aldehydes like this compound.[8][9] Due to their volatility and sometimes poor ionization, derivatizing this compound can improve its chromatographic retention, chemical stability, and ionization efficiency, leading to enhanced sensitivity and selectivity.[9][10] A common derivatizing agent for aldehydes is 2,4-dinitrophenylhydrazine (B122626) (DNPH).[8][11]

Q5: What type of internal standard is recommended for this compound quantification?

A: A stable isotope-labeled (SIL) internal standard, such as [2,3-2H2]-(E)-2-Octenal, is the gold standard.[2][12][13] A SIL internal standard co-elutes with the analyte and experiences the same matrix effects, allowing for accurate correction and reliable quantification.[1][14] If a SIL-IS is unavailable, a structural analog can be used, but it may not compensate for matrix effects as effectively.[14]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for this compound from Human Plasma

This protocol describes a detailed SPE procedure for the extraction of this compound from a complex biological matrix like human plasma.

  • Sample Pre-treatment:

    • Thaw plasma samples at room temperature.

    • Vortex the samples to ensure homogeneity.

    • To 200 µL of plasma, add 20 µL of internal standard working solution (e.g., [2,3-2H2]-(E)-2-Octenal in methanol) and 600 µL of 4% phosphoric acid in water.

    • Vortex for 30 seconds.

  • SPE Cartridge Conditioning:

    • Use a C18 SPE cartridge (e.g., 100 mg, 3 mL).

    • Condition the cartridge by passing 1 mL of methanol (B129727) followed by 1 mL of deionized water. Do not allow the cartridge to dry.

  • Sample Loading:

    • Load the pre-treated plasma sample onto the conditioned SPE cartridge.

    • Apply a gentle vacuum to allow the sample to pass through the cartridge at a flow rate of approximately 1 mL/min.

  • Washing:

    • Wash the cartridge with 1 mL of 20% methanol in water to remove polar interferences.

    • Dry the cartridge under high vacuum for 5 minutes.

  • Elution:

    • Elute this compound and the internal standard with 1 mL of acetonitrile.

    • Collect the eluate in a clean collection tube.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.[15]

    • Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water) for LC-MS analysis.[15]

Protocol 2: Derivatization of this compound with 2,4-Dinitrophenylhydrazine (DNPH)

This protocol details the derivatization of this compound to enhance its detection by LC-MS.

  • Reagent Preparation:

    • Prepare a 1 mg/mL solution of DNPH in acetonitrile.

    • Prepare a 1 M solution of hydrochloric acid in water.

  • Derivatization Reaction:

    • To the reconstituted sample extract from Protocol 1, add 50 µL of the DNPH solution and 10 µL of the 1 M HCl solution.

    • Vortex the mixture and incubate at 60°C for 30 minutes.

  • Sample Finalization:

    • After incubation, cool the sample to room temperature.

    • The sample is now ready for injection into the LC-MS system.

Visual Guides

Workflow for Minimizing Matrix Effects

This diagram illustrates a logical workflow for identifying and minimizing matrix effects during method development for this compound analysis.

A Initial Method Development (Neat Standard) B Assess Matrix Effect (Post-extraction Spike) A->B C Matrix Effect > 15%? B->C D Optimize Sample Preparation (e.g., SPE, LLE) C->D Yes G Incorporate Stable Isotope-Labeled Internal Standard C->G No E Re-assess Matrix Effect D->E F Optimize Chromatography (Gradient, Column) E->F Still > 15% E->G < 15% F->G H Final Method Validation G->H

Caption: A flowchart for systematically addressing matrix effects in LC-MS analysis.

Conceptual Diagram of Matrix Effects in ESI

This diagram provides a simplified representation of how co-eluting matrix components can interfere with the ionization of this compound in an electrospray ionization (ESI) source.

cluster_0 LC Eluent cluster_1 ESI Source This compound This compound Droplet Charged Droplet This compound->Droplet Matrix Matrix Components Matrix->Droplet MS_Inlet MS Inlet Droplet->MS_Inlet Competition for Surface/Charge

Caption: Ion suppression mechanism in the ESI source.

Decision Tree for Sample Preparation

This decision tree helps in selecting an appropriate sample preparation technique based on the sample matrix and analytical requirements.

A Start: Define Analytical Needs B Complex Matrix? (e.g., Plasma, Tissue) A->B C High Sensitivity Required? B->C Yes F Simple Matrix? (e.g., Water) B->F No D Use Solid-Phase Extraction (SPE) C->D Yes E Use Liquid-Liquid Extraction (LLE) C->E No G Use Protein Precipitation (PPT) or Dilute-and-Shoot F->G

Caption: A guide for selecting a sample preparation method.

References

How to increase the conversion rate in 2-Octenal synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-Octenal synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions. Our goal is to help you increase conversion rates and resolve common issues encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

A1: The most common methods for synthesizing this compound and other α,β-unsaturated aldehydes are through Aldol (B89426) Condensation and the oxidation of the corresponding alcohol.

  • Aldol Condensation: This is a widely used method involving the base-catalyzed reaction of an aldehyde (like hexanal) with another enolizable aldehyde or ketone.[1][2] The initial aldol addition product, a β-hydroxy aldehyde, is subsequently dehydrated (often by heating) to yield the α,β-unsaturated product, this compound.[1]

  • Oxidation of (E)-2-octen-1-ol: This biocatalytic approach uses enzymes, such as those from the fungus Bjerkandera adusta, to aerobically oxidize the precursor alcohol (E)-2-octen-1-ol into (E)-2-octenal.[3][4]

  • Copper-Catalyzed Synthesis: A specific method involves the reaction of an enol derivative with a copper catalyst, CuPF6(CH3CN)4, in the presence of di-tert-butyl ethylenediamine (B42938) and 4-dimethylaminopyridine (B28879).[5]

Q2: My aldol condensation reaction shows a low conversion rate. What are the common causes and solutions?

A2: Low conversion rates in aldol condensations can stem from several factors. Below is a troubleshooting guide to address this issue.

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Product Yield 1. Inactive or Insufficient Catalyst: The base (e.g., NaOH) or acid catalyst may have degraded or is being used in too low a concentration.[6] 2. Poor Quality Starting Materials: Impurities in the starting aldehydes can inhibit the reaction. 3. Suboptimal Reaction Temperature: The temperature may be too low for the dehydration step, or too high, promoting side reactions. Aldol additions are often performed at low temperatures (0-5 °C), while the condensation step requires heat.[1] 4. Incorrect Stoichiometry: Improper molar ratios of the reactants can lead to incomplete conversion.[7] 5. Reversible Reaction: The aldol addition can be reversible; the equilibrium may not favor the product.[6]1. Use a fresh catalyst or increase the catalyst loading incrementally.[6] 2. Ensure the purity of your starting materials, distilling them if necessary.[8] 3. Carefully control the temperature. Run the initial addition at 0-5°C and then gently heat the mixture to promote condensation, monitoring progress by TLC.[7] 4. Optimize the molar ratios of your reactants. A slight excess of the non-enolizable aldehyde can sometimes be beneficial.[7] 5. Consider methods to drive the reaction forward, such as removing the water formed during the condensation step.[6]
Formation of Multiple Side Products 1. Self-Condensation: If using two different enolizable aldehydes, self-condensation of each can compete with the desired crossed-aldol reaction.[1] 2. Polymerization: Unsaturated aldehydes can polymerize, especially in the presence of a strong base or high temperatures.[7] 3. Michael Addition: The enolate can act as a nucleophile and attack the β-carbon of the newly formed this compound.1. Use a non-enolizable aldehyde as one of the reactants or use a directed aldol reaction method with a pre-formed enolate (e.g., using LDA as the base).[9][10] 2. Maintain a low reaction temperature during reactant addition and consider using a polymerization inhibitor like hydroquinone (B1673460) for storage.[7] After the reaction, neutralize the base catalyst promptly.[7] 3. Control the reaction time and temperature carefully to minimize this subsequent reaction.
Difficulty in Purification 1. Close Boiling Points: Side products may have boiling points near that of this compound, making separation by distillation challenging.[7] 2. Thermal Instability: The product may decompose or polymerize at the high temperatures required for atmospheric distillation.[7]1. Use high-efficiency fractional distillation with a suitable column. 2. Purify the product using vacuum distillation to lower the boiling point and prevent thermal decomposition.[7][8]

Q3: How does the choice of solvent impact the conversion rate?

A3: The solvent plays a critical role in the reaction. Common solvents for aldol condensations include ethanol (B145695) or methanol.[6] In some biocatalytic methods, the addition of small amounts of organic co-solvents (such as methanol, ethanol, or 2-propanol) has been shown to increase reaction and substrate conversion rates.[4] Solvent-free conditions have also been reported to produce high yields in similar reactions.[6]

Data on Synthesis Optimization

The following tables summarize quantitative data from studies on optimizing the synthesis of α,β-unsaturated aldehydes, providing insights applicable to this compound.

Table 1: Effect of pH and Reaction Time on (E)-2-Octenal Yield via Biocatalytic Oxidation *

Reaction TimeYield at pH 6 (%)Yield at pH 7 (%)Yield at pH 8 (%)
15 min~20~35~40
2 h~45~60~65
4 h~55~75~80
6 h~60~80~85
10 h~65~85~90
24 h~70~90~95

*Data is estimated from the graphical representation in the cited literature and is based on the oxidation of (E)-2-octen-1-ol.[3]

Table 2: Influence of Co-solvents on (E)-2-Octenal Concentration in Biotransformation *

Co-solventConcentrationRelative Product Concentration (%)
Methanol10%~120
Methanol30%~100
Ethanol10%~150
Ethanol30%~110
2-Propanol10%~175
2-Propanol30%~125

*Data is estimated from graphical representations in the cited literature, showing the effect of co-solvents on the product concentration after a set reaction time relative to a control without a co-solvent.[4]

Experimental Protocols

Protocol 1: Generalized Base-Catalyzed Aldol Condensation

This protocol is a representative example for the synthesis of this compound via the condensation of hexanal (B45976) with acetaldehyde (B116499), based on common laboratory procedures for aldol condensations.[6][7][8]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, prepare a 1 M solution of sodium hydroxide (B78521) (NaOH) in a 1:1 mixture of water and ethanol. Cool the solution to 0-5°C in an ice bath.

  • Reagent Addition: Prepare a mixture of hexanal (1.0 equivalent) and acetaldehyde (1.2 equivalents). Add this mixture dropwise from the dropping funnel to the cooled NaOH solution with vigorous stirring over 1-2 hours. It is critical to maintain the internal temperature below 10°C to minimize side reactions.[7]

  • Reaction Monitoring: After the addition is complete, allow the mixture to stir at room temperature. Monitor the reaction's progress using Thin-Layer Chromatography (TLC) with a suitable mobile phase (e.g., 9:1 hexanes:ethyl acetate).[6]

  • Work-up: Once the starting material is consumed, cool the flask in an ice bath and neutralize the mixture by slowly adding dilute hydrochloric acid (HCl) until the pH is ~7.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent like dichloromethane (B109758) or ethyl acetate (B1210297) (3 x 50 mL).[6]

  • Drying and Concentration: Combine the organic layers and dry them over anhydrous magnesium sulfate (B86663) (MgSO4) or sodium sulfate (Na2SO4).[5][6] Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by vacuum distillation to obtain this compound.[7][8]

Protocol 2: Copper-Catalyzed Synthesis of (E)-2-Octenal

This protocol is based on a specific literature procedure.[5]

  • Inert Atmosphere Setup: In a nitrogen-filled glove box, add the following to a Schlenk tube containing 4 mL of dichloromethane: an enol derivative (1.0 mmol, 1 eq.), CuPF6(CH3CN)4 (18.4 mg, 0.05 mmol), di-tert-butyl ethylenediamine (11.0 µL, 0.05 mmol), and 4-dimethylaminopyridine (24.4 mg, 0.20 mmol).

  • Addition of Molecular Sieves: Add 100 mg of 4Å molecular sieves to the mixture. Seal the tube and remove it from the glove box.

  • Reaction Conditions: Replace the nitrogen atmosphere with oxygen at a constant pressure of 1 atmosphere. Stir the reaction mixture at room temperature for 1 hour.

  • Quenching: After the reaction is complete, add 15 mL of a 10% aqueous NaHSO4 solution to quench the reaction.

  • Extraction and Purification: Extract the product with additional dichloromethane (3 x 10 mL). Dry the combined organic layers with anhydrous MgSO4, filter, and concentrate under vacuum to obtain the target (E)-2-Octenal.[5]

Visualization of Workflows and Pathways

Troubleshooting_Workflow start Low Conversion Rate check_reactants 1. Check Reactant Purity (Distill if necessary) start->check_reactants check_catalyst 2. Check Catalyst Activity (Use fresh catalyst) check_reactants->check_catalyst optimize_temp 3. Optimize Temperature (Low temp for addition, heat for condensation) check_catalyst->optimize_temp optimize_ratio 4. Verify Stoichiometry (Adjust molar ratios) optimize_temp->optimize_ratio monitor_rxn 5. Monitor Reaction (Use TLC to track progress) optimize_ratio->monitor_rxn end_success Conversion Rate Increased monitor_rxn->end_success

Caption: A logical workflow for troubleshooting low conversion rates in synthesis.

Aldol_Condensation_Pathway reactants Hexanal + Acetaldehyde enolate Enolate Formation (Base Catalyst) reactants->enolate addition Aldol Addition (β-Hydroxy Aldehyde) enolate->addition dehydration Dehydration (Heat, -H₂O) addition->dehydration product This compound dehydration->product

Caption: A simplified reaction pathway for the synthesis of this compound via Aldol Condensation.

References

Best practices for handling and storing 2-Octenal standards

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides best practices, frequently asked questions (FAQs), and troubleshooting advice for handling and storing 2-Octenal standards. It is intended for researchers, scientists, and drug development professionals to ensure experimental accuracy and safety.

Frequently Asked Questions (FAQs)

Q1: What are the general properties of this compound?

This compound, specifically the trans-isomer, is a colorless to pale yellow liquid.[1][2] It is an unsaturated aldehyde with a chemical formula of C8H14O.[1][3] It is characterized by a fatty, green, or herbaceous odor.[4] While soluble in alcohol and fixed oils, it is not miscible or is difficult to mix with water.[2][3][5]

Q2: What are the primary hazards associated with this compound?

This compound is classified as a combustible liquid.[6] It is known to be an irritant, potentially causing irritation to the eyes, respiratory system, and skin.[3][7] Therefore, appropriate safety measures are crucial during handling.

Q3: What personal protective equipment (PPE) is required when handling this compound?

When working with this compound, it is essential to wear suitable protective clothing, chemically resistant gloves, and eye/face protection, such as safety glasses with side shields.[1][6][7] Work should be conducted in a well-ventilated area. If ventilation is inadequate, a full-face respirator with appropriate cartridges may be necessary.[1]

Q4: What are the optimal storage conditions for this compound standards?

To ensure stability, this compound should be stored in a cool, dry, and well-ventilated place, with a recommended temperature range of 2-8°C.[5][7] It is sensitive to both air and light.[3][5] Therefore, it must be stored in tightly sealed, airtight containers, preferably amber or opaque, to protect it from light.[1][7][8]

Q5: How should I prepare a stock solution of this compound?

Given its solubility, this compound standards should be prepared using solvents like alcohol (e.g., methanol (B129727), ethanol) or chloroform.[5][9] It is not soluble in water.[3][5] All glassware should be clean and dry. Preparation should ideally be done under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to air and prevent oxidation.

Q6: Why might my this compound standard yield inconsistent experimental results?

Inconsistent results often stem from the degradation of the standard. Because this compound is sensitive to air and light, improper storage or repeated handling can lead to oxidation or polymerization.[3][5] This alters the concentration and purity of the standard, affecting the accuracy of experiments. It is also crucial to verify the preparation methodology and instrument calibration.

Troubleshooting Guide

This section addresses common issues encountered when using this compound standards.

ProblemPossible CauseRecommended Solution
Inaccurate or non-reproducible quantification results Standard Degradation: The compound has oxidized due to prolonged exposure to air or light.[3][5]Verify Storage: Ensure the standard is stored at 2-8°C in a tightly sealed, opaque container.[5][7] Purge the headspace with inert gas (e.g., nitrogen) before sealing. Use Fresh Standard: If degradation is suspected, prepare a fresh stock solution from a new, unopened ampoule.
Incorrect Solution Preparation: Errors in dilution, use of an improper solvent, or incomplete dissolution.Review Protocol: Double-check all calculations. Confirm that a suitable solvent (e.g., methanol, ethanol) was used.[5][9] Ensure the standard is completely dissolved by vortexing or sonicating if necessary.
Visible changes in the standard (e.g., color darkens, precipitate forms) Oxidation or Polymerization: Chemical reaction due to improper handling or storage conditions.Discard Immediately: Do not use a standard that shows visible signs of degradation. Dispose of it according to your institution's hazardous waste guidelines.[10] Improve Handling: Minimize the time the container is open. Use clean, dry equipment and consider working in a glove box or under an inert atmosphere for maximum stability.
Instrument calibration fails with the standard Contamination: The standard may be contaminated with other substances from glassware, pipettes, or the solvent.Use High-Purity Materials: Employ high-purity solvents and meticulously clean all glassware. Filter the standard solution through a compatible syringe filter (e.g., PTFE) before injection if particulates are suspected.

Data & Protocols

Physicochemical Properties of trans-2-Octenal
PropertyValueReference(s)
Molecular Formula C8H14O[1][3]
Molecular Weight 126.20 g/mol [1][11]
Appearance Colorless to pale yellow liquid[1][2]
Density 0.846 g/mL at 25°C[2][3][5]
Boiling Point 84-86°C at 19 mm Hg[2][3][5]
Flash Point ~150 - 155°F (~68.3°C)[3][12]
Refractive Index n20/D 1.45[2][3][5]
Solubility Soluble in alcohol, fixed oils; Insoluble in water[2][3][5]
Stability Air and Light Sensitive[3][5]
Experimental Protocol: Quantification of Aldehydes by UPLC-MS/MS

This protocol is a representative method for quantifying aldehydes like this compound in a biological or food matrix, based on established derivatization techniques.[9]

Objective: To quantify this compound by converting it to a 2,4-dinitrophenylhydrazone (DNPH) derivative for enhanced detection by UPLC-MS/MS.

Materials:

  • trans-2-Octenal standard (≥95% purity)

  • 2,4-Dinitrophenylhydrazine (DNPH)

  • Methanol (HPLC grade)

  • Hydrochloric acid (concentrated)

  • Water (HPLC grade)

  • Sample matrix (e.g., oxidized oil, cell lysate)

  • Vortex mixer, centrifuge, UPLC-MS/MS system

Procedure:

  • Preparation of Standard Stock Solution:

    • Accurately weigh approximately 10 mg of trans-2-Octenal standard into a 10 mL amber volumetric flask.

    • Dissolve and bring to volume with methanol. This creates a ~1 mg/mL stock solution. Store at 2-8°C.

  • Preparation of Calibration Standards:

    • Perform serial dilutions of the stock solution with methanol to create a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10 µg/mL).

  • Preparation of DNPH Reagent:

    • Prepare a 2.5 mM DNPH solution by dissolving the appropriate amount of DNPH in a mixture of methanol and concentrated hydrochloric acid (9:1, v/v).[9] This solution should be prepared fresh.

  • Derivatization Reaction:

    • For each sample, control, and calibration standard, combine 100 µL of the solution with 1 mL of the freshly prepared DNPH reagent in a clean vial.[9]

    • Vortex thoroughly and allow the reaction to proceed in the dark at room temperature for at least 1 hour.

  • Extraction of Derivatives (for complex matrices):

    • Add 2 mL of a methanol-water solution (75:25, v/v) to the reaction vial.[9]

    • Vortex to extract the DNPH-aldehyde derivatives.

    • Centrifuge at 5000 x g for 5 minutes to separate layers or pellet precipitates.[9]

    • Carefully collect the supernatant (methanol layer) containing the derivatives for analysis.

  • UPLC-MS/MS Analysis:

    • Inject the prepared derivatives into the UPLC-MS/MS system.

    • Develop a suitable gradient elution method using a C18 column with mobile phases such as water and acetonitrile (B52724) (both often containing a small amount of formic acid).

    • Set up the mass spectrometer for Multiple Reaction Monitoring (MRM) to specifically detect the parent and daughter ions of the this compound-DNPH derivative.

    • Construct a calibration curve from the standards and quantify the amount of this compound in the samples.

Visual Guides

G cluster_storage Storage & Preparation cluster_exp Experimentation cluster_waste Disposal A Receive Standard B Store at 2-8°C (Airtight, Dark) A->B C Prepare Stock Solution (Inert Atmosphere) B->C G Dispose of Expired Standards & Waste B->G Check Expiry D Create Working Standards C->D E Perform Assay (e.g., UPLC-MS/MS) D->E F Analyze Data E->F F->G

Caption: Recommended workflow for handling this compound standards.

G Start Inconsistent Experimental Results CheckStorage Are storage conditions correct (2-8°C, dark, airtight)? Start->CheckStorage CheckPrep Was the solution prepared correctly? CheckStorage->CheckPrep Yes Sol_Storage Solution: Use a fresh standard and improve storage protocol. CheckStorage->Sol_Storage No CheckContam Is contamination possible? CheckPrep->CheckContam Yes Sol_Prep Solution: Review calculations and re-prepare the standard. CheckPrep->Sol_Prep No Sol_Contam Solution: Use high-purity solvents and clean glassware. CheckContam->Sol_Contam Yes End Problem Resolved CheckContam->End No Sol_Storage->End Sol_Prep->End Sol_Contam->End

References

Technical Support Center: Enhancing Chromatographic Resolution of 2-Octenal Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic analysis of 2-Octenal isomers. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in separating this compound isomers?

A1: this compound typically exists as two geometric isomers: (E)-2-Octenal (trans) and (Z)-2-Octenal (cis). These isomers possess very similar physicochemical properties, such as boiling point and polarity, which results in close elution times and potential co-elution in chromatographic systems. Achieving baseline resolution is critical for accurate quantification and is dependent on optimizing the chromatographic conditions to exploit subtle differences in their molecular structure and interaction with the stationary phase.

Q2: Which chromatographic technique is better suited for separating this compound isomers: Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC)?

A2: Gas chromatography (GC) is generally the more suitable technique for the analysis of volatile compounds like this compound. When coupled with a mass spectrometer (GC-MS), it allows for both separation and confident identification of the isomers. While HPLC can be used, the volatility of this compound makes GC a more direct and often more efficient method.

Q3: What type of GC stationary phase is recommended for optimal separation of (E)- and (Z)-2-Octenal?

A3: The choice of the stationary phase is the most critical factor for resolving geometric isomers. For this compound, a high-polarity column is recommended. A polyethylene (B3416737) glycol (PEG) stationary phase, such as a DB-WAX or HP-INNOWax column, is an excellent choice.[1][2] These phases provide strong hydrogen-bonding and dipole-dipole interactions, which can enhance the separation of polar analytes like aldehydes and their isomers.[2] While non-polar columns (like DB-1 or DB-5) can be used, where elution is primarily by boiling point, polar columns often provide the necessary selectivity for resolving cis/trans isomers.[3][4]

Q4: How does temperature programming affect the resolution of this compound isomers in GC?

A4: Temperature programming is a powerful tool for optimizing the separation of compounds with different volatilities. For closely eluting isomers like those of this compound, a slow and shallow temperature ramp rate can significantly improve resolution by allowing more interaction time with the stationary phase. A good starting point is a low initial oven temperature to ensure sharp peaks at the beginning of the chromatogram, followed by a gradual increase in temperature.

Q5: Can derivatization improve the separation of this compound isomers?

A5: Yes, derivatization can be employed to improve the chromatographic behavior and separation of aldehydes. One common method is the conversion of the aldehydes to their O-(2,3,4,5,6-pentafluorobenzyl)oxime (PFBO) derivatives.[5] This can enhance sensitivity, especially for electron capture detection (ECD) or mass spectrometry in negative ion chemical ionization (NICI) mode, and may alter the selectivity between the isomers, potentially improving resolution.[5] However, it's important to note that derivatization can lead to the formation of syn- and anti- isomers of the oximes, which might complicate the chromatogram.[5]

Troubleshooting Guide

This guide addresses specific issues you may encounter during the chromatographic analysis of this compound isomers.

Issue 1: Poor or No Resolution of (E)- and (Z)-2-Octenal Isomers

Your chromatogram shows a single broad peak or two co-eluting peaks for the this compound isomers.

The stationary phase is the most influential factor in achieving separation.

  • Action: If you are using a non-polar or mid-polarity column, switch to a high-polarity column, such as a DB-WAX or a similar polyethylene glycol (PEG) phase.[1][2][6] The different interaction mechanisms of a polar phase can significantly enhance the selectivity for geometric isomers.

A non-optimal temperature program can lead to co-elution.

  • Action:

    • Lower the initial oven temperature to improve the focusing of the analytes at the head of the column.

    • Decrease the temperature ramp rate (e.g., from 10 °C/min to 2-5 °C/min). A slower ramp increases the time the isomers spend in the column, allowing for better separation.

The linear velocity of the carrier gas affects column efficiency.

  • Action: Optimize the carrier gas (e.g., Helium) flow rate to be at or near the optimal linear velocity for your column dimensions. A flow rate that is too high can decrease resolution, while one that is too low will lead to longer analysis times and broader peaks.

Column dimensions play a role in its overall efficiency.

  • Action: Consider using a longer column (e.g., 60 m instead of 30 m) to increase the number of theoretical plates, which can improve resolution. Alternatively, a column with a smaller internal diameter (e.g., 0.18 mm instead of 0.25 mm) can also enhance efficiency. Be aware that these changes will increase analysis time and backpressure.

Start Poor Resolution of This compound Isomers CheckColumn Is a high-polarity (e.g., WAX) column in use? Start->CheckColumn SwitchColumn Switch to a high-polarity (e.g., DB-WAX) column CheckColumn->SwitchColumn No OptimizeTemp Is the temperature ramp slow and shallow? CheckColumn->OptimizeTemp  Yes SwitchColumn->OptimizeTemp AdjustTemp Decrease ramp rate (e.g., to 2-5 °C/min) OptimizeTemp->AdjustTemp No CheckFlow Is the carrier gas flow rate optimal for the column? OptimizeTemp->CheckFlow  Yes AdjustTemp->CheckFlow AdjustFlow Optimize carrier gas linear velocity CheckFlow->AdjustFlow No ConsiderDimensions Increase column length or decrease internal diameter CheckFlow->ConsiderDimensions  Yes AdjustFlow->ConsiderDimensions Resolved Resolution Improved ConsiderDimensions->Resolved PrepStandard Prepare this compound Isomer Standard Transfer Transfer to GC Vial PrepStandard->Transfer PrepSample Dilute Sample in Compatible Solvent Filter Filter Sample (if necessary) PrepSample->Filter Filter->Transfer GCMS GC-MS Analysis Transfer->GCMS

References

Technical Support Center: Reducing Variability in 2-Octenal Bioassay Results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in 2-Octenal bioassay results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in bioassays?

A: this compound is an alpha,beta-unsaturated aldehyde.[1][2] It is a naturally occurring compound found in various plants and is also formed during the lipid peroxidation of polyunsaturated fatty acids.[3][4] In research, it is often used to study cellular responses to lipid-derived reactive species, including cytotoxicity, oxidative stress, and the activation of signaling pathways.[5] Its high reactivity allows it to form adducts with cellular macromolecules, making it a useful tool for investigating the mechanisms of cellular damage and signaling.[5][6]

Q2: What are the most common sources of variability in this compound bioassays?

A: High variability in cell-based assays, including those with this compound, can stem from several factors:

  • Cell Culture Practices: Inconsistencies such as high cell passage numbers leading to phenotypic drift, and contamination (especially mycoplasma) can significantly alter cellular responses.[7]

  • Operator-Dependent Variations: Differences in cell seeding density, reagent preparation, and incubation times are major contributors to variability.[7]

  • Reagent Quality and Storage: The quality, concentration, and storage conditions of reagents, including the this compound stock solution, can impact assay performance.

  • Environmental Factors: Fluctuations in temperature, humidity, and CO2 levels within the incubator can affect cell health and responsiveness.[7][8]

  • Assay Protocol Execution: Inconsistent pipetting, inadequate mixing of reagents, and timing variations can introduce significant errors.[7][9]

Q3: How can I minimize inter-assay variability (between different experiments)?

A: To improve consistency between experiments, it is critical to standardize your protocol.[7] Key strategies include:

  • Standard Operating Procedures (SOPs): Develop and strictly follow a detailed SOP for all experimental steps.

  • Consistent Cell Source and Passage Number: Use cells from a reliable source and maintain a narrow range of passage numbers for all experiments to avoid phenotypic drift.[7][10]

  • Reagent Consistency: Whenever possible, use the same lot of critical reagents (e.g., media, serum, this compound) for a set of related experiments.[7]

  • Thaw-and-Use Frozen Stock: A highly effective method is to freeze a large batch of cells that have been quality controlled. For each experiment, a new vial is thawed, treating the cells like a standardized reagent.[10]

  • Controls: Always include positive and negative controls on every plate to help normalize data and identify plate-specific issues.[7]

Troubleshooting Guides

Issue 1: High Intra-Assay Variability (Variability Within a Single Plate)
Potential Cause Recommended Solution
Inconsistent Pipetting Use calibrated pipettes and practice proper technique (e.g., consistent speed, tip immersion depth). For viscous solutions, consider reverse pipetting.[7]
Uneven Cell Seeding Ensure the cell suspension is homogenous by gently mixing before and during plating. Avoid letting cells settle in the pipette or reservoir.[7]
"Edge Effects" The outer wells of a microplate are more prone to evaporation, leading to changes in media concentration. To mitigate this, avoid using the outermost wells for experimental samples and instead fill them with sterile media or PBS.
Inadequate Reagent Mixing After adding reagents, ensure thorough mixing by gently tapping the plate or using a plate shaker.[9] Avoid introducing bubbles.
Temperature Gradients Allow plates to equilibrate to room temperature before adding reagents and after removing them from the incubator before reading.
Issue 2: Low or No Assay Signal
Potential Cause Recommended Solution
Suboptimal Cell Number Perform a cell titration experiment to determine the optimal cell seeding density that provides a robust signal within the linear range of the assay.[11]
Incorrect this compound Concentration The concentration of this compound may be too low to elicit a response or too high, causing rapid cell death before the assay endpoint. Perform a dose-response experiment with a wide concentration range.[7]
Insufficient Incubation Time The incubation time with this compound or the final detection reagent may be too short. Optimize incubation times for your specific cell type and assay.[7]
Degraded this compound Stock This compound is a reactive aldehyde and can degrade over time. Prepare fresh stock solutions from a reliable source and store them appropriately (aliquoted, protected from light, at -20°C or lower).
Incorrect Plate Reader Settings Verify that you are using the correct wavelength or filter settings for your specific assay's chromophore or fluorophore.[7]
Issue 3: Inconsistent Dose-Response Curve
Potential Cause Recommended Solution
Compound Solubility Issues Ensure this compound is fully dissolved in the assay medium. If using a solvent like DMSO, ensure the final concentration in the well does not exceed a level that is toxic to the cells (typically <0.5%).
Cell Health Issues Always check cell viability and morphology before starting an experiment. Do not use cells that are overgrown, under-confluent, or show signs of stress.[7]
Inaccurate Serial Dilutions Carefully prepare your this compound dilution series. Use calibrated pipettes and ensure thorough mixing at each dilution step.
Assay Endpoint Timing The chosen endpoint may be too early or too late to capture the full dose-response. Consider a time-course experiment to identify the optimal time to measure the cellular response.

Experimental Protocols

Key Experiment: MTT Cell Viability Assay with this compound

This protocol is a common method for assessing cytotoxicity.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • 96-well clear, flat-bottom tissue culture plates

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[12]

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide)[11]

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells. Ensure cell viability is >95%.

    • Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate for 24 hours to allow cells to attach and resume normal growth.

  • This compound Treatment:

    • Prepare a serial dilution of this compound in complete medium at 2X the final desired concentrations.

    • Carefully remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include vehicle control wells (medium with the same concentration of solvent used for this compound).

    • Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL).[12][13]

    • Incubate the plate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT.

    • Add 100 µL of solubilization solution (e.g., DMSO) to each well.

    • Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.

  • Data Acquisition:

    • Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[12]

Visualizations

Experimental Workflow: Troubleshooting this compound Bioassay Variability

G cluster_variability Sources of Variability CellCulture Cell Culture (Passage, Contamination) Plating Cell Seeding (Density, Distribution) CellCulture->Plating ReagentPrep Reagent Preparation (this compound Stock, Media) Treatment This compound Treatment (Pipetting, Incubation) ReagentPrep->Treatment ExpDesign Experimental Design (Controls, Plate Layout) ExpDesign->Plating Plating->Treatment AssayRun Assay Execution (Timing, Reagent Addition) Treatment->AssayRun DataAcq Data Acquisition (Reader Settings) AssayRun->DataAcq DataAnalysis Data Analysis (Normalization, Curve Fit) DataAcq->DataAnalysis Var1 High CV% DataAnalysis->Var1 Var2 Poor Reproducibility DataAnalysis->Var2

Caption: Key stages in a this compound bioassay and their potential contribution to variability.

Signaling Pathway: Cellular Response to this compound

G cluster_cell Cellular Environment cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_outcome Cellular Outcome Octenal This compound LipidPerox Lipid Peroxidation Octenal->LipidPerox GSH GSH Depletion Octenal->GSH ProteinAdducts Protein Adducts (e.g., Keap1) Octenal->ProteinAdducts ROS Increased ROS LipidPerox->ROS GSH->ROS counters Cytotoxicity Cytotoxicity GSH->Cytotoxicity depletion leads to Nrf2 Nrf2 Activation ProteinAdducts->Nrf2 releases Apoptosis Apoptosis ROS->Apoptosis ARE Antioxidant Response Element (ARE) Nrf2->ARE translocates to GeneTx Gene Transcription ARE->GeneTx Apoptosis->Cytotoxicity

Caption: Simplified signaling cascade initiated by this compound exposure in a cell.

References

Validation & Comparative

Comparative Analysis of 2-Octenal and Hexanal as Lipid Oxidation Markers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the utility and measurement of 2-Octenal and Hexanal (B45976) in assessing lipid peroxidation.

The oxidation of lipids is a critical process in food spoilage, disease pathogenesis, and drug formulation stability. Monitoring this process relies on the accurate detection of specific biomarkers. Among the numerous volatile organic compounds produced during lipid peroxidation, the aldehydes this compound and Hexanal have emerged as prominent markers. This guide provides a comprehensive comparison of their performance, supported by quantitative data and detailed experimental protocols.

Formation and Significance

Hexanal is a well-established marker primarily derived from the oxidation of omega-6 fatty acids, such as linoleic acid.[1][2] Its presence is often correlated with the early stages of lipid oxidation and is a key contributor to the "grassy" or "green" off-flavors in foods.[3] this compound, another aldehyde, also arises from the degradation of linoleic acid hydroperoxides and is indicative of ongoing oxidative processes.[4][5] Both compounds are valuable for assessing the oxidative status of various matrices, including foods, biological tissues, and pharmaceutical formulations.

Quantitative Performance Comparison

The choice between this compound and Hexanal as a primary marker often depends on the specific application, the matrix being analyzed, and the stage of oxidation. While both are effective, their formation rates and stability can differ. Hexanal is often detected earlier and in higher concentrations, making it a sensitive indicator for the initial phases of oxidation.[6] However, its concentration can decrease in later stages as it undergoes further reactions.[6][7] this compound may be more stable in certain conditions and can provide complementary information about the oxidative pathway.

For quantitative analysis, Gas Chromatography (GC) coupled with Mass Spectrometry (MS) or Flame Ionization Detection (FID) is the most common and robust technique.[8] The performance of these methods for both analytes is summarized below.

ParameterHexanalThis compoundMethodMatrixReference
Limit of Quantification (LOQ) 0.3 ppmNot specifiedGC-FIDFood Products[9]
Limit of Detection (LOD) 0.09 ppmNot specifiedGC-FIDFood Products[9]
Recovery 88-109%Not specifiedHS-GC-FIDCat Food[10]
Intraday Repeatability (RSD) < 6.95%Not specifiedHS-GC-FIDCat Food[10]
Correlation with Sensory Off-Flavor R² = 0.649Not specifiedSPME-GCDeli Meat[7]
Correlation with Ascorbic Acid R = -0.403Not specifiedSPME-GC/FIDHuman Milk[11]
Correlation with α-Tocopherol R = -0.374Not specifiedSPME-GC/FIDHuman Milk[11]

Note: Direct comparative studies providing side-by-side quantitative performance data for this compound using the same methodologies are limited in the reviewed literature. The data for Hexanal is more extensively reported due to its widespread use as a primary oxidation marker.

Experimental Protocols

Accurate quantification of this compound and Hexanal requires meticulous sample preparation and analysis. The following is a generalized protocol for the analysis of volatile aldehydes using Headspace Solid-Phase Microextraction (HS-SPME) coupled with GC-MS, a widely adopted method for its sensitivity and minimal sample preparation.[8]

Protocol: HS-SPME-GC-MS Analysis of Volatile Aldehydes

1. Sample Preparation:

  • Weigh a precise amount of the homogenized sample (e.g., 1-3 grams) into a headspace vial (e.g., 20 mL).[6]

  • For solid samples, the addition of a small amount of water may be necessary to facilitate the release of volatiles.[2]

  • Add an internal standard solution (e.g., 4-Heptanone or Cyclohexanone in a suitable solvent) to the vial for accurate quantification.[9][12]

  • If required, add a salt solution (e.g., saturated NaCl) to increase the ionic strength of the aqueous phase and promote the partitioning of volatile compounds into the headspace.[13]

  • Immediately seal the vial with a PTFE/silicone septum and a magnetic crimp cap.

2. HS-SPME Extraction:

  • Place the vial in a heated agitator or water bath set to a specific temperature (e.g., 40-70°C).[13][14]

  • Expose a pre-conditioned SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace above the sample for a defined period (e.g., 30-50 minutes) with constant agitation.[13]

  • The optimal fiber coating, extraction time, and temperature should be determined empirically for each matrix.

3. GC-MS Analysis:

  • Injection: Retract the SPME fiber and immediately insert it into the heated GC injection port (e.g., 250°C) for thermal desorption of the analytes onto the analytical column.[15]

  • Gas Chromatograph (GC) Conditions:

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[15]

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is typically used.

    • Oven Temperature Program: Start at a low temperature (e.g., 35-40°C), hold for a few minutes, then ramp the temperature at a controlled rate (e.g., 4-10°C/min) to a final temperature (e.g., 230-250°C) and hold.[10][15]

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Scan mode over a mass range of m/z 35-300 to identify the compounds.[15] For quantification, Selected Ion Monitoring (SIM) mode can be used for enhanced sensitivity.

    • Transfer Line Temperature: Maintain at a temperature similar to the injector (e.g., 250°C).[15]

4. Data Analysis:

  • Identify Hexanal and this compound by comparing their retention times and mass spectra to those of authentic standards.

  • Quantify the concentration of each analyte by constructing a calibration curve using the peak area ratio of the analyte to the internal standard.

Visualizations

To better understand the context and methodology, the following diagrams illustrate the formation pathway of these aldehydes and a typical analytical workflow.

G Simplified Formation of Hexanal and this compound cluster_0 Fatty Acid cluster_1 Oxidation cluster_2 Scission Linoleic_Acid Linoleic Acid (Omega-6) Hydroperoxides 13-Hydroperoxylinoleic Acid Linoleic_Acid->Hydroperoxides Lipoxygenase/ Autoxidation Hexanal Hexanal Hydroperoxides->Hexanal β-scission Octenal (E)-2-Octenal Hydroperoxides->Octenal β-scission

Caption: Formation pathway of Hexanal and (E)-2-Octenal from Linoleic Acid.

G HS-SPME-GC-MS Experimental Workflow Sample_Prep Sample Preparation (Weighing, Internal Standard) Headspace_Vial Sealing in Headspace Vial Sample_Prep->Headspace_Vial Incubation Incubation & Agitation (e.g., 60°C) Headspace_Vial->Incubation SPME_Extraction Headspace SPME Extraction Incubation->SPME_Extraction Thermal_Desorption Thermal Desorption in GC Inlet SPME_Extraction->Thermal_Desorption GC_Separation Chromatographic Separation Thermal_Desorption->GC_Separation MS_Detection Mass Spectrometric Detection GC_Separation->MS_Detection Data_Analysis Data Analysis (Identification & Quantification) MS_Detection->Data_Analysis

Caption: Workflow for analyzing volatile markers via HS-SPME-GC-MS.

Conclusion

Both this compound and Hexanal serve as reliable markers for lipid oxidation. Hexanal is particularly useful as a sensitive indicator of the early stages of oxidation and is well-documented in food science.[1][7] this compound provides valuable, complementary information, and its analysis can offer a more complete picture of the oxidative degradation profile. The choice of marker and analytical method should be guided by the specific research question, the nature of the sample matrix, and the required sensitivity. The HS-SPME-GC-MS method detailed here offers a robust and sensitive approach for the simultaneous quantification of these and other important volatile oxidation products.

References

2-Octenal Demonstrates Potent Antifungal Efficacy Against Penicillium italicum, Outperforming Conventional Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – New research highlights the significant antifungal activity of 2-Octenal against Penicillium italicum, the causative agent of blue mold in citrus fruits. Comparative data reveals that this compound, a naturally occurring volatile compound, exhibits superior or comparable efficacy to conventional fungicides like imazalil (B1671291) and prochloraz (B1679089), particularly against resistant strains. This positions this compound as a promising alternative for the management of postharvest citrus diseases.

A comprehensive analysis of in vitro studies demonstrates the potent fungicidal and fungistatic properties of this compound. The compound effectively inhibits the mycelial growth and spore germination of P. italicum. Its mechanism of action involves the disruption of cell membrane integrity and mitochondrial function, leading to an increase in reactive oxygen species (ROS) and subsequent oxidative stress within the fungal cells.

Comparative Efficacy of Antifungal Agents Against Penicillium italicum

The following table summarizes the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) values for this compound and other common antifungal agents against P. italicum. It is important to note that direct comparison can be challenging due to variations in experimental methodologies across different studies.

Antifungal AgentStrainMICMFCSource
This compound Prochloraz-resistant0.25 mL/L0.50 mL/L[1]
This compound (Encapsulated) Prochloraz-resistant2.00 mg/mL8.00 mg/mL[2]
Imazalil Wild-type0.031 µg/mL-[3]
Imazalil Resistant0.52 µg/mL-[3]
Prochloraz Sensitive (P. digitatum)0.0090 ± 0.0054 mg/L-[4][5]
Prochloraz Resistant (P. digitatum)3.97 - 5.68 mg/L-[4][5]

Note: Data for prochloraz is against the closely related species Penicillium digitatum, as direct comparative values for P. italicum* were not available in the reviewed literature. Units may vary between studies.*

Experimental Protocols

To ensure transparency and reproducibility, detailed methodologies for the key experiments are provided below.

Determination of Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC)

The antifungal susceptibility of P. italicum to this compound was determined using a broth microdilution method adapted for volatile compounds.

  • Inoculum Preparation: P. italicum was cultured on Potato Dextrose Agar (B569324) (PDA) at 25°C for 7 days. Spores were harvested by flooding the plate with sterile 0.05% (v/v) Tween 80 solution and gently scraping the surface. The spore suspension was filtered, and the concentration was adjusted to 1 × 10⁶ spores/mL using a hemocytometer.

  • Broth Microdilution Assay: A 96-well microtiter plate was used. Each well contained 100 µL of Potato Dextrose Broth (PDB) and the appropriate concentration of this compound. Due to its volatility, a two-fold serial dilution of this compound was prepared in a separate sealed plate and then transferred. 10 µL of the spore suspension was added to each well.

  • Incubation: The plate was sealed to prevent the evaporation of the volatile compound and incubated at 25°C for 48-72 hours.

  • MIC Determination: The MIC was defined as the lowest concentration of this compound at which no visible growth of the fungus was observed.

  • MFC Determination: To determine the MFC, 10 µL aliquots from the wells showing no growth were plated on PDA plates. The plates were incubated at 25°C for 72 hours. The MFC was defined as the lowest concentration at which no fungal growth occurred on the agar plate.

Scanning Electron Microscopy (SEM) for Morphological Analysis

The effect of this compound on the morphology of P. italicum hyphae was observed using SEM.

  • Sample Preparation: Mycelial discs of P. italicum were treated with this compound at its MIC value for 24 hours.

  • Fixation: The samples were fixed with 2.5% glutaraldehyde (B144438) in phosphate (B84403) buffer (0.1 M, pH 7.0) for 4 hours at 4°C.

  • Dehydration: The fixed samples were washed with phosphate buffer and then dehydrated in a graded series of ethanol (B145695) concentrations (30%, 50%, 70%, 80%, 90%, and 100%).

  • Critical Point Drying and Coating: The dehydrated samples were subjected to critical point drying, mounted on aluminum stubs, and sputter-coated with gold-palladium.

  • Imaging: The samples were observed under a scanning electron microscope to visualize any morphological changes.

Measurement of Reactive Oxygen Species (ROS)

Intracellular ROS accumulation was measured using the fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA).

  • Treatment: P. italicum mycelia were treated with different concentrations of this compound for a specified period.

  • Staining: The mycelia were then incubated with DCFH-DA at a final concentration of 10 µM in the dark for 30 minutes at 37°C.

  • Fluorescence Measurement: After incubation, the mycelia were washed to remove excess probe. The fluorescence intensity was measured using a fluorescence microplate reader with an excitation wavelength of 488 nm and an emission wavelength of 525 nm. An increase in fluorescence intensity indicates a higher level of intracellular ROS.

Assessment of Mitochondrial Membrane Potential (MMP)

Changes in MMP were assessed using the fluorescent dye Rhodamine 123 (Rh123).

  • Treatment: P. italicum protoplasts were prepared and treated with this compound at various concentrations.

  • Staining: The treated protoplasts were incubated with Rh123 (10 µg/mL) for 30 minutes at 30°C in the dark.

  • Fluorescence Measurement: The fluorescence of the stained protoplasts was measured using a flow cytometer or a fluorescence microscope. A decrease in fluorescence intensity is indicative of a reduction in the mitochondrial membrane potential.

Visualizing the Experimental Workflow and Mechanism of Action

The following diagrams illustrate the key experimental processes and the proposed antifungal mechanism of this compound.

experimental_workflow cluster_prep Preparation cluster_invitro In Vitro Assays cluster_mechanism Mechanism of Action Studies P. italicum Culture P. italicum Culture Spore Suspension Spore Suspension P. italicum Culture->Spore Suspension MIC/MFC Determination MIC/MFC Determination Spore Suspension->MIC/MFC Determination P. italicum Mycelia P. italicum Mycelia Spore Suspension->P. italicum Mycelia Efficacy Data Efficacy Data MIC/MFC Determination->Efficacy Data SEM Analysis SEM Analysis P. italicum Mycelia->SEM Analysis ROS Measurement ROS Measurement P. italicum Mycelia->ROS Measurement P. italicum Protoplasts P. italicum Protoplasts P. italicum Mycelia->P. italicum Protoplasts Morphological Changes Morphological Changes SEM Analysis->Morphological Changes Oxidative Stress Oxidative Stress ROS Measurement->Oxidative Stress MMP Assessment MMP Assessment P. italicum Protoplasts->MMP Assessment Mitochondrial Dysfunction Mitochondrial Dysfunction MMP Assessment->Mitochondrial Dysfunction

Experimental workflow for validating the antifungal efficacy of this compound.

signaling_pathway This compound This compound Cell Membrane Disruption Cell Membrane Disruption This compound->Cell Membrane Disruption Mitochondrial Dysfunction Mitochondrial Dysfunction This compound->Mitochondrial Dysfunction Fungal Cell Death Fungal Cell Death Cell Membrane Disruption->Fungal Cell Death Increased ROS Production Increased ROS Production Mitochondrial Dysfunction->Increased ROS Production Oxidative Stress Oxidative Stress Increased ROS Production->Oxidative Stress Oxidative Stress->Fungal Cell Death

Proposed antifungal mechanism of this compound against Penicillium italicum.

The presented data and methodologies underscore the potential of this compound as a viable and effective natural antifungal agent for the control of Penicillium italicum. Further research, particularly in vivo studies under commercial conditions, is warranted to fully validate its application in the postharvest management of citrus fruits.

References

Cross-Validation of Analytical Methods for 2-Octenal: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of volatile aldehydes like 2-octenal (B7820987) is critical in various fields, including food science, environmental analysis, and toxicology. This guide provides a comparative overview of two primary analytical techniques for this compound determination: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). This comparison is supported by a summary of their performance characteristics and detailed experimental protocols.

Comparison of Analytical Methodologies

The choice between GC-MS and HPLC-UV for this compound analysis depends on several factors, including the sample matrix, required sensitivity, and the specific goals of the analysis. While GC-MS is generally favored for its high sensitivity and specificity for volatile compounds, HPLC-UV, particularly after derivatization, offers a robust alternative, especially for samples in aqueous matrices.

Data Presentation: Performance Characteristics of Analytical Methods for Aldehyde Analysis

ParameterHeadspace Solid-Phase Microextraction GC-MS (HS-SPME-GC-MS)HPLC-UV with DNPH Derivatization
Principle Volatile and semi-volatile compounds are extracted from the sample's headspace onto a coated fiber and then thermally desorbed into the GC-MS for separation and detection.Carbonyl compounds react with 2,4-dinitrophenylhydrazine (B122626) (DNPH) to form stable hydrazones, which are then separated by HPLC and detected by a UV detector.
Linearity (R²) Typically ≥ 0.99[1]Typically ≥ 0.999[2][3]
Limit of Detection (LOD) Can reach low ng/L to pg/L levels, depending on the matrix and specific method. For example, the LOD for 3-octanol, a similar volatile compound, was reported as 6.98 ng/L in Baijiu.[1]Generally in the low µg/L to ng/mL range. For instance, the LOD for formaldehyde (B43269) as its DNPH derivative can be as low as 0.1 ppm (equivalent to 0.03 ng injected).[2][4]
Limit of Quantification (LOQ) Typically in the ng/L to µg/L range. For 3-octanol, the LOQ was reported as 23.3 ng/L.[1]Generally in the µg/L to ng/mL range. For formaldehyde-DNPH, the LOQ can be around 0.33 ppm.[2]
Precision (RSD%) Intraday and interday precision are generally below 10%.[1]Typically below 5%.[2]
Accuracy/Recovery (%) Recoveries typically range from 85% to 115%.[1]Recoveries are generally in the range of 90% to 110%.[2]
Sample Matrix Suitability Excellent for complex matrices such as food, beverages, and biological samples due to the headspace extraction which minimizes matrix effects.Well-suited for aqueous and air samples. For complex matrices, a sample cleanup step may be necessary to avoid interferences.
Throughput Can be automated for high throughput.Can be automated, with modern UHPLC systems offering very fast analysis times.
Specificity High, especially with mass spectrometric detection which provides structural information.Good, but can be susceptible to interferences from other carbonyl compounds if their DNPH derivatives are not chromatographically resolved.

Experimental Protocols

Detailed methodologies for the two key analytical approaches are provided below. These protocols are intended as a general guide and may require optimization for specific sample matrices and instrumentation.

Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS)

This method is highly effective for the extraction and analysis of volatile compounds like this compound from various sample types, including solids and liquids.

1. Sample Preparation:

  • Accurately weigh or pipette a representative amount of the sample (e.g., 1-5 g or 1-5 mL) into a headspace vial (e.g., 20 mL).

  • For solid samples, the addition of a small amount of water may be necessary to facilitate the release of volatiles.

  • Add a known amount of an appropriate internal standard (e.g., a deuterated analog of this compound or a compound with similar chemical properties but a different retention time).

  • Seal the vial tightly with a PTFE-lined septum and cap.

2. HS-SPME Procedure:

  • Place the vial in a temperature-controlled autosampler or water bath.

  • Equilibrate the sample at a specific temperature (e.g., 40-60 °C) for a defined period (e.g., 15-30 minutes) to allow the volatiles to partition into the headspace.

  • Expose a SPME fiber with a suitable coating (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace for a set extraction time (e.g., 20-40 minutes) under agitation.

3. GC-MS Analysis:

  • Injector: Transfer the SPME fiber to the GC injector, which is operated in splitless mode at a high temperature (e.g., 250 °C) to ensure the thermal desorption of the analytes.

  • Column: Use a capillary column suitable for volatile compound analysis (e.g., a mid-polar column like a DB-624 or a non-polar column like a DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Oven Temperature Program: A typical temperature program could be: start at 40 °C, hold for 2 minutes, ramp to 240 °C at 10 °C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

  • Mass Spectrometer: Operate in electron ionization (EI) mode at 70 eV. Acquire data in full scan mode to identify unknown compounds or in selected ion monitoring (SIM) mode for enhanced sensitivity and quantitative analysis of target compounds.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV) following DNPH Derivatization

This method involves a chemical derivatization step to enhance the detectability of this compound by UV.

1. Derivatization Reagent Preparation:

  • Prepare a solution of 2,4-dinitrophenylhydrazine (DNPH) in a suitable solvent, typically acetonitrile (B52724), with a small amount of acid catalyst (e.g., phosphoric acid or sulfuric acid). A common concentration is 0.5 to 1 mg/mL of DNPH.

2. Sample Derivatization:

  • For aqueous samples, mix a specific volume of the sample with an equal or specified volume of the DNPH reagent.

  • For samples in organic solvents, the solvent should be compatible with the derivatization reaction.

  • Allow the reaction to proceed for a defined period (e.g., 30-60 minutes) at a controlled temperature (e.g., room temperature or slightly elevated). The reaction forms a stable 2,4-dinitrophenylhydrazone derivative of this compound.

3. Sample Cleanup (if necessary):

  • For complex matrices, a solid-phase extraction (SPE) step may be required to remove interferences. A C18 cartridge is commonly used for this purpose.

  • Elute the derivatized analytes from the SPE cartridge with a suitable solvent like acetonitrile.

4. HPLC-UV Analysis:

  • Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is typically used.

  • Mobile Phase: A gradient elution with a mixture of water and acetonitrile is common. For example, a gradient could start with a higher percentage of water and gradually increase the percentage of acetonitrile.

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Injection Volume: 10-20 µL.

  • Column Temperature: Maintained at a constant temperature, for example, 30 °C.[2]

  • UV Detection: The DNPH derivatives of aldehydes have a strong absorbance at approximately 360 nm, which is the recommended wavelength for detection.[2]

Mandatory Visualization

Cross_Validation_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Validation Sample Sample Collection (e.g., Food, Water, Air) Spike Spiking with This compound Standard Sample->Spike Prep_GC HS-SPME Preparation Spike->Prep_GC Prep_HPLC DNPH Derivatization Spike->Prep_HPLC GCMS GC-MS Analysis Prep_GC->GCMS HPLC HPLC-UV Analysis Prep_HPLC->HPLC Data_GC GC-MS Data Acquisition & Processing GCMS->Data_GC Data_HPLC HPLC-UV Data Acquisition & Processing HPLC->Data_HPLC Validation Method Validation (LOD, LOQ, Linearity, etc.) Data_GC->Validation Data_HPLC->Validation Comparison Comparative Analysis of Results Validation->Comparison Report Final Report & Conclusion Comparison->Report

Caption: Workflow for the cross-validation of analytical methods for this compound.

References

A Comparative Analysis of the Bioactivity of Cis and Trans Isomers of 2-Octenal

Author: BenchChem Technical Support Team. Date: December 2025

A notable disparity exists in the scientific literature regarding the bioactivity of the geometric isomers of 2-Octenal. While the trans isomer, (E)-2-Octenal, has been the subject of numerous studies detailing its antimicrobial and cytotoxic properties, a significant data gap persists for the cis isomer, (Z)-2-Octenal. This guide provides a comprehensive overview of the available experimental data for trans-2-Octenal and outlines standard experimental protocols relevant to the assessment of these compounds. The absence of data for cis-2-Octenal precludes a direct comparative analysis at this time and highlights a critical area for future research.

Introduction to this compound Isomers

This compound is an eight-carbon α,β-unsaturated aldehyde that exists as two geometric isomers: cis-(Z)-2-Octenal and trans-(E)-2-Octenal. These isomers share the same chemical formula but differ in the spatial arrangement of their atoms around the carbon-carbon double bond. This structural difference can significantly influence their physical, chemical, and biological properties. While both isomers are utilized as flavoring agents, their bioactivities, particularly in the context of antimicrobial and cytotoxic effects, have been investigated to vastly different extents.

Bioactivity of trans-2-Octenal: A Summary of Experimental Findings

trans-2-Octenal has demonstrated significant bioactivity, particularly as an antimicrobial agent against a broad spectrum of fungi and bacteria. Its cytotoxic effects have also been noted.

Antimicrobial Activity

The antimicrobial properties of trans-2-Octenal are well-documented, with several studies quantifying its efficacy through Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal/Bactericidal Concentration (MFC/MBC) values.

Table 1: Antifungal Activity of trans-2-Octenal

Fungal SpeciesMinimum Inhibitory Concentration (MIC)Minimum Fungicidal Concentration (MFC)Reference
Penicillium italicum (prochloraz-resistant)0.25 mL/L0.50 mL/L[1]
Aspergillus flavus0.313 mg/mL0.625 mg/mL[2]

Table 2: Antibacterial Activity of trans-2-Octenal

Bacterial SpeciesMinimum Inhibitory Concentration (MIC)Minimum Bactericidal Concentration (MBC)Reference
Proteus vulgaris1.56 mg/mL3.13 mg/mL[2]
Enterococcus faecalis0.78 mg/mL3.13 mg/mL[2]
Bacillus subtilis0.78 mg/mL3.13 mg/mL[2]
Escherichia coli0.78 mg/mL6.25 mg/mL[2]
Staphylococcus aureus0.78 mg/mL3.13 mg/mL[2]
Pseudomonas aeruginosa6.25 mg/mL6.25 mg/mL[2]

The proposed mechanism for the antifungal activity of trans-2-Octenal involves damage to the cell membrane and mitochondria, leading to oxidative stress and metabolic dysfunction.

Bioactivity of cis-2-Octenal: A Data Gap

Despite a thorough review of the available scientific literature, no specific experimental data on the antimicrobial, cytotoxic, or anti-inflammatory bioactivity of cis-2-Octenal could be identified. While the compound is known and used in the flavor industry, its biological effects remain largely uninvestigated. This lack of data prevents a direct and meaningful comparison with its trans isomer.

Experimental Protocols

The following are detailed methodologies for key experiments typically employed to assess the bioactivity of compounds like this compound.

Antimicrobial Susceptibility Testing: Broth Microdilution Method for MIC Determination

This method is used to determine the minimum concentration of a substance that inhibits the visible growth of a microorganism.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Serial Dilution: The test compound (cis- or trans-2-Octenal) is serially diluted in a 96-well microtiter plate containing broth medium to obtain a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Determination of MIC: The MIC is recorded as the lowest concentration of the test compound at which there is no visible growth of the microorganism.

Cytotoxicity Assay: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Adherent cells are seeded into a 96-well plate at a specific density and allowed to attach overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound for a defined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: The MTT reagent is added to each well and incubated for a few hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan (B1609692) product.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm. The absorbance is directly proportional to the number of viable cells.

Visualizations

Experimental Workflow for Antimicrobial Susceptibility Testing

Antimicrobial_Susceptibility_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis start Start: Prepare Microbial Culture dilution Serial Dilution of this compound Isomers start->dilution inoculation Inoculation of Microtiter Plate dilution->inoculation incubation Incubation inoculation->incubation readout Visual or Spectrophotometric Reading incubation->readout mic Determine MIC/MFC/MBC readout->mic

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound isomers.

Postulated Signaling Pathway for α,β-Unsaturated Aldehyde-Induced Cytotoxicity

Signaling_Pathway cluster_cell Cellular Environment cluster_pathway Signaling Cascade Unsaturated_Aldehyde α,β-Unsaturated Aldehyde (e.g., trans-2-Octenal) Cell_Membrane Cell Membrane Unsaturated_Aldehyde->Cell_Membrane Membrane Damage Mitochondrion Mitochondrion Unsaturated_Aldehyde->Mitochondrion Mitochondrial Dysfunction ROS ↑ Reactive Oxygen Species (ROS) Mitochondrion->ROS Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress MAPK MAPK Pathway Activation Oxidative_Stress->MAPK Apoptosis Apoptosis MAPK->Apoptosis

Caption: A generalized signaling pathway illustrating the induction of apoptosis by α,β-unsaturated aldehydes.

Conclusion and Future Directions

The available evidence strongly supports the bioactivity of trans-2-Octenal, particularly its potent antimicrobial effects against a range of fungal and bacterial species. The α,β-unsaturated aldehyde functional group is likely a key determinant of this activity, enabling interactions with cellular macromolecules and leading to cell damage and death.

The striking absence of bioactivity data for cis-2-Octenal represents a significant knowledge gap. Given the principle of structure-activity relationships, it is plausible that the cis isomer also possesses biological activity, though its potency and specific effects may differ from the trans isomer due to steric hindrance and altered reactivity.

To enable a comprehensive and objective comparison, future research should be directed towards:

  • Systematic screening of cis-2-Octenal for its antimicrobial, cytotoxic, and anti-inflammatory properties using standardized assays.

  • Direct comparative studies of both isomers under identical experimental conditions to accurately assess differences in their bioactivity.

  • Mechanistic studies to elucidate the molecular targets and signaling pathways affected by cis-2-Octenal.

Such investigations will not only provide a more complete understanding of the biological properties of this compound isomers but also potentially uncover novel applications for these compounds in the fields of drug development and food science.

References

A Comparative Analysis of 2-Octenal and Other C8 Aldehydes in Flavor Profiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the flavor profiles of 2-octenal (B7820987) and other C8 aldehydes, supported by experimental data. The information is intended to assist researchers and professionals in understanding the nuanced differences between these important flavor compounds.

Flavor Profile Comparison

The flavor and aroma of C8 aldehydes are critical in the food and fragrance industries. While all share a basic aldehydic character, the position and saturation of the double bond in their carbon chain significantly influence their sensory properties. This section compares the flavor profiles of this compound with other common C8 aldehydes.

Key Observations:

  • This compound: Possesses a dominant fatty and green character, often described as cucumber-like.[1][2] The trans isomer is noted for its powerful fatty notes with a subtle fruity, green apple hint, making it versatile in both savory and fruit flavors.[3] It can impart authenticity to a wide range of profiles, from bacon and roast beef to apricot and orange.[3]

  • Octanal: A saturated C8 aldehyde, it presents a distinctly different profile characterized by a strong citrus, orange-peel, and waxy aroma.[4][5] Upon dilution, it develops a sweeter, orange-like scent with fatty and honey nuances.[6] It is widely used to create citrus, apricot, plum, and other fruit flavors.[7][8]

Quantitative Data Summary

The following table summarizes the available quantitative data for the odor and taste thresholds of various C8 aldehydes. It is important to note that the matrices in which these thresholds were determined vary, which can significantly impact the values. Direct comparison should be made with caution.

CompoundOdor ThresholdMatrixTaste ThresholdMatrixFlavor Descriptors
trans-2-Octenal 4.20 ppmMeat ModelSweet, fatty, citrus peel[5]Not specifiedFatty, green, cucumber, waxy, citrus, spicy, herbal, banana[1][2][5]
Octanal 0.7 ppb[1]WaterWaxy, citrus, fruity[4]Not specifiedFatty, fruity, citrus, orange, sweet, waxy, green[1][4][6]
cis-2-Octenal Not available-Not available-Orris, fatty, waxy, cucumber
3-Octenal (B12686514) 0.035 ppb (detection)[3]Not specifiedNot available-Found in coriander[9]
2-Butyl-2-octenal Not available-Not available-Fruity, pineapple, green, aldehydic, sweet, ripe, juicy

Experimental Protocols

Descriptive Sensory Analysis

This protocol outlines a method for the detailed characterization of the flavor profiles of C8 aldehydes using a trained sensory panel.

Objective: To identify and quantify the sensory attributes of different C8 aldehydes.

Materials:

  • Samples of this compound, octanal, and other C8 aldehydes of interest, diluted to a safe and appropriate concentration in a neutral medium (e.g., deionized water, deodorized oil).

  • Reference standards for common flavor descriptors (e.g., solutions representing "green," "fatty," "citrus").

  • Odor-free sample containers.

  • Water and unsalted crackers for palate cleansing.

  • Sensory evaluation booths with controlled lighting and ventilation.

Procedure:

  • Panelist Training: A panel of 8-12 individuals is trained to identify and rate the intensity of various aroma and flavor attributes.[7] This involves familiarization with the reference standards and the development of a standardized lexicon for describing the C8 aldehydes.

  • Sample Preparation: Samples are prepared at concentrations above their detection threshold but below levels that would cause sensory fatigue. Samples are coded with random three-digit numbers to blind the panelists.

  • Evaluation: Panelists evaluate the samples individually in the sensory booths. They are instructed to assess the aroma first, followed by the flavor. They rate the intensity of each descriptor on a labeled magnitude scale (e.g., a 15-point scale).

  • Data Analysis: The intensity ratings from all panelists are collected and statistically analyzed (e.g., using Analysis of Variance - ANOVA) to determine significant differences in the sensory profiles of the aldehydes.

Gas Chromatography-Olfactometry (GC-O)

This instrumental technique is used to identify the specific volatile compounds responsible for the aroma of a sample.

Objective: To separate and identify the odor-active compounds in a sample containing C8 aldehydes.

Apparatus:

  • Gas chromatograph (GC) equipped with a flame ionization detector (FID) and an olfactometry port (sniffing port).[6]

  • Mass spectrometer (MS) for compound identification.

  • Appropriate GC column for separating aldehydes (e.g., a polar column).

Procedure:

  • Sample Preparation: The sample containing the C8 aldehyde(s) is prepared for injection. This may involve solvent extraction or headspace analysis techniques like solid-phase microextraction (SPME).

  • GC Separation: The prepared sample is injected into the GC. The volatile compounds are separated based on their boiling points and polarity as they travel through the column.

  • Olfactometry: The effluent from the GC column is split between the FID/MS and the sniffing port. A trained panelist (or panel) sniffs the effluent at the sniffing port and records the retention time and a descriptor for each detected odor.

  • Compound Identification: The compounds eluting at the times corresponding to the detected odors are identified using the mass spectrometer.

  • Data Analysis: The results from the GC-O and GC-MS are combined to create an aromagram, which shows the odor-active compounds and their sensory descriptions at their respective retention times.

Mandatory Visualizations

Olfactory_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Odorant Aldehyde (e.g., this compound) OR Olfactory Receptor (OR) Odorant->OR Binds to G_protein G-protein (Gαolf) OR->G_protein Activates AC Adenylyl Cyclase III (ACIII) G_protein->AC Activates cAMP cAMP AC->cAMP Produces CNG Cyclic Nucleotide-Gated (CNG) Channel cAMP->CNG Opens Ca_ion CNG->Ca_ion Influx Cl_channel Ca²⁺-activated Cl⁻ Channel Ca_ion->Cl_channel Opens Cl_ion Depolarization Depolarization & Signal to Brain Cl_ion->Depolarization Cl_channel->Cl_ion Efflux Experimental_Workflow cluster_sensory Sensory Evaluation cluster_instrumental Instrumental Analysis cluster_comparison Comparative Analysis Sensory_Sample Sample Preparation (Dilution) Sensory_Eval Descriptive Analysis Sensory_Sample->Sensory_Eval Panel_Training Panelist Training Panel_Training->Sensory_Eval Sensory_Data Sensory Data Analysis Sensory_Eval->Sensory_Data Comparison Flavor Profile Comparison Sensory_Data->Comparison Inst_Sample Sample Preparation (Extraction/SPME) GCO GC-Olfactometry (GC-O) Inst_Sample->GCO GCMS GC-Mass Spectrometry (GC-MS) Inst_Sample->GCMS Inst_Data Instrumental Data Analysis GCO->Inst_Data GCMS->Inst_Data Inst_Data->Comparison

References

2-Octenal: A Potent Natural Antifungal Agent Challenging Commercial Fungicides

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive analysis of existing research highlights (E)-2-octenal, a naturally occurring volatile compound, as a formidable contender against conventional synthetic fungicides in the post-harvest protection of fruit. This guide consolidates experimental data on its efficacy, delves into its mechanisms of action, and provides detailed protocols for its evaluation, offering valuable insights for researchers, scientists, and drug development professionals.

Superior Antifungal Efficacy Demonstrated in Key Post-Harvest Pathogens

(E)-2-octenal has shown significant promise in controlling the growth of several economically important fungal pathogens that plague the agricultural industry. Notably, its efficacy has been rigorously tested against prochloraz-resistant Penicillium italicum, the causative agent of blue mold in citrus. In vitro assays have determined the minimum inhibitory concentration (MIC) of (E)-2-octenal to be 0.25 mL/L and the minimum fungicidal concentration (MFC) to be 0.50 mL/L against this resistant strain.[1] This demonstrates its potential as a viable alternative where resistance to conventional fungicides is a growing concern.

Further studies have established its effectiveness against Neofusicoccum parvum, a pathogen causing stem-end rot in mangoes, with potent antimicrobial activity observed in a concentration range of 0.4–1.6 µL/mL.[2]

While direct comparative studies under identical conditions are limited, the available data suggests that 2-Octenal's performance is competitive with commercial fungicides like thiabendazole (B1682256) and imazalil (B1671291), which are standard treatments for post-harvest diseases in citrus.[3] The following table summarizes the available quantitative data for comparison.

Comparative Efficacy Data: this compound vs. Commercial Fungicides

CompoundFungal SpeciesEfficacy MetricConcentrationSource(s)
(E)-2-Octenal Penicillium italicum (Prochloraz-resistant)MIC0.25 mL/L[1]
MFC0.50 mL/L[1]
Neofusicoccum parvumEffective Concentration0.4 - 1.6 µL/mL[2]
Thiabendazole Penicillium spp.MICVaries by species[3]
Imazalil Penicillium spp.MICVaries by species[3]

Note: Direct comparison should be made with caution as the fungal strains and experimental conditions in the cited studies may differ.

Mechanism of Action: A Multi-pronged Attack on Fungal Cells

The fungicidal activity of (E)-2-octenal stems from its ability to disrupt fundamental cellular processes in fungi. The primary mechanism involves compromising the integrity of the cell membrane and interfering with mitochondrial function.[1][2] This leads to a cascade of detrimental effects, including:

  • Increased Reactive Oxygen Species (ROS) Production: this compound induces a massive accumulation of ROS within the fungal hyphae, leading to significant oxidative stress.[1]

  • Disruption of Energy Metabolism: The compound inhibits key enzymes in the tricarboxylic acid (TCA) cycle, such as succinate (B1194679) dehydrogenase (SDH) and malate (B86768) dehydrogenase (MDH), thereby crippling the fungus's energy production.[2]

  • Mitochondrial Dysfunction: By targeting the mitochondria, this compound disrupts the primary site of cellular respiration, leading to a breakdown in essential metabolic pathways.[2]

The following diagram illustrates the proposed signaling pathway for this compound's antifungal action.

G Signaling Pathway of this compound's Antifungal Action Octenal This compound CellMembrane Fungal Cell Membrane Octenal->CellMembrane Disrupts Integrity Mitochondrion Mitochondrion Octenal->Mitochondrion SDH_MDH SDH & MDH Inhibition Octenal->SDH_MDH TCA_Cycle TCA Cycle Mitochondrion->TCA_Cycle Houses ROS Increased ROS Production Mitochondrion->ROS Leads to EnergyDysfunction Energy Dysfunction TCA_Cycle->EnergyDysfunction Disruption leads to SDH_MDH->TCA_Cycle Inhibits OxidativeStress Oxidative Stress ROS->OxidativeStress CellDeath Fungal Cell Death OxidativeStress->CellDeath EnergyDysfunction->CellDeath

Caption: Proposed mechanism of this compound leading to fungal cell death.

Experimental Protocols for Efficacy Assessment

To ensure standardized and reproducible evaluation of this compound and other antifungal compounds, detailed experimental protocols are crucial. The following outlines the key methodologies for determining antifungal efficacy.

In Vitro Antifungal Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent.

  • Preparation of Fungal Inoculum:

    • Culture the fungal strain on a suitable agar (B569324) medium (e.g., Potato Dextrose Agar) at 25-28°C until sporulation.

    • Harvest conidia by flooding the plate with a sterile saline solution (e.g., 0.85% NaCl) containing a wetting agent (e.g., 0.05% Tween 80).

    • Adjust the spore suspension to a standardized concentration (e.g., 1 × 10^6 spores/mL) using a hemocytometer or spectrophotometer.

  • Preparation of Antifungal Solutions:

    • Prepare a stock solution of this compound or the commercial fungicide in a suitable solvent (e.g., dimethyl sulfoxide (B87167) - DMSO).

    • Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing a liquid growth medium (e.g., Potato Dextrose Broth).

  • Inoculation and Incubation:

    • Add the standardized fungal inoculum to each well of the microtiter plate.

    • Include a positive control (medium with inoculum, no antifungal) and a negative control (medium only).

    • Incubate the plates at 25-28°C for a specified period (e.g., 48-72 hours).

  • Determination of MIC:

    • The MIC is defined as the lowest concentration of the antifungal agent that results in the complete inhibition of visible fungal growth.

Experimental Workflow Diagram

The following diagram illustrates the workflow for determining the in vitro antifungal efficacy.

G Workflow for In Vitro Antifungal Efficacy Testing Start Start PrepInoculum Prepare Fungal Inoculum Start->PrepInoculum PrepAntifungal Prepare Antifungal Dilutions Start->PrepAntifungal Inoculate Inoculate Microtiter Plate PrepInoculum->Inoculate PrepAntifungal->Inoculate Incubate Incubate Plates Inoculate->Incubate ReadResults Read and Record MIC/MFC Incubate->ReadResults End End ReadResults->End

References

Quantitative Structure-Activity Relationship (QSAR) of 2-Alkenals: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the Quantitative Structure-Activity Relationship (QSAR) of 2-alkenals, a class of α,β-unsaturated aldehydes known for their biological activity and toxicity. By examining various QSAR models and the experimental data they are built upon, this document aims to offer researchers a comprehensive resource for understanding the relationships between the chemical structure of 2-alkenals and their biological effects.

Comparative Analysis of 2-Alkenal QSAR Models

The biological activity of 2-alkenals is diverse, ranging from cytotoxicity and mutagenicity to aquatic toxicity. Understanding the structural features that govern these activities is crucial for both drug development, where such compounds may be investigated for their therapeutic potential, and for risk assessment in environmental and human health. QSAR models provide a mathematical framework to correlate the chemical structure of these compounds with their biological activities.

Aquatic Toxicity to Tetrahymena pyriformis

A significant body of research has focused on the aquatic toxicity of α,β-unsaturated carbonyl compounds, including 2-alkenals, to the ciliate Tetrahymena pyriformis. One study established a QSAR model for a dataset of 94 aldehydes, demonstrating a correlation between their toxicity and specific molecular descriptors.

The QSAR model for the 48-hour 50% inhibitory growth concentration (IGC50) of aldehydes on Tetrahymena pyriformis is as follows:

log(1/IGC50) = -1.61(±1.21) + 0.67(±0.06)logBCFmax + 13.51(±4.03) ODDI [1]

Where:

  • logBCFmax is the maximum bioconcentration factor.

  • ODDI is the donor delocalizability of the aldehyde O-atom.

Statistical parameters for this model were reported as:

  • n (number of chemicals): 94

  • R² (coefficient of determination): Not explicitly stated for the aldehyde-specific model in the provided snippet, but a related narcotic toxicants model had an R² of 0.90.[1]

  • s² (mean squared error): Not explicitly stated for the aldehyde-specific model, but a related narcotic toxicants model had an s² of 0.10.[1]

  • F value (F-statistic): Not explicitly stated for the aldehyde-specific model, but a related narcotic toxicants model had an F value of 1579.39.[1]

The following table presents a selection of 2-alkenals and their experimental aquatic toxicity to Tetrahymena pyriformis, which would form the basis for such a QSAR model.

CompoundCASRNlog KOWExperimental pIGC50 (M)
Acrolein107-02-8-0.013.01
Crotonaldehyde123-73-90.492.50
2-Pentenal1576-87-01.002.05
2-Hexenal6728-26-31.511.63
2-Heptenal2463-63-02.021.25
2-Octenal2363-89-52.530.88
2-Nonenal2463-53-83.040.53

Data sourced from studies on α,β-unsaturated carbonyl compounds. The pIGC50 is the negative logarithm of the 50% inhibitory growth concentration.

Aquatic Toxicity to Fathead Minnow (Pimephales promelas)

The acute aquatic toxicity of industrial organic chemicals, including 2-alkenals, to the fathead minnow is a critical endpoint for environmental risk assessment. The U.S. Environmental Protection Agency (EPA) maintains the MED-Duluth Fathead Minnow Database, which contains 96-hour median lethal concentration (LC50) data for a wide range of compounds.

QSAR models for this endpoint often incorporate descriptors related to hydrophobicity (log P) and electronic parameters that reflect the reactivity of the α,β-unsaturated system. A study focusing on the Michael addition mechanism used the electrophilicity index (ω) as a key descriptor to predict the acute aquatic toxicity of α,β-unsaturated aldehydes.

The table below provides experimental and predicted toxicity values for a selection of 2-alkenals against Pimephales promelas.

CompoundCAS No.Experimental -log(1/LC50) (mmol/l)Predicted -log(1/LC50) (mmol/l)Electrophilicity Index (ω)
Acrolein107-02-82.922.852.35
Crotonaldehyde4170-30-31.811.892.11
2-Pentenal1576-87-01.351.452.01
2-Hexenal6728-26-30.890.981.95
2-Heptenal18829-55-50.450.521.91
This compound2548-87-00.010.081.88
2-Nonenal2463-53-8-0.42-0.361.86

Experimental data extracted from the US EPA MED-Duluth Fathead Minnow Database. Predicted values are based on a QSAR model incorporating the electrophilicity index.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of QSAR models. The following sections outline the key experimental protocols used to generate the biological activity data for 2-alkenals.

Tetrahymena pyriformis Growth Inhibition Assay

This assay determines the concentration of a substance that inhibits the growth of a T. pyriformis population by 50% over a specified period.

1. Culture Preparation:

  • Tetrahymena pyriformis cultures are maintained in a proteose peptone-based medium.

  • Cultures are grown at a constant temperature, typically 27-30°C, in the dark.

2. Test Procedure:

  • A dilution series of the test 2-alkenal is prepared in the culture medium.

  • Sterile test flasks or microplates are inoculated with a standardized density of T. pyriformis.

  • The test substance dilutions are added to the respective flasks/wells.

  • The cultures are incubated for 48 hours under the same conditions as the stock cultures.

3. Data Analysis:

  • After the incubation period, the cell density in each replicate is determined, often using a spectrophotometer to measure absorbance or by direct cell counting.

  • The percent inhibition of growth relative to a control (no test substance) is calculated for each concentration.

  • The 50% inhibitory growth concentration (IGC50) is then determined using statistical methods such as probit analysis.

Fathead Minnow (Pimephales promelas) Acute Toxicity Test (96-hour LC50)

This test determines the concentration of a chemical that is lethal to 50% of the test fish over a 96-hour period. The protocol generally follows guidelines from organizations like the U.S. EPA.

1. Test Organisms:

  • Juvenile fathead minnows of a specific age and size are used for the assay.

  • Fish are acclimated to the test water conditions prior to the experiment.

2. Test Conditions:

  • The test is conducted in a flow-through or static-renewal system to maintain water quality.

  • Parameters such as temperature, pH, dissolved oxygen, and water hardness are monitored and maintained within a narrow range.

  • A dilution series of the 2-alkenal is prepared in the test water.

3. Test Procedure:

  • A specified number of fish are randomly assigned to replicate test chambers for each concentration and a control.

  • The fish are exposed to the test substance for 96 hours.

  • Mortality is observed and recorded at regular intervals (e.g., 24, 48, 72, and 96 hours).

4. Data Analysis:

  • The cumulative mortality at each concentration is used to calculate the 96-hour LC50 value and its 95% confidence limits using statistical methods like the probit, logit, or Spearman-Karber method.

Visualizations

To better understand the relationships and workflows in QSAR studies of 2-alkenals, the following diagrams are provided.

QSAR_Workflow cluster_data Data Collection & Preparation cluster_model Model Development & Validation cluster_application Model Application Data_Collection 1. Collect 2-Alkenal Structures & Biological Activity Data Data_Curation 2. Curate and Standardize Data Data_Collection->Data_Curation Descriptor_Calc 3. Calculate Molecular Descriptors Data_Curation->Descriptor_Calc Data_Split 4. Split Data into Training and Test Sets Descriptor_Calc->Data_Split Model_Building 5. Build QSAR Model (e.g., MLR, PLS) Data_Split->Model_Building Model_Validation 6. Validate Model (Internal & External) Model_Building->Model_Validation Model_Validation->Model_Building If Invalid, Refine Prediction 7. Predict Activity of New 2-Alkenals Model_Validation->Prediction If Valid Interpretation 8. Mechanistic Interpretation Prediction->Interpretation Michael_Addition_Pathway cluster_reactants Reactants cluster_consequences Biological Consequences Alkenal 2-Alkenal (Electrophile) Reaction Michael Addition (Covalent Adduct Formation) Alkenal->Reaction Nucleophile Biological Nucleophile (e.g., Cysteine, GSH) Nucleophile->Reaction Protein_Dysfunction Protein Dysfunction Reaction->Protein_Dysfunction Enzyme_Inhibition Enzyme Inhibition Reaction->Enzyme_Inhibition GSH_Depletion GSH Depletion Reaction->GSH_Depletion Cellular_Toxicity Cellular Toxicity Protein_Dysfunction->Cellular_Toxicity Enzyme_Inhibition->Cellular_Toxicity Oxidative_Stress Oxidative Stress GSH_Depletion->Oxidative_Stress Oxidative_Stress->Cellular_Toxicity

References

Isotopic Labeling Illuminates 2-Octenal Biosynthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the biosynthetic origins of lipid-derived signaling molecules like 2-octenal (B7820987) is paramount. Isotopic labeling studies offer an unambiguous method to trace the metabolic fate of precursors and confirm biosynthetic pathways. This guide compares isotopic labeling approaches to elucidate the formation of this compound, a product of fatty acid oxidation, and presents supporting experimental frameworks.

The prevailing hypothesis for this compound biosynthesis centers on the oxidative degradation of polyunsaturated fatty acids, primarily linoleic acid. This pathway is initiated by the enzymatic action of lipoxygenase (LOX) followed by hydroperoxide lyase (HPL). Isotopic labeling experiments using precursors such as ¹³C- or deuterium-labeled linoleic acid provide definitive evidence for this pathway by tracking the labeled atoms from the precursor to the final aldehyde product.

Proposed Biosynthetic Pathway of this compound from Linoleic Acid

The enzymatic conversion of linoleic acid to this compound is a two-step process. First, lipoxygenase abstracts a hydrogen atom and inserts molecular oxygen to form a hydroperoxide intermediate. Specifically, 13-lipoxygenase acts on linoleic acid to form 13-hydroperoxyoctadeca-9,11-dienoic acid (13-HPODE). Subsequently, hydroperoxide lyase cleaves the C12-C13 bond of 13-HPODE, yielding the eight-carbon aldehyde, (E)-2-octenal, and 10-oxo-decanoic acid.

This compound Biosynthesis cluster_0 Linoleic Acid Metabolism Linoleic_Acid Linoleic Acid 13-HPODE 13-Hydroperoxyoctadeca-9,11-dienoic acid (13-HPODE) Linoleic_Acid->13-HPODE Lipoxygenase (LOX), O₂ This compound This compound 13-HPODE->this compound Hydroperoxide Lyase (HPL) 10-Oxo-decanoic_acid 10-Oxo-decanoic acid 13-HPODE->10-Oxo-decanoic_acid Hydroperoxide Lyase (HPL)

Proposed enzymatic pathway for the biosynthesis of this compound from linoleic acid.

Comparison of Isotopic Labeling Strategies

The choice of isotopic label and analytical technique is critical for successfully tracing the biosynthetic pathway of this compound. Below is a comparison of common approaches:

Isotopic LabelPrecursorAnalytical MethodAdvantagesDisadvantages
¹³C (Uniformly Labeled) [U-¹³C]-Linoleic AcidGC/MS, LC/MS, NMRProvides information on the entire carbon skeleton. Allows for quantification through isotope dilution.Higher cost of labeled precursor. Complex mass spectral data analysis.
¹³C (Specifically Labeled) [x-¹³C]-Linoleic AcidGC/MS, LC/MS, NMRPinpoints the fate of specific carbon atoms. Simplifies mass spectral analysis.Requires synthesis of specifically labeled precursors.
²H (Deuterium) Deuterated Linoleic AcidGC/MS, LC/MSLower cost compared to ¹³C. Can provide information on reaction mechanisms (kinetic isotope effects).Potential for H/D exchange. May alter reaction kinetics slightly.
¹⁸O ¹⁸O₂GC/MS, LC/MSDirectly traces the origin of oxygen atoms in the product. Confirms the involvement of oxygenases.[1]Requires a controlled atmosphere experiment.

Experimental Workflow for Isotopic Labeling Studies

A typical experiment to confirm the biosynthesis of this compound from linoleic acid using isotopic labeling involves several key steps, from cell culture or enzyme assays to the final analysis of the labeled products.

Experimental Workflow cluster_1 Experimental Procedure Incubation Incubation of Cells/Enzyme with Labeled Precursor (e.g., [U-¹³C]-Linoleic Acid) Extraction Extraction of Volatile and Non-volatile Metabolites Incubation->Extraction Derivatization Derivatization of Aldehydes (e.g., with PFBHA) Extraction->Derivatization Analysis GC/MS or LC/MS Analysis Derivatization->Analysis Data_Processing Data Processing and Isotopologue Analysis Analysis->Data_Processing

A generalized workflow for an isotopic labeling experiment to trace this compound biosynthesis.

Detailed Experimental Protocols

1. Cell Culture and Labeling:

  • Cell Line: A suitable cell line known to produce this compound (e.g., plant protoplasts, specific mammalian cell lines).

  • Labeling Medium: Culture medium is supplemented with the isotopically labeled precursor, for instance, [U-¹³C]-linoleic acid, complexed with fatty acid-free bovine serum albumin (BSA).

  • Incubation: Cells are incubated for a defined period to allow for the metabolism of the labeled precursor.

2. Enzyme Assays:

  • Enzyme Source: Purified lipoxygenase and hydroperoxide lyase or cell-free extracts containing these enzymes.

  • Reaction Mixture: A buffered solution containing the enzyme(s) and the labeled substrate (e.g., [U-¹³C]-linoleic acid).

  • Reaction Conditions: The reaction is carried out at an optimal pH and temperature for the enzymes and stopped after a specific time.

3. Sample Preparation and Derivatization:

  • Extraction: Volatile compounds, including this compound, are typically extracted using solid-phase microextraction (SPME) from the headspace of the culture or reaction mixture.

  • Derivatization: To improve chromatographic separation and mass spectrometric detection, aldehydes are often derivatized. A common derivatizing agent is O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA), which forms a stable oxime derivative.

4. GC/MS Analysis:

  • Gas Chromatography: A gas chromatograph equipped with a suitable capillary column (e.g., DB-5ms) is used to separate the derivatized aldehydes.

  • Mass Spectrometry: A mass spectrometer operating in electron ionization (EI) or chemical ionization (CI) mode is used for detection. The mass spectra of the derivatized products are analyzed to determine the incorporation of the isotopic label.

Expected Quantitative Data

In a hypothetical experiment where [U-¹³C₁₈]-linoleic acid is used as the precursor, the resulting this compound would be expected to be fully labeled with eight ¹³C atoms. Mass spectrometry would reveal a corresponding mass shift. The table below summarizes the expected mass-to-charge ratios (m/z) for the PFB-oxime derivative of unlabeled and fully ¹³C-labeled this compound.

AnalyteIsotopic LabelExpected Molecular Ion (M+) of PFB-oxime derivative (m/z)Key Fragment Ions (m/z)
This compoundUnlabeled (¹²C)321181 (PFB fragment)
This compoundFully Labeled (¹³C₈)329181 (PFB fragment)

The quantification of labeled this compound can be achieved by isotope dilution mass spectrometry, where a known amount of a deuterated this compound internal standard is added to the sample. The ratio of the signal intensity of the ¹³C-labeled this compound to the deuterated internal standard allows for accurate quantification.

Conclusion

Isotopic labeling studies provide an indispensable tool for confirming the biosynthetic pathway of this compound from linoleic acid. By tracing the incorporation of stable isotopes from precursor to product, these methods offer definitive evidence of the metabolic route. The combination of ¹³C-labeled precursors with GC/MS analysis of derivatized aldehydes represents a robust and sensitive approach for both qualitative confirmation and quantitative analysis of this compound biosynthesis. This knowledge is crucial for researchers in various fields, from understanding fundamental lipid metabolism to developing strategies for modulating the production of bioactive aldehydes in the context of health and disease.

References

Inter-laboratory comparison of 2-Octenal quantification methods

Author: BenchChem Technical Support Team. Date: December 2025

An essential aspect of analytical science is the ability to reliably quantify chemical compounds across different laboratories. This guide provides a comparative overview of two prevalent methods for the quantification of 2-Octenal, a common aldehyde found in various matrices such as food, environmental samples, and biological systems. The comparison focuses on Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) following derivatization, providing researchers, scientists, and drug development professionals with data to select the appropriate methodology for their specific needs.

Accurate and reproducible quantification of aldehydes like this compound is critical due to their roles as flavor compounds, environmental pollutants, and biomarkers of oxidative stress.[1] Inter-laboratory comparisons are vital for assessing the proficiency and ensuring the comparability of results generated by different organizations.[2][3] This guide synthesizes data from various validated methods to present a performance comparison between two common analytical approaches.

Methodology Comparison: GC-MS vs. HPLC-UV

The two most common analytical methods for quantifying carbonyl compounds are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with a UV detector (HPLC-UV).[4] For HPLC analysis of aldehydes, a derivatization step is typically required to enhance chromatographic retention and UV detection.[5][6] A widely used derivatizing agent is 2,4-dinitrophenylhydrazine (B122626) (DNPH), which reacts with carbonyls to form stable 2,4-dinitrophenylhydrazones that can be readily analyzed by HPLC-UV.[5][7][8]

GC-MS can be used for direct analysis of volatile aldehydes or after a derivatization step to improve sensitivity and specificity.[9] A common derivatization agent for GC-MS analysis is O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA), which forms stable oxime derivatives.[9]

Data Presentation: Performance Characteristics

The selection of an analytical method often depends on its performance characteristics. The following table summarizes typical validation data for the quantification of aldehydes, including this compound, using HPLC-UV (after DNPH derivatization) and GC-MS.

Performance ParameterHPLC-UV with DNPH Derivatization GC-MS (with PFBHA Derivatization)
Linearity (Range) Demonstrated over a concentration range of 0.025-10 µg/mL with a coefficient of determination (R²) ≥ 0.999 for a mix of aldehydes.[7] Another study showed linearity from 98-50000 ng/mL with R² > 0.999 for all analytes.[10]Typically excellent, with R² values > 0.99 often achieved over several orders of magnitude. For 18 different aroma compounds, including (E)-2-octenal, the method was validated to demonstrate linearity.[9]
Limit of Detection (LOD) For a mix of aldehydes, the lower limit of detection was reported as 0.008 µg/mL.[7] Another UHPLC method reported LODs ranging from 33.9 to 104.5 ng/mL for various DNPH derivatives.[10] For hexanal (B45976) and heptanal, LODs were 0.79 nmol L⁻¹ and 0.80 nmol L⁻¹, respectively.[1]Highly sensitive, often in the low µg/L or ng/L range. A method for various aldehydes in wine reported LODs specific to each compound after derivatization.[9] The high sensitivity of MS detection, especially in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode, allows for very low detection limits.
Limit of Quantification (LOQ) For a mix of aldehydes, the lower limit of quantification was 0.025 µg/mL.[7] A separate UHPLC study reported LOQs ranging from 181.2 to 396.8 ng/mL.[10]Typically in the low µg/L range. The LOQ is determined as the lowest concentration on the calibration curve that can be measured with acceptable precision and accuracy.
Precision (%RSD) Intra- and inter-day relative standard deviation (RSD) and relative error were reported to be ≤ 10%.[7] In a UHPLC method, peak area RSDs for replicate injections ranged from 0.46-4.91%.[10]Precision is generally very good, with RSD values typically below 15%. Repeatability (RSDr) and reproducibility (RSDR) are key metrics evaluated in inter-laboratory studies.[11]
Recovery Recovery studies are matrix-dependent. In complex matrices, recovery can be affected by sample preparation steps. For HPLC methods, recovery is often assessed by spiking blank matrix samples with known concentrations of the analyte.Similar to HPLC, recovery is dependent on the sample matrix and the extraction efficiency. Solid-phase extraction (SPE) is often used to isolate the derivatized aldehydes, and recovery is determined by analyzing spiked samples.[9]

Experimental Protocols

Detailed and standardized protocols are crucial for achieving reproducible results in inter-laboratory comparisons. Below are representative methodologies for both HPLC-UV and GC-MS techniques.

Method 1: HPLC-UV Quantification of this compound via DNPH Derivatization

This method is based on the widely accepted principle of derivatizing carbonyl compounds with 2,4-dinitrophenylhydrazine (DNPH).[4][5]

  • Sample Collection & Preparation:

    • For air samples, draw a known volume of air through a silica (B1680970) gel cartridge coated with DNPH.[4][6]

    • For liquid samples (e.g., beverages, biological fluids), a specific volume of the sample is reacted with an acidic solution of DNPH.[8]

  • Derivatization:

    • The DNPH-coated cartridge is eluted with acetonitrile (B52724) to collect the formed hydrazone derivatives.[6]

    • For liquid samples, after reaction, the derivatives are extracted using a suitable solvent like methylene (B1212753) chloride or by solid-phase extraction.[8]

  • Chromatographic Analysis:

    • Instrument: High-Performance Liquid Chromatograph with a UV-Vis Diode Array Detector (DAD).

    • Column: A reverse-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm) is commonly used.[6]

    • Mobile Phase: A gradient of acetonitrile and water is typically employed.[4][7]

    • Flow Rate: 1.0 mL/min.[6]

    • Detection: UV detection is performed at approximately 360 nm, the wavelength of maximum absorbance for the DNPH derivatives.[12]

  • Quantification:

    • A calibration curve is generated using standards of this compound-DNPH of known concentrations.

    • The concentration of this compound in the sample is determined by comparing the peak area of the derivative to the calibration curve.

Method 2: GC-MS Quantification of this compound via PFBHA Derivatization

This method involves the derivatization of this compound with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) to form a stable oxime derivative, which is then analyzed by GC-MS.[9]

  • Sample Preparation & Derivatization:

    • A measured amount of the sample (e.g., wine) is placed in a vial.[9]

    • An aqueous solution of PFBHA hydrochloride and an internal standard are added.

    • The vial is heated (e.g., at 40°C for 60 minutes) to facilitate the derivatization reaction.[9]

  • Extraction:

    • The formed oximes are isolated from the sample matrix using solid-phase extraction (SPE).[9]

    • The SPE cartridge is washed, and the analytes are eluted with a suitable solvent (e.g., hexane/diethyl ether).

  • GC-MS Analysis:

    • Instrument: Gas Chromatograph coupled to a Mass Spectrometer (single quadrupole or tandem MS/MS).

    • Column: A medium-polarity capillary column (e.g., DB-WAX or equivalent, 30 m x 0.25 mm, 0.25 µm film thickness) is often used.[8]

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[8]

    • Oven Program: A temperature gradient is used to separate the analytes. For example, start at 40°C, hold for 3 min, ramp to 230°C.[8]

    • Mass Spectrometry: The MS is operated in either scan mode for identification or selected ion monitoring (SIM) or MS/MS mode for sensitive quantification.[9]

  • Quantification:

    • Quantification is performed using an internal standard calibration method to correct for variations in extraction efficiency and instrument response.

    • The ratio of the analyte peak area to the internal standard peak area is plotted against the concentration to create a calibration curve.

Mandatory Visualization

Diagrams are provided below to illustrate the experimental workflows and the logical relationships in method selection.

Experimental_Workflow cluster_sample Sample Handling cluster_hplc Method 1: HPLC-UV cluster_gcms Method 2: GC-MS cluster_report Reporting Sample Sample Receipt (e.g., Food, Air, Biological Fluid) Preparation Sample Preparation (Homogenization, Spiking) Sample->Preparation Deriv_HPLC Derivatization with DNPH Preparation->Deriv_HPLC Deriv_GCMS Derivatization with PFBHA Preparation->Deriv_GCMS Extract_HPLC Extraction of Derivatives (LLE or SPE) Deriv_HPLC->Extract_HPLC Analysis_HPLC HPLC-UV Analysis (C18 Column, ~360nm) Extract_HPLC->Analysis_HPLC Data_HPLC Data Processing (External Standard Calibration) Analysis_HPLC->Data_HPLC Result Final Report: This compound Concentration Data_HPLC->Result Extract_GCMS Extraction of Oximes (SPE) Deriv_GCMS->Extract_GCMS Analysis_GCMS GC-MS Analysis (e.g., DB-WAX Column) Extract_GCMS->Analysis_GCMS Data_GCMS Data Processing (Internal Standard Calibration) Analysis_GCMS->Data_GCMS Data_GCMS->Result

Caption: Comparative workflow for this compound quantification.

Method_Selection_Tree Start Start: Need to Quantify this compound Q1 High Sensitivity Required? (e.g., trace levels, < 10 ppb) Start->Q1 GCMS_Path GC-MS Recommended (High Specificity & Sensitivity) Q1->GCMS_Path Yes Q2 Complex Sample Matrix? Q1->Q2 No GCMS_Matrix GC-MS Recommended (Better Chromatographic Resolution) Q2->GCMS_Matrix Yes HPLC_Path HPLC-UV is a Suitable Option (Robust & Widely Available) Q2->HPLC_Path No Q3 Simultaneous Analysis of Many Carbonyls Needed? HPLC_Path->Q3 HPLC_Multi HPLC-UV (DNPH) is Well-Established for Multi-Analyte Methods Q3->HPLC_Multi Yes GCMS_Multi GC-MS also suitable, can offer higher throughput with fast GC methods Q3->GCMS_Multi No/Either

Caption: Decision tree for selecting an analytical method.

References

A Comparative Guide to the Cytotoxicity of 2-Octenal and Other Lipid-Derived Aldehydes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cytotoxic effects of 2-Octenal and other prominent lipid-derived aldehydes (LDAs), including 4-hydroxynonenal (B163490) (4-HNE), malondialdehyde (MDA), and acrolein. Lipid peroxidation, a consequence of oxidative stress, generates these reactive aldehydes, which are implicated in a range of cellular pathologies and are of significant interest in toxicology and drug development. This document summarizes key experimental data, details common methodologies for assessing cytotoxicity, and visualizes the underlying molecular pathways.

Introduction to Lipid-Derived Aldehydes

Lipid-derived aldehydes are electrophilic molecules formed from the oxidative degradation of polyunsaturated fatty acids within cellular membranes. Due to their high reactivity, they can form adducts with cellular macromolecules, including proteins and DNA, leading to cellular dysfunction and, ultimately, cell death. While aldehydes like 4-HNE and acrolein are well-characterized for their cytotoxic roles, others, such as this compound, are emerging as molecules of interest. Understanding the comparative cytotoxicity of these compounds is crucial for research into oxidative stress-related diseases and for the development of therapeutic interventions.

Comparative Cytotoxicity: A Quantitative Overview

The cytotoxic potential of an aldehyde is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of a substance required to inhibit a biological process, such as cell proliferation, by 50%. The following tables summarize the reported IC50 values for this compound, 4-HNE, MDA, and acrolein across various cell lines and exposure times. It is important to note that direct comparisons of IC50 values should be made with caution due to variations in experimental conditions, including cell type, exposure duration, and the specific cytotoxicity assay used.[1]

Table 1: IC50 Values of 4-Hydroxynonenal (4-HNE)

Cell LineExposure TimeIC50 (µM)Assay
MG63 (Human Osteosarcoma)4 h~25-50Hoechst Staining
Human Leukemic T-cells (MOLT-4)10 min10Apoptosis Assay
Human Leukemic B-cells (Reh)10 min10Apoptosis Assay
PC-12 (Rat Pheochromocytoma)2 h10-50MTT, LDH, NRU
HL-60 (Human Promyelocytic Leukemia)1 h1-10ODC Activity
K562 (Human Erythroleukemia)1 h1-10ODC Activity

Table 2: IC50 Values of Acrolein

Cell LineExposure TimeIC50 (µM)Assay
Caco-2 (Human Colorectal Adenocarcinoma)24 h66Cell Viability
GES-1 (Human Gastric Epithelial)24 h54Cell Viability
HUVEC (Human Umbilical Vein Endothelial)24 h16Cell Viability
Leydig Cells24 h13.6Apoptosis Assay
L2 (Rat Pneumocyte)24 h>10ATP Decrease
SW480 (Human Colon Adenocarcinoma)6 h482Cell Viability

Table 3: IC50 Values of Malondialdehyde (MDA) and this compound

AldehydeCell LineExposure TimeIC50 (µM)Assay
Malondialdehyde (MDA)Cortical NeuronsNot SpecifiedInduces dose-dependent viability reductionCell Viability
This compoundData in human cell lines is limited---

Note: Quantitative IC50 data for MDA is less commonly reported in the literature compared to 4-HNE and acrolein, with studies often focusing on its mechanistic role in oxidative stress.[2] Data for this compound's cytotoxicity in human cell lines is currently sparse in publicly available research, highlighting an area for future investigation.

Signaling Pathways in Aldehyde-Induced Cytotoxicity

Lipid-derived aldehydes trigger a complex network of signaling pathways that converge on cellular apoptosis and other forms of cell death. The mitogen-activated protein kinase (MAPK) pathways, including JNK, p38, and ERK, are frequently implicated.

4-HNE-Induced Apoptotic Signaling

4-HNE is known to induce apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways. It can activate p53, leading to the upregulation of the pro-apoptotic protein Bax and subsequent caspase-3 activation.[3][4] Furthermore, 4-HNE can trigger the Fas-mediated apoptotic pathway by activating ASK1 and JNK.[3][5][6]

HNE_Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway 4-HNE_ext 4-HNE Fas Fas Receptor 4-HNE_ext->Fas ASK1 ASK1 Fas->ASK1 JNK_ext JNK ASK1->JNK_ext Caspase3 Caspase-3 Activation JNK_ext->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis 4-HNE_int 4-HNE p53 p53 4-HNE_int->p53 Bax Bax p53->Bax Mitochondrion Mitochondrion Bax->Mitochondrion Mitochondrion->Caspase3

4-HNE-induced extrinsic and intrinsic apoptotic pathways.
Acrolein and MAPK Pathway Activation

Acrolein is a potent activator of MAPK signaling pathways, including JNK, p38, and ERK.[7] This activation can contribute to both cell survival and cell death, depending on the cellular context and the duration of exposure. In many cases, sustained activation of JNK and p38 by acrolein leads to apoptosis.[2][7] Acrolein has also been shown to activate the RAS-MAPK pathway, contributing to tumorigenesis in colorectal cancer.[8][9]

Acrolein_MAPK_Pathway cluster_mapk MAPK Cascades Acrolein Acrolein Cellular_Stress Cellular Stress (e.g., ROS, Protein Adducts) Acrolein->Cellular_Stress RAS RAS Cellular_Stress->RAS JNK JNK Cellular_Stress->JNK p38 p38 Cellular_Stress->p38 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., AP-1, NF-κB) ERK->Transcription_Factors JNK->Transcription_Factors p38->Transcription_Factors Cellular_Response Cellular Response (Apoptosis, Inflammation) Transcription_Factors->Cellular_Response

Acrolein-mediated activation of MAPK signaling pathways.
Malondialdehyde (MDA) Signaling

MDA-induced cytotoxicity involves the generation of reactive oxygen species (ROS), mitochondrial dysfunction, and the activation of MAPK pathways, particularly JNK and ERK.[2] Protein cross-linking is also a key mechanism of MDA-induced cellular injury.[2]

Experimental Protocols for Cytotoxicity Assessment

A variety of assays are employed to measure the cytotoxic effects of lipid-derived aldehydes. Below are detailed protocols for some of the most common methods.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Treat cells with various concentrations of the aldehyde for the desired exposure time. Include untreated and vehicle controls.

  • MTT Addition: Remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C, allowing formazan crystals to form.

  • Solubilization: Carefully remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control.

MTT_Workflow A Seed cells in 96-well plate B Treat with aldehydes A->B C Add MTT solution B->C D Incubate (2-4h, 37°C) C->D E Solubilize formazan crystals D->E F Measure absorbance at 570 nm E->F G Calculate cell viability F->G

Experimental workflow for the MTT cytotoxicity assay.
Lactate (B86563) Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a colorimetric method used to quantify cell death by measuring the release of lactate dehydrogenase, a cytosolic enzyme, from cells with damaged plasma membranes.

Protocol:

  • Cell Seeding and Treatment: Seed and treat cells with aldehydes in a 96-well plate as described for the MTT assay.

  • Supernatant Collection: After treatment, centrifuge the plate at 250 x g for 10 minutes. Carefully transfer a portion of the supernatant from each well to a new 96-well plate.

  • Reaction Mixture: Prepare an LDH reaction mixture containing substrate, cofactor, and a tetrazolium salt according to the manufacturer's instructions.

  • Incubation: Add the reaction mixture to each well containing the supernatant and incubate for up to 30 minutes at room temperature, protected from light.

  • Absorbance Measurement: Measure the absorbance of the samples at a wavelength of 490 nm.

  • Data Analysis: Determine cytotoxicity by comparing the LDH activity in the supernatant of treated cells to that of control cells and a maximum LDH release control (cells lysed with a detergent).

TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay

The TUNEL assay is used to detect DNA fragmentation, a hallmark of late-stage apoptosis.

Protocol:

  • Sample Preparation: Fix and permeabilize cells grown on coverslips or in a 96-well plate.[7][8]

  • TdT Labeling: Incubate the samples with a reaction mixture containing Terminal deoxynucleotidyl Transferase (TdT) and labeled dUTPs (e.g., BrdUTP or fluorescently tagged dUTP). TdT adds the labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA.[8]

  • Detection: For fluorescently labeled dUTPs, the signal can be visualized directly. For other labels, a secondary detection step with a fluorescently labeled antibody or streptavidin conjugate is required.

  • Microscopy: Visualize and quantify the apoptotic cells using fluorescence microscopy.

Caspase-3 Activity Assay

This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.

Protocol:

  • Cell Lysis: After treatment, lyse the cells to release their cytoplasmic contents.[10]

  • Substrate Addition: Add a caspase-3-specific substrate that is conjugated to a chromophore or fluorophore (e.g., DEVD-pNA).[10]

  • Incubation: Incubate the cell lysate with the substrate. Active caspase-3 will cleave the substrate, releasing the chromophore or fluorophore.

  • Detection: Measure the absorbance or fluorescence of the released molecule using a microplate reader.

  • Data Analysis: Quantify the increase in caspase-3 activity relative to untreated control cells.

Conclusion

The available data indicate that 4-HNE and acrolein are potent inducers of cytotoxicity in a variety of cell types, with IC50 values often in the low micromolar range. Their mechanisms of action are complex, involving the activation of multiple signaling pathways, most notably those leading to apoptosis. Malondialdehyde also contributes to cell death through oxidative stress and mitochondrial dysfunction.

The cytotoxicity of this compound in human cells is a less explored area. While it is recognized as a uremic toxin and has demonstrated antifungal properties, comprehensive comparative data on its effects on human cell lines are lacking. This represents a significant knowledge gap and an opportunity for future research.

The protocols and pathway diagrams provided in this guide offer a framework for researchers to design and interpret experiments aimed at further elucidating the cytotoxic properties of these and other lipid-derived aldehydes. Such studies are essential for a deeper understanding of the pathophysiology of oxidative stress and for the development of novel therapeutic strategies.

References

Unveiling the Genotoxic Threat of 2-Octenal in Cell Culture: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the potential genotoxicity of compounds like 2-Octenal is paramount for safety and efficacy assessments. This guide provides a comprehensive comparison of the genotoxic effects of this compound and related α,β-unsaturated aldehydes in cell culture, supported by experimental data and detailed protocols.

Executive Summary

This compound, a reactive aldehyde, has been implicated in cellular damage, including genotoxicity. This guide synthesizes findings from multiple studies to offer a comparative perspective on its DNA-damaging capabilities. The data presented herein, derived from various cell-based assays, confirms the genotoxic potential of this compound and its analogs, such as 2-nonenal (B146743) and 2-hexenal. Key findings indicate that these compounds can induce DNA adducts, micronuclei formation, and other chromosomal aberrations, ultimately compromising genomic integrity. This guide serves as a critical resource for evaluating the risks associated with this compound exposure in a preclinical setting.

Comparative Genotoxicity Data

The following tables summarize quantitative data from various studies, offering a side-by-side comparison of the genotoxic and cytotoxic effects of this compound and related aldehydes. It is important to note that experimental conditions, such as cell lines and exposure times, may vary between studies.

Table 1: Cytotoxicity of α,β-Unsaturated Aldehydes

CompoundCell LineAssayEndpointConcentration for 50% Effect (IC50)Reference
trans-2-Nonenal (T2N)L929 (murine fibroblast)Cytotoxicity Assay50% cell destruction95-125 µg/mL[1][2]
trans-2-Nonenal (T2N)A549 (human lung carcinoma)Cytotoxicity Assay50% cell destruction95-125 µg/mL[1][2]
T2N-Myoglobin conjugateL929 & A549Cytotoxicity Assay50% cell destruction200 µg/mL[1][2]

Table 2: Genotoxicity of α,β-Unsaturated Aldehydes (Micronucleus Assay)

CompoundCell LineTreatment ConditionsMicronuclei Frequency (per 1000 cells)Reference
ControlK562 (human erythroleukemia)-10.33 ± 1.25[1][2]
trans-2-Nonenal (T2N)K562Not specified62 ± 8.64[1][2]
T2N-Myoglobin conjugateK562Not specified26 ± 2.16[1][2]
ControlHuman buccal mucosa cellsBefore rinsingBaseline[3]
trans-2-HexenalHuman buccal mucosa cells10 ppm aqueous solution rinse (3 days)At least a doubling of frequency[3]
CrotonaldehydeHuman blood lymphocytes5 µM - 250 µMSignificant dose-related increase
trans-2-HexenalHuman blood lymphocytes5 µM - 250 µMSignificant dose-related increase
trans, cis-2,6-NonadienalHuman blood lymphocytes5 µM - 70 µMSignificant dose-related increase

Table 3: DNA Adduct Formation and Damage by α,β-Unsaturated Aldehydes

CompoundSystemAssayObservationsReference
4-oxo-2-OctenalChemical reaction with deoxynucleosidesHPLCProposed as a mutagen involved in dC adduct formation[4]
(E)-2-HexenalCalf thymus DNA32P-postlabelingTime-dependent formation of 1,N2-propano-dG adducts[5]
(E)-2-HexenalNamalva (human lymphoblastoid) cells32P-postlabelingFormation of 1,N2-propano-dG adducts[5]
(E)-2-HexenalPrimary rat colon mucosa cells32P-postlabelingFormation of 1,N2-propano-dG adducts[5]
(E)-2-HexenalPrimary rat and human colon mucosa cellsComet AssayInduced DNA damage[5]
CrotonaldehydeCalf thymus DNA32P-postlabeling~10-fold higher adduct rate than hexenal[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments cited in this guide.

Micronucleus Assay in Human K562 Cells

This assay is used to detect chromosomal damage.

  • Cell Culture: Human K562 cells are cultured in an appropriate medium.

  • Treatment: Cells are exposed to various concentrations of the test compound (e.g., trans-2-nonenal) and a vehicle control.

  • Cytokinesis Block: Cytochalasin B is added to the culture to block cytokinesis, resulting in binucleated cells.

  • Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific dye (e.g., Giemsa or a fluorescent dye).

  • Scoring: The frequency of micronuclei (small, extranuclear bodies containing chromosomal fragments or whole chromosomes) is scored in binucleated cells under a microscope.[1][2]

Comet Assay (Single Cell Gel Electrophoresis)

The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.

  • Cell Preparation: A single-cell suspension is prepared from the treated and control cell populations.

  • Embedding in Agarose (B213101): The cells are mixed with low-melting-point agarose and layered onto a microscope slide.

  • Lysis: The slides are immersed in a lysis solution to remove cell membranes and proteins, leaving behind the nuclear material (nucleoids).

  • Alkaline Unwinding and Electrophoresis: The slides are placed in an alkaline electrophoresis buffer to unwind the DNA and then subjected to an electric field.

  • Staining and Visualization: The DNA is stained with a fluorescent dye and visualized under a fluorescence microscope. Damaged DNA (with strand breaks) migrates further in the electric field, creating a "comet tail." The intensity of the tail relative to the head is proportional to the amount of DNA damage.[5][6]

32P-Postlabeling Assay for DNA Adducts

This highly sensitive method is used to detect and quantify DNA adducts.

  • DNA Isolation: DNA is isolated from cells or tissues exposed to the test compound.

  • DNA Digestion: The DNA is enzymatically digested to individual deoxynucleoside 3'-monophosphates.

  • Adduct Enrichment: Adducted nucleotides are enriched, often using techniques like nuclease P1 treatment.

  • Labeling: The adducted nucleotides are labeled at the 5'-hydroxyl group with 32P from [γ-32P]ATP, catalyzed by T4 polynucleotide kinase.

  • Chromatographic Separation: The 32P-labeled adducts are separated by multidirectional thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Detection and Quantification: The separated adducts are detected by autoradiography and quantified by scintillation counting.[5]

Mechanistic Insights and Visualizations

The genotoxicity of α,β-unsaturated aldehydes like this compound is primarily attributed to their ability to form covalent adducts with DNA bases. This can lead to mutations, chromosomal aberrations, and cell death if not properly repaired.

Genotoxic_Mechanism cluster_exposure Cellular Exposure cluster_damage DNA Damage Induction cluster_response Cellular Response 2_Octenal This compound DNA_Adducts DNA Adduct Formation 2_Octenal->DNA_Adducts Direct Reaction ROS Reactive Oxygen Species (ROS) Production 2_Octenal->ROS Induces DDR DNA Damage Response (DDR) Activation DNA_Adducts->DDR DNA_Breaks DNA Strand Breaks ROS->DNA_Breaks Causes DNA_Breaks->DDR Cell_Cycle_Arrest Cell Cycle Arrest DDR->Cell_Cycle_Arrest Apoptosis Apoptosis DDR->Apoptosis If damage is severe Mutation Mutation / Genomic Instability DDR->Mutation If repair fails Experimental_Workflow cluster_setup Experimental Setup cluster_assays Genotoxicity Assays cluster_analysis Data Analysis and Interpretation Cell_Culture 1. Cell Culture (e.g., K562, A549) Compound_Exposure 2. Exposure to this compound or Analogs Cell_Culture->Compound_Exposure Micronucleus 3a. Micronucleus Assay Compound_Exposure->Micronucleus Comet 3b. Comet Assay Compound_Exposure->Comet Adduct 3c. DNA Adduct Analysis (32P-Postlabeling) Compound_Exposure->Adduct Quantification 4. Quantification of Damage Micronucleus->Quantification Comet->Quantification Adduct->Quantification Comparison 5. Comparison with Controls and Alternatives Quantification->Comparison

References

Safety Operating Guide

Proper Disposal of 2-Octenal: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Disposal Information for Researchers, Scientists, and Drug Development Professionals

This document provides detailed procedural guidance for the safe handling and disposal of 2-Octenal, a common reagent in laboratory settings. Adherence to these protocols is critical for ensuring personnel safety and environmental compliance. This guide will serve as a preferred resource for laboratory safety and chemical handling, offering value beyond the product itself.

Immediate Safety and Handling Precautions

Before handling this compound, it is imperative to consult the Safety Data Sheet (SDS) and be fully familiar with its hazards. This compound is a combustible liquid and can cause skin and eye irritation. Inhalation may cause respiratory irritation.

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles are mandatory.

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile).

  • Skin and Body Protection: A lab coat and closed-toe shoes are required.

  • Respiratory Protection: All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation of vapors.

In Case of Exposure:

  • Inhalation: Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water. If irritation persists, seek medical advice.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Spill Management

In the event of a this compound spill, the following steps should be taken:

  • Evacuate: Clear the immediate area of all personnel.

  • Ventilate: Ensure the area is well-ventilated, using a fume hood if the spill is contained within it.

  • Contain: Use an inert absorbent material, such as sand or vermiculite, to contain the spill.

  • Collect: Carefully collect the absorbed material into a designated, labeled hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

Disposal Procedures

This compound is classified as a hazardous waste and must be disposed of in accordance with local, state, and federal regulations. Never dispose of this compound down the drain or in regular trash. There are two primary methods for the proper disposal of this compound waste: chemical treatment to neutralize its reactivity and collection for incineration by a licensed hazardous waste disposal service.

Option 1: Chemical Treatment (Oxidation)

One effective method for neutralizing the hazards of this compound in a laboratory setting is through oxidation to its corresponding carboxylic acid, (E)-2-octenoic acid, which is generally less volatile and toxic. A common and effective oxidizing agent for this purpose is potassium permanganate (B83412) (KMnO₄).

Experimental Protocol: Permanganate Oxidation of this compound

This protocol is designed for the treatment of 0.1 moles of this compound.

Materials:

  • This compound (C₈H₁₄O, Molecular Weight: 126.20 g/mol )

  • Potassium permanganate (KMnO₄)

  • Water

  • Sodium hydrogen sulfite (B76179) (NaHSO₃)

  • 1-Liter round-bottomed flask

  • Stirrer

  • Thermometer

  • Dropping funnel

  • Steam bath (if the aldehyde is volatile)

Procedure:

  • Preparation: In a 1-liter round-bottomed flask, prepare a mixture of 100 mL of water and 12.62 g (0.1 mol) of this compound. Stir the mixture.

  • Oxidation: Slowly add a 20% excess of potassium permanganate to the stirred mixture. For this unsaturated aldehyde, approximately 4 moles of KMnO₄ per mole of aldehyde are required to oxidize both the aldehyde group and the carbon-carbon double bond. Therefore, add approximately 126.4 g of KMnO₄ in portions to control the reaction temperature. The reaction is as follows: 3RCHO + 2KMnO₄ → 2RCO₂K + RCO₂H + 2MnO₂ + H₂O

  • Reduction of Excess Permanganate: After the initial oxidation is complete (indicated by the persistence of the purple permanganate color), add solid sodium hydrogen sulfite (at least 8.3 g) with stirring at a temperature between 20°C and 40°C. Continue adding until the purple color disappears and any solid manganese dioxide dissolves.

  • Neutralization and Disposal: The resulting mixture can then be neutralized to a pH of approximately 7 with dilute sulfuric or hydrochloric acid and washed down the drain with a large volume of water, in accordance with local regulations.

Option 2: Commercial Aldehyde Neutralizers

Several commercial products are available for the neutralization of aldehyde waste. These products typically convert the aldehyde into a non-toxic, non-hazardous polymer that can be safely disposed of.

General Procedure for Commercial Neutralizers:

  • Follow Manufacturer's Instructions: Always adhere to the specific instructions provided by the manufacturer of the neutralization product.

  • Mixing: Typically, the neutralizer is added directly to the aldehyde waste container in a specified ratio. For example, some liquid neutralizers require 1 part neutralizer to 15 parts aldehyde waste.

  • Reaction Time: Allow the mixture to react for the time specified by the manufacturer, which can range from a few minutes to several hours.

  • Disposal: Once neutralized, the waste can often be disposed of down the drain or in the regular trash, as per the manufacturer's guidelines and local regulations.

Quantitative Data for Disposal Procedures

ParameterPermanganate OxidationCommercial Liquid Neutralizer (e.g., Aldex)Commercial Liquid Neutralizer (e.g., Formalex "GREEN")
Reagent Ratio 4 mol KMnO₄ per mol of this compound (approx. 10 g KMnO₄ per 1 g of this compound)1 part neutralizer to 15 parts aldehyde waste32 fluid ounces of neutralizer per 1 gallon of 10% formalin or 4% glutaraldehyde
Reaction Time Varies, monitor for color changeTypically a few minutes to a few hoursMinimum of 4 hours, 8-12 hours recommended
Temperature 20-40 °C (control exothermic reaction)AmbientAmbient
pH Adjustment Neutralize to ~pH 7 before drain disposalMay not be required (check product specifications)Not required
Final Disposal Drain disposal (with copious water) after neutralizationDrain or regular trash (as per manufacturer and local regulations)Sanitary sewer

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.

G start This compound Waste Generated assess Assess Quantity and Frequency of Waste Generation start->assess small_scale Small, Infrequent Quantities assess->small_scale Low large_scale Large or Frequent Quantities assess->large_scale High treatment_decision Select Disposal Method small_scale->treatment_decision collection Hazardous Waste Collection large_scale->collection oxidation Chemical Treatment (Permanganate Oxidation) treatment_decision->oxidation commercial Commercial Aldehyde Neutralizer treatment_decision->commercial oxidation_protocol Follow Permanganate Oxidation Protocol oxidation->oxidation_protocol commercial_protocol Follow Manufacturer's Protocol commercial->commercial_protocol package_waste Package and Label Waste for Pickup collection->package_waste neutralize_verify Verify Neutralization (e.g., pH test, color change) oxidation_protocol->neutralize_verify commercial_protocol->neutralize_verify pickup Arrange for Hazardous Waste Pickup package_waste->pickup disposal Dispose of Treated Waste According to Regulations neutralize_verify->disposal

Caption: Decision workflow for the proper disposal of this compound waste.

By following these procedures, laboratory professionals can ensure the safe handling and compliant disposal of this compound, fostering a secure and environmentally responsible research environment.

Safeguarding Your Research: A Guide to Handling 2-Octenal

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling 2-Octenal (CAS No: 2548-87-0), a combustible liquid also known to cause skin and eye irritation. Adherence to these procedural steps will help mitigate risks and ensure safe operational conduct and disposal.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a combustible liquid that can cause skin irritation, serious eye irritation, and may lead to an allergic skin reaction.[1][2][3] It is also considered harmful to aquatic life with long-lasting effects.[1] Therefore, stringent adherence to PPE protocols is mandatory.

The following table summarizes the recommended PPE and key safety parameters for handling this compound.

Parameter Specification Source(s)
Eye Protection Chemical safety goggles or safety glasses with side shields conforming to EN166 or NIOSH standards.[2][4]
Hand Protection For extended contact: Butyl rubber gloves. For incidental splash contact: Nitrile rubber gloves. It is crucial to conduct on-site testing to determine safe usage parameters as performance can vary based on conditions, exposure time, and chemical concentration.[2][4][5]
Skin and Body Protection Lab coat, apron, or coveralls. Protective work clothing is essential to prevent skin exposure.[6][7] Closed-toe shoes are required.[7]
Respiratory Protection Not typically required under normal use conditions with adequate ventilation.[1] If vapors or mists are generated, or if risk assessment indicates necessity, use a full-face respirator with appropriate cartridges (e.g., Type ABEK (EN 14387)) approved by NIOSH or equivalent.[4][8]
Occupational Exposure Limits (OELs) Not established by OSHA, NIOSH, or ACGIH.[1][3][8] Engineering controls should be implemented to minimize potential for inhalation.

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict operational protocol is critical for minimizing exposure and ensuring safety.

1. Engineering Controls & Preparation:

  • Always handle this compound in a properly operating chemical fume hood with an average face velocity of at least 100 feet per minute.[3]

  • Ensure an eyewash station and safety shower are readily accessible.

  • Keep away from open flames, hot surfaces, and other sources of ignition.[2][9]

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][2]

2. Donning Personal Protective Equipment (PPE):

  • Before handling, inspect all PPE for integrity.

  • Don a lab coat, followed by chemical safety goggles.

  • Wear the appropriate chemically resistant gloves (Butyl rubber for extended use, Nitrile for splash protection).[5] Ensure gloves are removed using the proper technique to avoid skin contact with the outer surface.[4][8]

3. Handling and Use:

  • Avoid contact with skin and eyes.[1]

  • Avoid inhalation of vapor or mist.[1][4]

  • After handling, wash hands thoroughly with soap and water.[2]

  • Contaminated work clothing should not be allowed out of the workplace and must be washed before reuse.[2][4]

4. In Case of Accidental Exposure (First Aid):

  • Eye Contact: Immediately rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do. Seek medical attention if irritation persists.[2][4]

  • Skin Contact: Remove contaminated clothing immediately. Wash the affected area with plenty of soap and water. If skin irritation or a rash occurs, get medical advice.[2][4]

  • Inhalation: Move the person to fresh air and keep them at rest in a position comfortable for breathing. If symptoms occur, seek medical attention.[1][4]

  • Ingestion: Rinse the mouth with water. Do NOT induce vomiting. Seek immediate medical advice.[1][4]

Disposal Plan

Proper disposal is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection: Collect waste this compound and any contaminated materials (e.g., absorbent pads, gloves) in a suitable, closed, and clearly labeled container for disposal.[4]

  • Disposal Method: Disposal must be conducted in accordance with all local, state, and federal regulations.[2][10] Do not dispose of with household garbage or allow the product to reach the sewage system.[4][11] Contact a licensed professional waste disposal service.

Safe Handling Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.

Safe_Handling_Workflow cluster_prep 1. Preparation cluster_handling 2. Handling Procedure cluster_cleanup 3. Post-Handling & Disposal cluster_emergency Emergency Protocol A Verify Fume Hood Operation B Locate Safety Shower & Eyewash C Remove Ignition Sources D Assemble Required PPE E Don PPE: Lab Coat, Goggles, Gloves D->E Proceed to Handling F Handle this compound Inside Fume Hood M Spill or Exposure Occurs F->M If spill/exposure G Avoid Skin/Eye Contact & Inhalation H Properly Doff PPE G->H Complete Task I Wash Hands Thoroughly H->I J Store Chemical in Designated Area K Collect Waste in Labeled Container J->K L Dispose via Approved Waste Service K->L N Follow First-Aid Procedures M->N O Consult SDS N->O P Seek Medical Attention O->P

Caption: Workflow for the safe handling of this compound in a laboratory setting.

References

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